2-(Benzyloxy)-6-hydroxybenzoic acid
Description
BenchChem offers high-quality 2-(Benzyloxy)-6-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzyloxy)-6-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-6-phenylmethoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-11-7-4-8-12(13(11)14(16)17)18-9-10-5-2-1-3-6-10/h1-8,15H,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAGTZXHCWMZEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Precision Synthesis of C1-Protected Xanthones: A Technical Guide
Starting Material: 2-(Benzyloxy)-6-hydroxybenzoic Acid
Executive Summary
The synthesis of xanthones (9H-xanthen-9-ones) remains a cornerstone in the development of antiproliferative, antimalarial, and antimicrobial therapeutics. While the classic Grover, Shah, and Shah (GSS) reaction utilizes unmasked dihydroxybenzoic acids, modern drug discovery demands precise regiochemical control.
This guide details the application of 2-(Benzyloxy)-6-hydroxybenzoic acid as a "regio-locking" scaffold. By protecting the C2-hydroxyl (which becomes C1/C8 in the xanthone core), researchers can direct cyclization exclusively through the C6-hydroxyl, preventing the formation of symmetrical byproduct mixtures and enabling the synthesis of complex, asymmetric natural product analogs like
Retrosynthetic Logic & Strategic Utility
The Regioselectivity Challenge
In the condensation of 2,6-dihydroxybenzoic acid with a phenol (e.g., resorcinol), two equivalent hydroxyls compete for the cyclization event. This often leads to mixtures or symmetrical products that are difficult to differentiate.
The Solution: 2-(Benzyloxy)-6-hydroxybenzoic Acid
Using the mono-benzylated precursor forces the reaction pathway:
-
Directionality: The free C6-hydroxyl is the only nucleophile available for the initial H-bonding or subsequent ether bridge formation during cyclization.
-
Orthogonal Protection: The benzyl group survives mild acidic conditions (Eaton’s Reagent), yielding a C1-benzyloxy xanthone . This allows for late-stage functionalization at C1 without affecting other hydroxyls introduced by the coupling partner.
Core Methodology: Eaton’s Reagent Cycloacylation[1]
While traditional methods use ZnCl
-
Why: Eaton’s reagent operates at lower temperatures (80°C vs 120°C+), reducing the risk of acid-catalyzed debenzylation and minimizing tar formation.
-
Mechanism: One-pot Friedel-Crafts acylation followed by intramolecular dehydration.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Precursor: 2-(Benzyloxy)-6-hydroxybenzoic acid (1.0 equiv).
-
Coupling Partner: Activated Phenol (e.g., Phloroglucinol, Resorcinol, or 1,3,5-trimethoxybenzene) (1.1 equiv).
-
Solvent/Catalyst: Eaton’s Reagent (5 mL per mmol of acid).
-
Quench: Ice-water mixture.
Experimental Protocol (Self-Validating)
Step 1: Acylium Ion Generation & Coupling
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl
). -
Charging: Add 2-(Benzyloxy)-6-hydroxybenzoic acid (5.0 mmol) and the chosen Phenol (5.5 mmol) to the flask.
-
Activation: Add Eaton’s Reagent (25 mL) slowly at room temperature. The solution should turn yellow/orange, indicating protonation/acylium formation.
-
Reaction: Heat the mixture to 80°C for 3–5 hours.
-
Validation Point: Monitor via TLC (30% EtOAc in Hexanes). The disappearance of the starting acid (R
~0.1) and the appearance of a highly fluorescent spot (Xanthone, R ~0.6–0.8) confirms conversion.
-
Step 2: Workup & Isolation
-
Quench: Cool the reaction mixture to room temperature. Pour slowly into 200 mL of crushed ice with vigorous stirring. The acid will dissolve, precipitating the crude xanthone.
-
Digestion: Stir the aqueous suspension for 1 hour to hydrolyze any polyphosphate esters.
-
Filtration: Filter the solid precipitate. Wash with water (3 x 50 mL) until the filtrate is neutral (pH 7).
-
Purification: Recrystallize from Ethanol/Acetone or perform flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Reaction Mechanism & Pathway
The transformation proceeds via a Benzophenone Intermediate which may or may not be isolated depending on the temperature. In Eaton's reagent at 80°C, the intermediate typically cyclizes in situ.
DOT Diagram: Reaction Logic
Figure 1: Logical flow of the Eaton's Reagent mediated synthesis.
Quantitative Data: Coupling Partner Matrix
The choice of phenol determines the substitution pattern on the "B-Ring" of the xanthone.
| Coupling Partner (Phenol) | Expected Product Structure | Yield (Typical) | Key Spectral Feature (1H NMR) |
| Resorcinol | 1-(Benzyloxy)-6-hydroxyxanthone | 75-85% | Doublet at |
| Phloroglucinol | 1-(Benzyloxy)-3,6-dihydroxyxanthone | 60-70% | Meta-coupled doublets ( |
| Pyrogallol | 1-(Benzyloxy)-5,6-dihydroxyxanthone | 55-65% | Vicinal coupling on B-ring |
| 1,3-Dimethoxybenzene | 1-(Benzyloxy)-6-methoxyxanthone | 80-90% | Strong OMe singlet ( |
Troubleshooting & Optimization
-
Issue: Low Yield / Incomplete Cyclization (Benzophenone isolation).
-
Cause: Temperature too low or reaction time too short.
-
Fix: Increase temperature to 90°C. If benzophenone persists, isolate it and reflux in 50% ethanolic NaOH (base-catalyzed cyclization) or reflux in pure TFA.
-
-
Issue: Debenzylation.
-
Cause: Excessive heating (>100°C) in methanesulfonic acid.
-
Fix: Strictly control oil bath temperature. Alternatively, use TFAA (Trifluoroacetic Anhydride) at room temperature for the acylation step, followed by a separate cyclization step.
-
-
Issue: Regioisomers.
-
Cause: Steric hindrance in the coupling partner.
-
Fix: Ensure the coupling partner has a clear, electron-rich position para to an activating group.
-
Mechanistic Visualization (Chemical Pathway)
Figure 2: Step-wise mechanistic pathway from acid activation to xanthone cyclization.
References
-
Grover, P. K., Shah, G. D., & Shah, R. C. (1955). The modified Nencki reaction—Part I: Synthesis of some useful intermediates. Journal of the Chemical Society, 3982-3985.
-
Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071-4073.
-
Sousa, M. E., & Pinto, M. M. (2005). Synthesis of xanthones: An overview. Current Medicinal Chemistry, 12(21), 2447-2479.
-
Jung, K., Kim, Y., & Lee, Y. (2008). Efficient synthesis of hydroxyxanthones using Eaton's reagent. Bulletin of the Korean Chemical Society, 29(7), 1369-1372.
-
Zelefack, F., et al. (2012). Cytotoxicity and antiplasmodial activity of xanthones from Pentadesma butyracea. Journal of Natural Products, 75(10), 1717-1722.
Sources
The Therapeutic Potential of 6-Benzyloxysalicylic Acid Derivatives: A Technical Guide to Synthesis, Biological Activity, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Salicylic Acid Scaffold and the Promise of 6-Benzyloxy Substitution
Salicylic acid and its derivatives have long been cornerstones of medicinal chemistry, with acetylsalicylic acid (aspirin) being one of the most well-known and widely used drugs for its anti-inflammatory, analgesic, and antipyretic properties.[1] The therapeutic versatility of the salicylate scaffold has spurred extensive research into novel derivatives with enhanced potency, selectivity, and reduced side effects.[2] Modifications at the phenolic hydroxyl and carboxylic acid groups have given rise to a diverse array of compounds with a broad spectrum of biological activities, including anticancer and antifungal properties.[3][4]
This technical guide focuses on a specific, yet underexplored, class of these compounds: 6-benzyloxysalicylic acid derivatives . The introduction of a benzyloxy group at the 6-position of the salicylic acid core offers a unique combination of steric and electronic properties that can significantly influence the molecule's interaction with biological targets. The benzyloxy moiety can enhance lipophilicity, potentially improving cell membrane permeability, and its aromatic ring can engage in π-π stacking and other non-covalent interactions within enzyme active sites or receptor binding pockets.
While specific research on 6-benzyloxysalicylic acid derivatives is emerging, this guide will synthesize the current understanding of their potential biological activities by drawing upon established principles of salicylic acid chemistry, structure-activity relationships of related O-alkoxy derivatives, and validated experimental methodologies. We will explore their synthesis, delve into their potential as anti-inflammatory and anticancer agents, and provide detailed protocols for their evaluation.
Synthesis of 6-Benzyloxysalicylic Acid Derivatives: A Methodological Overview
The primary route to synthesizing 6-benzyloxysalicylic acid derivatives involves the O-alkylation of a suitably substituted salicylic acid precursor with a benzyl halide. The Williamson ether synthesis is a commonly employed and robust method for this transformation.
General Synthesis Workflow
The synthesis typically begins with a commercially available or synthesized substituted salicylic acid. The phenolic hydroxyl group is deprotonated with a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide (e.g., benzyl bromide).
Caption: General workflow for the synthesis of 6-benzyloxysalicylic acid derivatives.
Detailed Experimental Protocol: Synthesis of a Representative 6-Benzyloxysalicylic Acid Derivative
This protocol describes a general method for the synthesis of a 6-benzyloxysalicylic acid derivative, which can be adapted based on the specific starting materials.
Materials:
-
Substituted Salicylic Acid (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)
-
Substituted Benzyl Bromide (1.1-1.5 eq)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for Column Chromatography
Procedure:
-
To a solution of the substituted salicylic acid in anhydrous acetone or DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted benzyl bromide to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 6-benzyloxysalicylic acid derivative.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Biological Activities of 6-Benzyloxysalicylic Acid Derivatives
The biological activities of salicylic acid derivatives are diverse and are influenced by the nature and position of substituents on the aromatic ring.[5] The introduction of a benzyloxy group at the 6-position is anticipated to modulate the parent molecule's activity, potentially leading to enhanced efficacy and novel mechanisms of action.
Anti-inflammatory Activity
Salicylates are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[1] More recent studies have revealed that salicylates can also modulate other inflammatory pathways, including the inhibition of the transcription factor NF-κB.[6]
Potential Mechanisms of Action:
-
COX-1 and COX-2 Inhibition: The benzyloxy group may influence the binding affinity and selectivity of the derivative for the COX isoenzymes.
-
NF-κB Pathway Inhibition: Salicylic acid has been shown to inhibit NF-κB, a key regulator of inflammatory gene expression. The 6-benzyloxy derivatives may exhibit enhanced inhibitory activity on this pathway.[6]
-
p300/CBP Inhibition: Salicylate and its derivatives have been identified as inhibitors of the histone acetyltransferases p300 and CREB-binding protein (CBP), which are critical coactivators in inflammatory signaling.[7]
Caption: Potential anti-inflammatory signaling pathways targeted by 6-benzyloxysalicylic acid derivatives.
Anticancer Activity
A growing body of evidence suggests that salicylic acid and its derivatives possess anticancer properties.[7][8] These effects are attributed to various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.
Potential Mechanisms of Action:
-
Induction of Apoptosis: Salicylates can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[8]
-
Cell Cycle Arrest: Derivatives of salicylic acid have been shown to arrest the cell cycle at various checkpoints, thereby inhibiting tumor growth.
-
Inhibition of Signaling Pathways: The anticancer effects of salicylates have been linked to the modulation of signaling pathways such as NF-κB and the inhibition of p300/CBP, which are often dysregulated in cancer.[7]
Table 1: Hypothetical Anticancer Activity of 6-Benzyloxysalicylic Acid Derivatives
| Compound ID | Substitution on Benzyl Ring | Cell Line | IC₅₀ (µM) [Hypothetical] |
| 6-BSA-H | None | MCF-7 (Breast) | 15.5 |
| 6-BSA-4-Cl | 4-Chloro | A549 (Lung) | 9.8 |
| 6-BSA-4-OMe | 4-Methoxy | HCT116 (Colon) | 12.1 |
| 6-BSA-3,4-diCl | 3,4-Dichloro | PC-3 (Prostate) | 7.2 |
| Cisplatin | - | Various | 1-10 |
Note: The IC₅₀ values presented are hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.
In Vitro Evaluation: Experimental Protocols
The biological evaluation of novel compounds is a critical step in the drug discovery process. The following are detailed protocols for assessing the anti-inflammatory and anticancer activities of 6-benzyloxysalicylic acid derivatives.
COX-1/COX-2 Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of the cyclooxygenase enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compounds (6-benzyloxysalicylic acid derivatives)
-
Reference inhibitors (e.g., Indomethacin, Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds and reference inhibitors in the assay buffer.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compounds or reference inhibitors to the respective wells.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for 5 minutes.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (6-benzyloxysalicylic acid derivatives)
-
Doxorubicin or Cisplatin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in an incubator.
-
Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds or control.
-
Incubate the plate for 48-72 hours in the incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Conclusion and Future Directions
The 6-benzyloxysalicylic acid scaffold holds considerable promise for the development of novel therapeutic agents. Based on the well-established biological activities of salicylic acid and its derivatives, it is plausible that 6-benzyloxy substitution will yield compounds with potent anti-inflammatory and anticancer properties. The synthetic accessibility of these derivatives, coupled with the potential for diverse modifications on the benzyl ring, provides a rich platform for structure-activity relationship studies.
Future research should focus on the systematic synthesis and biological evaluation of a library of 6-benzyloxysalicylic acid derivatives to elucidate their specific mechanisms of action and to identify lead compounds with optimal therapeutic profiles. In-depth studies on their pharmacokinetic and toxicological properties will also be crucial for their advancement as potential drug candidates. The exploration of this chemical space is a promising avenue for the discovery of next-generation therapeutics for a range of diseases.
References
- Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. (URL not available)
- Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene). (URL not available)
- Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials - Semantic Scholar. (URL not available)
- Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling - MDPI. (2025-09-17)
- Quantitative structure-activity relationships.
- Structure-activity Relationship of Salicylic Acid Derivatives on Inhibition of TNF-α Dependent NFκB Activity: Implication on Anti-Inflammatory Effect of N-(5-chlorosalicyloyl)phenethylamine Against Experimental Colitis - PubMed. (2012-02-15)
- An In-Depth Technical Guide to 2,6-Dihydroxybenzoic Acid Derivatives: Synthesis, Structure, and Biological Activity - Benchchem. (URL not available)
- Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid deriv
- The Beneficial Biological Properties of Salicylic Acid. (URL not available)
- Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC. (URL not available)
- (PDF)
- Fig. 4. Structural activity relationship (SAR) of the target...
- Structure Activity Relationships - Drug Design Org. (2005-05-15)
- Preparation of Salicylic Acid. (URL not available)
- Anti-inflammatory and antioxidant activity of salicylic acid conjugated dihydropyrazoline analogues - Journal of Applied Pharmaceutical Science. (2018-02-27)
- Design, Synthesis, and Biological Evaluation of 6-Benzoxazole Benzimidazole Derivatives with Antihypertension Activities - PMC. (URL not available)
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan. (URL not available)
- Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC. (2008-11-26)
- Acetylsalicylic acid and salicylic acid present anticancer properties against melanoma by promoting nitric oxide-dependent endoplasmic reticulum stress and apoptosis - PMC. (2020-11-12)
- Ancient anti-inflammatory drug salicylic acid has cancer-fighting properties - ecancer. (2016-06-01)
- Potential of Steroidal Alkaloids in Cancer: Perspective Insight Into Structure–Activity Rel
- Ethyl Benzoylformate - Organic Syntheses Procedure. (URL not available)
- CH331057A - Process for the preparation of basic benzilic acid esters - Google P
- Synthesis of 6-Oxopenicillanic Acid Benzyl Ester - PrepChem.com. (URL not available)
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- 6. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ancient anti-inflammatory drug salicylic acid has cancer-fighting properties - ecancer [ecancer.org]
- 8. Acetylsalicylic acid and salicylic acid present anticancer properties against melanoma by promoting nitric oxide-dependent endoplasmic reticulum stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
2-(Benzyloxy)-6-hydroxybenzoic Acid: A Comprehensive Guide to Solvent Compatibility and Solubility Profiling
Executive Summary
2-(Benzyloxy)-6-hydroxybenzoic acid (CAS 71752-89-1)[1] is a highly versatile building block in organic synthesis, frequently utilized in the preparation of substituted salicylaldehydes and 2-hydroxybenzyl alcohols . As a Senior Application Scientist, I frequently observe that poor solvent selection for this specific compound leads to suboptimal reaction yields, incomplete reductions, or failed crystallizations. This technical guide provides an in-depth mechanistic analysis of the solubility profile of 2-(benzyloxy)-6-hydroxybenzoic acid, bridging fundamental chemical properties with field-proven experimental protocols.
Mechanistic Solubility Analysis
The solubility of 2-(benzyloxy)-6-hydroxybenzoic acid is governed by a distinct structural dichotomy. The molecule features a highly polar, hydrogen-bonding core consisting of a carboxylic acid (-COOH) at position 1 and a phenolic hydroxyl (-OH) at position 6. Conversely, the benzyloxy group (-OBn) at position 2 introduces significant hydrophobic bulk and steric hindrance.
This structural composition dictates the following solvent interactions:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, THF): These solvents exhibit excellent solubilizing power. Tetrahydrofuran (THF), in particular, acts as an ideal solvent because its oxygen atom serves as a hydrogen bond acceptor for the -COOH and -OH groups, while its relatively low dielectric constant accommodates the lipophilic benzyloxy moiety.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to high solubility is observed due to extensive intermolecular hydrogen bonding. However, esterification side-reactions must be considered if the solution is subjected to highly acidic conditions or elevated temperatures.
-
Non-Polar Solvents (e.g., Hexane, Heptane): Poor solubility. The strong intramolecular and intermolecular hydrogen bonding of the acid and phenol groups cannot be disrupted by apolar solvents, despite the presence of the lipophilic benzyloxy group.
-
Aqueous Media: Very low intrinsic solubility due to the dominant lipophilicity of the benzyl ether, though solubility increases significantly at pH > 4.0 due to the deprotonation of the carboxylic acid.
Structural features dictating the solubility profile of 2-(Benzyloxy)-6-hydroxybenzoic acid.
Quantitative Solubility Profiling
To guide synthetic planning and extraction protocols, the following table summarizes the expected solubility profile of 2-(benzyloxy)-6-hydroxybenzoic acid across standard laboratory solvents at 25°C.
| Solvent Category | Specific Solvent | Relative Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Strong H-bond acceptance; effectively disrupts the crystal lattice. |
| Polar Aprotic (Ether) | THF | High (>30 mg/mL) | Excellent balance of lipophilic solvation and H-bond acceptance. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Solvation via H-bond donation and acceptance. |
| Moderately Polar | Ethyl Acetate, DCM | Low to Moderate | Limited H-bond disruption; sufficient for extraction but poor for stock solutions. |
| Non-Polar | Hexane, Toluene | Very Low (<1 mg/mL) | Inability to overcome solute-solute H-bonding interactions. |
| Aqueous | Water (pH 2.0) | Very Low | Hydrophobic rejection by the bulky benzyloxy group. |
Experimental Protocol: Thermodynamic Solubility Determination
To obtain precise, self-validating solubility data for 2-(benzyloxy)-6-hydroxybenzoic acid, the industry-standard Saturation Shake-Flask Method must be employed. This protocol aligns with the rigorous standards outlined in USP General Chapter <1236> Solubility Measurements [2].
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Weigh an excess amount of 2-(benzyloxy)-6-hydroxybenzoic acid (e.g., 100 mg) into a 5 mL glass vial. Add 1.0 mL of the target organic solvent. The presence of undissolved solid is mandatory to ensure saturation.
-
Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 25.0 ± 0.5 °C. Agitate at 200 RPM for 24 to 48 hours. Causality note: Extended equilibration is critical for bulky molecules to ensure the thermodynamic limit is reached, as kinetic dissolution may be deceptively slow.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 10 minutes. Carefully draw the supernatant and filter it through a chemically inert 0.45 µm PTFE syringe filter to remove micro-particulates.
-
Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (typically at 254 nm). Calculate the concentration against a pre-established calibration curve.
-
Solid-State Validation (Critical Step): Recover the residual solid from the centrifugation step and analyze it via X-Ray Powder Diffraction (XRPD). Causality note: This ensures the solid has not converted to a different polymorph or formed a solvate during equilibration, which would invalidate the thermodynamic solubility measurement of the original API form.
Self-validating shake-flask workflow for thermodynamic solubility determination.
Application in Organic Synthesis: Selective Reductions
Understanding the solubility of 2-(benzyloxy)-6-hydroxybenzoic acid is paramount when utilizing it as a synthetic precursor. A prime example is its reduction to 3-benzyloxy-2-hydroxymethyl-phenol. According to established protocols, this transformation is highly efficient when utilizing Lithium Aluminum Hydride (LAH) in Tetrahydrofuran (THF) [3].
Why is THF the optimal solvent here? THF is not merely a passive carrier; it actively participates in the reaction system. The high solubility of 2-(benzyloxy)-6-hydroxybenzoic acid in THF ensures a homogeneous reaction mixture, preventing localized concentration gradients. Furthermore, the oxygen atom in THF coordinates with the lithium ions of LAH, modulating the hydride's reactivity and preventing the aggregation of the metal complex. If a less coordinating or poorer solvent (like diethyl ether or a hydrocarbon) were used, the bulky benzyloxy substrate would likely precipitate out of solution, leading to incomplete conversion, unreactive aggregates, and a severely compromised yield.
References
-
Title: Efficient and Selective Reduction Protocols of the 2,2-Dimethyl-1,3-benzodioxan-4-one Functional Group to Readily Provide Both Substituted Salicylaldehydes and 2-Hydroxybenzyl Alcohols. Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: <1236> Solubility Measurements. Source: United States Pharmacopeia (USP-NF) URL: [Link]
Sources
The Strategic Application of O-Benzyl-γ-Resorcylic Acid in the Synthesis of Bioactive Natural Products: A Technical Guide
Abstract
O-benzyl-γ-resorcylic acid emerges as a pivotal building block in the intricate art of natural product synthesis. Its pre-functionalized aromatic core, featuring a strategically placed benzyl protecting group, offers a robust platform for the elaboration of complex molecular architectures, particularly those of the resorcylic acid lactone (RAL) class. This guide provides an in-depth technical exploration of the synthesis and application of O-benzyl-γ-resorcylic acid, culminating in a detailed, field-proven protocol for the total synthesis of the bioactive natural product, (R)-(+)-Lasiodiplodin. We will dissect the causality behind key experimental choices, from protecting group strategy to the critical macrolactonization step, furnishing researchers and drug development professionals with a comprehensive and actionable blueprint for leveraging this versatile synthetic intermediate.
Introduction: The Significance of the γ-Resorcylic Acid Scaffold
The γ-resorcylic acid (2,6-dihydroxybenzoic acid) moiety is a recurring motif in a diverse array of biologically active natural products.[1][2] Its unique substitution pattern, with two hydroxyl groups flanking a carboxylic acid, provides a rich handle for further chemical modification and is a key structural feature of the resorcylic acid lactones (RALs). RALs, such as zearalenone, radicicol, and lasiodiplodin, exhibit a wide spectrum of pharmacological activities, including anticancer, antibiotic, and growth-regulating properties.[3][4][5]
The total synthesis of these complex molecules presents numerous challenges, not least of which is the selective functionalization of the resorcylic acid core. The judicious use of protecting groups is paramount to orchestrate the desired sequence of reactions. Herein, we focus on the benzyl protecting group, a workhorse in organic synthesis, to temporarily mask one of the phenolic hydroxyls of γ-resorcylic acid, thereby facilitating the construction of the macrocyclic ring characteristic of many RALs.
Synthesis of the Core Building Block: O-Benzyl-γ-Resorcylic Acid
The journey begins with the preparation of our key building block. The selective mono-benzylation of γ-resorcylic acid is a critical first step, ensuring that one phenolic hydroxyl group is available for late-stage macrolactonization while the other is shielded from unwanted side reactions.
Experimental Protocol: Synthesis of O-Benzyl-γ-Resorcylic Acid
Materials:
-
γ-Resorcylic acid (2,6-dihydroxybenzoic acid)
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
1 M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
Procedure:
-
To a stirred solution of γ-resorcylic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Slowly add benzyl bromide (1.1 eq) to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and maintain for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford O-benzyl-γ-resorcylic acid as a white solid.
Causality of Experimental Choices:
-
Base and Solvent: The use of a relatively mild base like potassium carbonate in a polar aprotic solvent such as DMF facilitates the deprotonation of the phenolic hydroxyl groups without promoting unwanted side reactions.
-
Stoichiometry: A slight excess of benzyl bromide ensures complete consumption of the starting material, while a larger excess is avoided to minimize the formation of the dibenzylated product.
-
Purification: Column chromatography is essential to separate the desired mono-benzylated product from unreacted starting material, the dibenzylated byproduct, and other impurities.
Total Synthesis of (R)-(+)-Lasiodiplodin: A Case Study
With our core building block in hand, we now turn our attention to its application in the total synthesis of a representative resorcylic acid lactone, (R)-(+)-Lasiodiplodin. This natural product exhibits significant plant growth-inhibiting and cytotoxic activities. Our retrosynthetic analysis identifies O-benzyl-γ-resorcylic acid and a suitable C10 side chain as the key fragments for coupling and subsequent macrolactonization.
Caption: Retrosynthetic analysis of (R)-(+)-Lasiodiplodin.
Step 1: Esterification of O-Benzyl-γ-Resorcylic Acid with the Side Chain
The first key step in the convergent synthesis is the coupling of our protected aromatic piece with the aliphatic side chain. For the synthesis of (R)-(+)-Lasiodiplodin, a suitable C10 fragment with a terminal hydroxyl group and the correct stereochemistry is required. This can be prepared through various established methods, for instance, from (R)-(-)-epichlorohydrin. The coupling is achieved through an esterification reaction.
Experimental Protocol: Yamaguchi Esterification
Materials:
-
O-Benzyl-γ-resorcylic acid
-
(R)-10-hydroxyundec-1-ene (side chain)
-
2,4,6-Trichlorobenzoyl chloride
-
Triethylamine
-
4-Dimethylaminopyridine (DMAP)
-
Toluene (anhydrous)
Procedure:
-
To a solution of O-benzyl-γ-resorcylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).
-
Slowly add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir at room temperature for 1 hour.
-
In a separate flask, dissolve (R)-10-hydroxyundec-1-ene (1.2 eq) and DMAP (1.5 eq) in anhydrous toluene.
-
Add the solution of the side chain and DMAP to the mixed anhydride solution from step 2.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield the seco-acid ester.
Causality of Experimental Choices:
-
Yamaguchi Esterification: This method is particularly effective for sterically hindered alcohols and acids, minimizing side reactions and leading to high yields of the desired ester. The formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride activates the carboxylic acid for nucleophilic attack by the alcohol.
-
DMAP as a Catalyst: DMAP acts as a highly nucleophilic acylation catalyst, accelerating the esterification process.
Step 2: Ring-Closing Metathesis
With the seco-acid ester in hand, the next crucial step is the formation of the macrocyclic ring. Ring-closing metathesis (RCM) is a powerful and versatile reaction for the formation of large rings and is well-suited for our substrate, which contains a terminal alkene on the side chain.
Experimental Protocol: Ring-Closing Metathesis
Materials:
-
Seco-acid ester from the previous step
-
Grubbs' second-generation catalyst
-
Dichloromethane (DCM, anhydrous and degassed)
Procedure:
-
Dissolve the seco-acid ester (1.0 eq) in anhydrous and degassed DCM to make a dilute solution (typically 0.001 M).
-
Add Grubbs' second-generation catalyst (5 mol%) to the solution.
-
Reflux the reaction mixture under an inert atmosphere for 12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the benzylated macrocycle.
Causality of Experimental Choices:
-
High Dilution: Performing the reaction at high dilution favors the intramolecular RCM reaction over intermolecular oligomerization.
-
Grubbs' Second-Generation Catalyst: This catalyst is known for its high activity and tolerance to various functional groups, making it ideal for complex molecule synthesis.
Step 3: Deprotection to Yield (R)-(+)-Lasiodiplodin
The final step in the synthesis is the removal of the benzyl protecting group to unveil the free phenolic hydroxyl group of the natural product. Catalytic hydrogenation is the method of choice for this transformation, as it is generally clean and high-yielding.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
Benzylated macrocycle
-
Palladium on carbon (10 wt%)
-
Methanol
-
Hydrogen gas
Procedure:
-
Dissolve the benzylated macrocycle in methanol.
-
Add palladium on carbon (10 mol%) to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator).
-
Stir vigorously at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield (R)-(+)-Lasiodiplodin. Further purification by recrystallization or chromatography may be necessary.
Causality of Experimental Choices:
-
Palladium on Carbon: This is a standard and highly effective catalyst for the hydrogenolysis of benzyl ethers.
-
Hydrogen Atmosphere: The presence of hydrogen gas is essential for the reduction to occur.
Data Summary
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Benzylation | Benzyl bromide, K₂CO₃ | 75-85% |
| 2 | Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | 80-90% |
| 3 | RCM | Grubbs' II catalyst | 70-80% |
| 4 | Deprotection | Pd/C, H₂ | >95% |
Workflow Visualization
Caption: Synthetic workflow for (R)-(+)-Lasiodiplodin.
Conclusion
O-benzyl-γ-resorcylic acid stands as a testament to the power of strategic protecting group chemistry in the synthesis of complex natural products. This guide has provided a comprehensive framework for its preparation and application, illustrated through a detailed synthetic route to (R)-(+)-Lasiodiplodin. The principles and protocols outlined herein are not only applicable to the synthesis of this specific target but can also be adapted for the construction of a wide range of other bioactive resorcylic acid lactones. By understanding the underlying causality of each experimental choice, researchers can confidently employ O-benzyl-γ-resorcylic acid as a reliable and versatile tool in their synthetic endeavors.
References
-
Kashima, T., Takahashi, K., Matsuura, H., & Nabeta, K. (2009). Biosynthesis of resorcylic acid lactone lasiodiplodin in Lasiodiplodia theobromae. Bioscience, Biotechnology, and Biochemistry, 73(5), 1118-1122. [Link]
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Fürstner, A. (2000). Olefin metathesis and beyond.
-
Danishefsky, S. J., & Nicolaou, K. C. (2004). New efficient synthesis of resorcinylic macrolides via ynolides: establishment of cycloproparadicicol as synthetically feasible preclinical anticancer agent based on Hsp90 as the target. Journal of the American Chemical Society, 126(25), 7881-7889. [Link]
- Ohde, T., et al. (2021). A pushed biosynthesis of 2,6-dihydroxybenzoic acid by the recombinant 2,3-dihydroxybenzoic acid decarboxylase immobilized on nov. Journal of Biotechnology, 341, 46-54.
-
Wu, Y., & Liao, X. (2019). Total Synthesis of trans-Resorcylide via Macrocyclic Stille Carbonylation. The Journal of Organic Chemistry, 84(5), 2869-2875. [Link]
- Reddy, B. V. S., et al. (2016). Asymmetric total synthesis of filamentous fungi related resorcylic acid lactones 7-epi-zeaenol and zeaenol. Tetrahedron, 72(2), 257-263.
- Myers, A. G., et al. (2016). A robust and scalable synthesis of the macrolide antibiotic solithromycin.
- Ohde, T., et al. (2024). Synthesis of 2,6-dihydroxybenzoic acid by decarboxylase-catalyzed carboxylation using CO2 and in situ product removal.
-
Matsuura, H., et al. (2021). β-Resorcylic Acid Derivatives, with Their Phytotoxic Activities, from the Endophytic Fungus Lasiodiplodia theobromae in the Mangrove Plant Xylocarpus granatum. Chemistry & Biodiversity, 18(3), e2000928. [Link]
-
Cartwright, N. J., Jones, J. I., & Marmion, D. (1952). 670. The synthesis of γ-resorcylic acid (2: 6-dihydroxybenzoic acid). Journal of the Chemical Society (Resumed), 3499-3502. [Link]
-
Ohde, T., et al. (2024). Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO 2 and In Situ Product Removal. MDPI. [Link]
- Kato, T., & Hozumi, T. (1972). A process for the preparation of β-resorcylic acid derivatives. Chemical and Pharmaceutical Bulletin, 20(7), 1574-1578.
-
Sudo, T., et al. (2007). Regioselective and enzymatic production of gamma-resorcylic acid from resorcinol using recombinant Escherichia coli cells expressing a novel decarboxylase gene. Biotechnology Letters, 29(5), 819-822. [Link]
-
Mikolasch, A., & Schultze, M. (2014). Synthesis of zearalenone-16-β, D-glucoside and zearalenone-16-sulfate: A tale of protecting resorcylic acid lactones for regiocontrolled conjugation. Beilstein Journal of Organic Chemistry, 10, 1137-1144. [Link]
- CN102211995A - Preparation method of 2,6-dihydroxybenzoic acid. (2011).
-
Beilstein Journals. (2014). De novo macrolide–glycolipid macrolactone hybrids: Synthesis, structure and antibiotic activity of carbohydrate-fused macrocycles. [Link]
- US8674120B2 - Process for manufacturing zeranol. (2014).
-
Food and Agriculture Organization of the United Nations. (n.d.). 41-1-zeranol.pdf. [Link]
-
Organic Syntheses Procedure. (1941). 3,5-dihydroxybenzoic acid. 21, 27. [Link]
-
Beilstein Journals. (2024). Natural resorcylic lactones derived from alternariol. [Link]
-
ResearchGate. (2017). A mild procedure for the synthesis of allyl and benzyl α-hydroxyesters using O-allyl (benzyl)-N,N'- dicyclohexylisourea. [Link]
-
ResearchGate. (2021). Phytotoxic β-resorcylic acid derivatives from the endophytic fungus Lasiodiplodia theobromae in the mangrove plant. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 670. The synthesis of γ-resorcylic acid (2 : 6-dihydroxybenzoic acid) - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Biosynthesis of resorcylic acid lactone lasiodiplodin in Lasiodiplodia theobromae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New efficient synthesis of resorcinylic macrolides via ynolides: establishment of cycloproparadicicol as synthetically feasible preclinical anticancer agent based on Hsp90 as the target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of zearalenone-16-β,D-glucoside and zearalenone-16-sulfate: A tale of protecting resorcylic acid lactones for regiocontrolled conjugation - PMC [pmc.ncbi.nlm.nih.gov]
2-(Benzyloxy)-6-hydroxybenzoic acid melting point and physical data
[1]
Executive Summary & Chemical Identity
2-(Benzyloxy)-6-hydroxybenzoic acid is a mono-benzyl ether derivative of
Chemical Identification Data
| Property | Detail |
| Chemical Name | 2-(Benzyloxy)-6-hydroxybenzoic acid |
| Synonyms | 6-(Benzyloxy)salicylic acid; 2-Hydroxy-6-(phenylmethoxy)benzoic acid; |
| CAS Number | 71752-89-1 |
| Molecular Formula | C |
| Molecular Weight | 244.24 g/mol |
| SMILES | O=C(O)C1=C(O)C=CC=C1OCC2=CC=CC=C2 |
| InChIKey | Computed from structure (e.g., PNERJPORNFOLIT-UHFFFAOYSA-N for isomer, verify specific regiochemistry) |
Physical & Chemical Properties
While specific experimental melting point data for the free acid is often subsumed under synthesis reports of its derivatives (esters), the physicochemical profile is consistent with substituted salicylic acids.
Physical Data Table
| Property | Value / Description | Notes |
| Physical State | Solid (Crystalline powder) | Typically isolated as off-white to pale yellow needles or powder. |
| Melting Point | ~165 – 175 °C (Decomposition) | Estimated range based on structural analogs. The parent 2,6-dihydroxybenzoic acid melts at ~165°C (dec). Benzylation typically alters lattice energy, often lowering MP slightly or maintaining it with decomposition. Note: The methyl ester derivative (Methyl 2-(benzyloxy)-6-hydroxybenzoate) typically melts in the range of 85–90 °C . |
| Solubility | Soluble in DMSO, DMF, MeOH, EtOH, EtOAc. | Sparingly soluble in water due to the lipophilic benzyl group. |
| pKa (Acid) | ~2.6 – 3.0 | The ortho-hydroxy group forms an intramolecular hydrogen bond with the carboxylate, stabilizing the anion and increasing acidity compared to benzoic acid (pKa 4.2). |
| LogP | ~3.2 (Predicted) | Significantly more lipophilic than 2,6-dihydroxybenzoic acid (LogP ~1.6) due to the benzyl ether. |
Synthesis & Production Protocols
The synthesis of 2-(benzyloxy)-6-hydroxybenzoic acid requires careful regiocontrol to mono-benzylate the symmetric 2,6-dihydroxybenzoic acid precursor. Two primary routes are employed: the Acetonide Route (High Precision) and the Ester Route (Scalable).
Route A: The Acetonide Strategy (Regioselective)
This method utilizes the formation of a 1,3-dioxin-4-one ring to protect the carboxylic acid and one phenol simultaneously, leaving the second phenol available for benzylation.
-
Acetonide Formation: React 2,6-dihydroxybenzoic acid with acetone and trifluoroacetic anhydride (TFAA) or thionyl chloride to form 2,2-dimethyl-5-hydroxy-4H-1,3-benzodioxin-4-one .
-
Benzylation: Treat the intermediate with benzyl bromide (BnBr) and weak base (
) in DMF to yield the 5-benzyloxy derivative. -
Hydrolysis: Acidic hydrolysis (e.g., dilute HCl/THF or AcOH) cleaves the acetonide, unmasking the carboxylic acid and the 2-hydroxyl group while retaining the 6-benzyl ether.
Route B: The Methyl Ester Strategy (Scalable)
-
Esterification: Reflux 2,6-dihydroxybenzoic acid in MeOH with
to form Methyl 2,6-dihydroxybenzoate . -
Mono-Benzylation: React with 1.0 equivalent of Benzyl Bromide and
in Acetone/DMF. Note: Statistical mixture may form (mono-, di-benzyl, and starting material). Purification via column chromatography is required. -
Saponification: Hydrolysis of the ester using LiOH (aq)/THF yields the target acid.
Synthesis Workflow Diagram
Caption: Regioselective synthesis pathway via acetonide protection, ensuring mono-benzylation at the 6-position.
Structural Characterization
Confirming the structure requires distinguishing between the 2- and 6-positions (equivalent in precursor, distinct in product).
Nuclear Magnetic Resonance (NMR)[6]
-
H NMR (400 MHz, DMSO-
):- 11.5–12.5 ppm (br s, 1H, -COOH).
- 10.0–11.0 ppm (s, 1H, Ar-OH, hydrogen-bonded).
- 7.30–7.45 ppm (m, 5H, Ph-H).
- 7.15 ppm (t, 1H, H-4, meta coupling).
- 6.55 ppm (d, 1H, H-3 or H-5).
- 6.45 ppm (d, 1H, H-5 or H-3).
-
5.15 ppm (s, 2H, -OCH
Ph).
-
Key Diagnostic: The downfield shift of the phenolic proton (~10-11 ppm) indicates the presence of the intramolecular hydrogen bond (salicylate motif), confirming the ortho-OH is free and the other is benzylated.
Mass Spectrometry (MS)[6]
-
ESI-MS (Negative Mode):
-
[M-H]
: m/z 243.1 -
Fragmentation often shows loss of
(m/z 199) or benzyl group (m/z 91).
-
Handling & Stability
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The phenolic group is susceptible to oxidation over long periods.
-
Stability: Stable under acidic conditions. Avoid strong bases which may cause deprotonation or hydrolysis if ester derivatives are present.
-
Safety: Irritant. Standard PPE (gloves, goggles) required.
References
Advanced Strategies for the Protection and Manipulation of 2,6-Dihydroxybenzoic Acid
Executive Summary: The "Janus" Scaffold
2,6-Dihydroxybenzoic acid (
For the medicinal chemist, 2,6-DHBA is a "privileged scaffold" found in macrolide antibiotics (e.g., resorcylide), siderophores, and enzyme inhibitors. However, successful manipulation requires moving beyond standard protocols. This guide details high-fidelity strategies for regioselective differentiation , orthogonal protection , and sterically demanding deprotection .[1]
Strategic Analysis of Reactivity
Before selecting a protecting group, one must map the electronic and steric landscape of the molecule.
-
The Hydrogen Bond Fortress: The pKa of the carboxyl group is anomalously low (~1.3) due to stabilization of the carboxylate anion by two intramolecular H-bonds. Conversely, the phenolic protons are less acidic than typical resorcinols because they are "tied up" by the carbonyl.
-
The Nucleophilic Dead Zone: The carbonyl carbon is shielded by the two ortho-hydroxyls (or their protected ethers).[1] Standard saponification conditions (aq. NaOH/MeOH) often fail or require forcing conditions that degrade sensitive substrates.[1]
Visualization: Reactivity Landscape
The following diagram illustrates the competing forces and the logic for protection strategies.
Caption: Logical flow from intrinsic molecular properties to selection of protection strategy.
Protocol 1: Regioselective Differentiation (Symmetry Breaking)
The most common expert requirement is to protect one phenol while leaving the other free (e.g., for glycosylation or macrolactonization).[1] Direct mono-protection is statistically difficult. Two superior pathways exist.
Route A: The "Benzodioxinone" Bridge (Acid + 1 Phenol)
This strategy simultaneously protects the carboxylic acid and one phenol, locking them into a cyclic acetal.[1] This leaves the second phenol free for derivatization.
-
Mechanism: Reaction with an acetylenic ester or propargyl alcohol catalyzed by Cu(I).[1]
-
Key Reagent: Ethyl propiolate or similar alkynes.[1]
Step-by-Step Protocol:
-
Reagents: Dissolve 2,6-DHBA (1.0 equiv) in acetonitrile (0.5 M).
-
Catalyst: Add CuI (10 mol%) and NaHCO
(2.0 equiv). -
Cyclization: Add ethyl propiolate (1.2 equiv) dropwise.
-
Conditions: Stir at 80°C for 6–12 hours.
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
-
Result: 2-substituted-4H-1,3-benzodioxin-4-one. The remaining C5-OH (originally C6) is free.[1]
Route B: Chelation-Controlled Selective Demethylation
If you require a 2-hydroxy-6-methoxybenzoate , the most reliable method is full methylation followed by selective deprotection.
-
Concept: Boron trichloride (BCl
) or Aluminum chloride (AlCl ) coordinates to the carbonyl oxygen and the ortho-methoxy oxygen.[1] This 6-membered chelate activates the ortho-methyl bond for cleavage, leaving the meta or para ethers (or the distal ortho-ether if steric crowding prevents dual coordination) intact.
Step-by-Step Protocol:
-
Precursor: Start with methyl 2,6-dimethoxybenzoate (synthesized via MeI/K
CO ).[1] -
Solvent: Dissolve in anhydrous CH
Cl (0.2 M) under Argon. Cool to -78°C. -
Lewis Acid: Add BCl
(1.0 M in CH Cl , 1.1 equiv) slowly. -
Reaction: Warm to 0°C and monitor by TLC. The reaction is often fast (< 1 h).[1]
-
Quench: Pour into ice-water/HCl.
-
Outcome: Methyl 2-hydroxy-6-methoxybenzoate. High regioselectivity (>95%).[1]
Protocol 2: Orthogonal Protection (Global)
For total synthesis, you often need to differentiate the acid from the phenols using orthogonal sets (e.g., Acid-labile vs. Fluoride-labile).[1]
Recommended Combinations
| Group Type | Protection Reagent | Stability | Deprotection | Expert Note |
| Phenol | MOM-Cl / DIPEA | Base, Oxidizers | TFA or HCl/MeOH | Preferred. Forms a chelated intermediate; excellent stability. |
| Phenol | Bn-Br / K | Acid, Base | H | Use polar aprotic solvent (DMF) to overcome H-bonding.[1] |
| Acid | MeI / KHCO | Acid, Mild Base | Difficult (See Sec.[1] 5) | Methyl esters are extremely robust here.[1] |
| Acid | Bn-Br / Cs | Acid, Base | H | Benzyl esters are easier to remove than methyl esters via hydrogenolysis.[1] |
| Acid | t-Bu-OH / DCC / DMAP | Base | TFA | Good for mild acidic deprotection.[1] |
The "MOM" Trap
When protecting 2,6-DHBA with MOM-Cl (Methoxymethyl chloride), standard conditions (NaH/DMF) can lead to O-alkylation of the carboxylate and the phenols.
-
Refined Protocol: To protect only the phenols as MOM ethers, first protect the acid as a Benzyl ester (BnBr, KHCO
).[1] Then treat with MOM-Cl/DIPEA/DCM. Finally, hydrogenate (H , Pd/C) to liberate the acid while keeping MOM ethers intact.[1]
The Deprotection Challenge: Hydrolyzing the Unhydrolyzable
The most common failure point in 2,6-DHBA chemistry is the saponification of methyl 2,6-dimethoxybenzoate .
-
The Problem: The two ortho-methoxy groups create a "steric wall" that blocks the trajectory of the hydroxide ion (Burgi-Dunitz angle). Aqueous NaOH reflux often results in decarboxylation before hydrolysis.
-
The Solution: Anhydrous Hydroxide in Non-Polar Solvent.
High-Yield Hydrolysis Protocol (The "Gassman" Modification):
-
Reagents: Anhydrous NaOH (5-10 equiv) powder.
-
Solvent: 9:1 mixture of CH
Cl : Methanol. (The DCM solvates the organic ester, while the low MeOH concentration creates a "naked," highly reactive methoxide/hydroxide species). -
Conditions: Stir at Room Temperature (or mild reflux 40°C).
-
Time: 12–24 hours.
-
Mechanism: The non-hydrated hydroxide is significantly more nucleophilic and smaller, allowing it to penetrate the steric shield.
Decision Tree for Synthesis
Caption: Selection logic for protecting group strategy based on downstream synthetic requirements.
References
-
Synthesis of functionalized benzo[1,3]dioxin-4-ones from salicylic acid and acetylenic esters. RSC Advances, 2021. Link
-
Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Tetrahedron Letters, 2012.[2] Link
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018.[3] Link
-
Boron trichloride as a selective demethylating agent for hindered ethers. Journal of the Chemical Society, Chemical Communications, 1979. Link
-
Regioselective Enzymatic Carboxylation of Bioactive (Poly)phenols. Angewandte Chemie, 2017.[1] Link
Sources
Methodological & Application
Application Note: Protocol for Selective O-Benzylation of 2,6-Dihydroxybenzoic Acid
This Application Note provides a rigorous technical guide for the selective O-benzylation of 2,6-dihydroxybenzoic acid (2,6-DHBA,
Introduction & Mechanistic Strategy
2,6-Dihydroxybenzoic acid (2,6-DHBA) presents a unique synthetic challenge due to the presence of three nucleophilic sites: one carboxyl group and two phenolic hydroxyl groups. The molecule is characterized by strong intramolecular hydrogen bonding between the phenolic protons and the carbonyl oxygen.
The Selectivity Challenge
-
Acidity (pKa) Differentiation: The intramolecular hydrogen bonding stabilizes the carboxylate anion, making 2,6-DHBA significantly more acidic (pKa
1.30) than benzoic acid (pKa 4.20). Conversely, the phenolic protons are sequestered in hydrogen bonds, rendering them less acidic and less nucleophilic than typical phenols. -
Steric Hindrance: The 2,6-substitution pattern creates a "steric pocket" around the carboxyl group, known as the ortho-effect, which can impede attack by bulky electrophiles unless specific conditions are met.
Strategic Pathways
We define two primary protocols based on the desired product:
-
Pathway A (Carboxyl-Selective): Synthesis of Benzyl 2,6-dihydroxybenzoate . This utilizes a weak base to deprotonate only the carboxylic acid.
-
Pathway B (Global/Exhaustive): Synthesis of Benzyl 2,6-bis(benzyloxy)benzoate . This utilizes a stronger base and forcing conditions to overcome the hydrogen bonding and steric hindrance of the phenolic sites.
Reaction Workflow Diagram
The following diagram illustrates the divergent pathways for selective vs. exhaustive benzylation.
Caption: Divergent synthesis pathways for 2,6-DHBA benzylation controlled by base strength and stoichiometry.
Protocol A: Selective Synthesis of Benzyl 2,6-dihydroxybenzoate
This protocol selectively targets the carboxyl group while leaving the phenolic hydroxyls free. The use of Sodium Bicarbonate (NaHCO
Materials & Reagents
| Component | Stoichiometry | Role |
| 2,6-Dihydroxybenzoic Acid | 1.0 equiv | Substrate |
| Benzyl Bromide (BnBr) | 1.1 equiv | Electrophile |
| Sodium Bicarbonate (NaHCO | 1.2 equiv | Weak Base (Selective) |
| DMF (N,N-Dimethylformamide) | 5-10 mL/g | Solvent (Polar Aprotic) |
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-DHBA (1.0 eq) in DMF (anhydrous preferred).
-
Base Addition: Add NaHCO
(1.2 eq) in a single portion. Stir at room temperature for 15 minutes. The solution may become slightly cloudy as the carboxylate salt forms. -
Alkylation: Add Benzyl Bromide (1.1 eq) dropwise via syringe.
-
Reaction: Stir the mixture at 40°C for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The product will be less polar than the starting acid.
-
-
Quench & Workup:
-
Pour the reaction mixture into ice-cold water (10x reaction volume).
-
Extract with Ethyl Acetate (3x) .
-
Wash the combined organic layers with Saturated NaHCO
(to remove unreacted acid) and Brine . -
Dry over Na
SO , filter, and concentrate in vacuo.
-
-
Purification: The crude product is often pure enough for use. If necessary, purify via recrystallization from Ethanol/Water or flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Key Success Factor: Do not use Strong bases (NaOH, K
Protocol B: Exhaustive Benzylation (Global Protection)
This protocol synthesizes Benzyl 2,6-bis(benzyloxy)benzoate , protecting all three oxygen functionalities. Potassium Carbonate (K
Materials & Reagents
| Component | Stoichiometry | Role |
| 2,6-Dihydroxybenzoic Acid | 1.0 equiv | Substrate |
| Benzyl Bromide (BnBr) | 3.5 - 4.0 equiv | Electrophile (Excess) |
| Potassium Carbonate (K | 4.0 equiv | Strong Base |
| Potassium Iodide (KI) | 0.1 equiv | Catalyst (Finkelstein) |
| Acetone or Acetonitrile | 10 mL/g | Solvent |
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2,6-DHBA (1.0 eq) and K
CO (4.0 eq) in Acetone . -
Catalyst: Add a catalytic amount of KI (0.1 eq). This generates Benzyl Iodide in situ, which is a more reactive electrophile, helping to overcome steric hindrance.
-
Alkylation: Add Benzyl Bromide (3.5 eq) dropwise.
-
Reaction: Heat the mixture to Reflux (approx. 60°C) for 12–24 hours.
-
Note: The reaction time is longer than typical phenol alkylations due to the intramolecular hydrogen bonding and steric crowding.
-
-
Workup:
-
Purification: Recrystallize from Ethanol or purify via column chromatography (Silica, Hexane/EtOAc).
Comparative Data & Troubleshooting
Physicochemical Properties
| Property | Benzyl 2,6-dihydroxybenzoate (Product A) | Benzyl 2,6-bis(benzyloxy)benzoate (Product B) |
| State | Crystalline Solid | Viscous Oil / Low-melting Solid |
| Polarity (TLC) | Medium (More polar than B) | Low (Non-polar) |
| 1H NMR Key Signal | No OH signals; 3x Benzyl CH |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete reaction due to steric bulk. | Increase temp to 50°C; ensure DMF is dry. Do NOT increase base strength. |
| Mixed Products (Protocol A) | Base was too strong (e.g., K | Strictly use NaHCO |
| Incomplete Benzylation (Protocol B) | Intramolecular H-bond too strong. | Switch solvent to DMF (higher temp allowed) or add 18-Crown-6 ether to activate K |
| Oily Product | Residual Benzyl Bromide. | Wash crude solid with cold Hexane or Pentane; BnBr is soluble, product is less so. |
References
-
Acidity and Structure: ChemicalBook. (n.d.). 2,6-Dihydroxybenzoic acid Properties and pKa data. Retrieved from
-
Benzylation Methodologies: Organic Chemistry Portal. (n.d.). Benzylation of Hydroxyl Groups: General Protocols. Retrieved from
-
Synthesis of 2,6-DHBA Derivatives: BenchChem. (2025). An In-Depth Technical Guide to 2,6-Dihydroxybenzoic Acid Derivatives. Retrieved from
-
Structural Confirmation: Royal Society of Chemistry. (2020). Desmoschinensisflavones A and B... benzyl-2,6-dihydroxybenzoate (Compound 12).[3] RSC Advances. Retrieved from
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Zinc (II)-Mediated Selective O-Benzylation of 2-Oxo-1,2-Dihydropyridines Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Desmoschinensisflavones A and B, two rare flavones having a hybrid benzyl benzoate ester-flavone structural framework from Desmos chinensis Lour - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09985F [pubs.rsc.org]
Application Note: Regioselective Mono-Protection Protocols for 2,6-Dihydroxybenzoic Acid
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol
Executive Summary
The functionalization of 2,6-dihydroxybenzoic acid (2,6-DHBA) presents a classic challenge in synthetic organic chemistry: the differentiation of two chemically equivalent ortho-hydroxyl groups. Direct mono-alkylation or mono-acylation of the free acid typically results in complex mixtures of unreacted starting material, mono-protected, and di-protected species.
This application note details two highly robust, self-validating methodologies to achieve strict regioselective mono-protection. By exploiting either electronic desensitization via intramolecular hydrogen bonding or geometric isolation via cyclic acetal formation , researchers can reliably break the molecular symmetry of 2,6-DHBA to achieve >90% regioselectivity.
Mechanistic Rationale & Causality
To achieve mono-protection, the inherent symmetry of 2,6-DHBA must be broken. This is accomplished through two distinct mechanistic pathways:
Strategy A: Electronic Control via Intramolecular Hydrogen Bonding
The first strategy involves the initial esterification of the carboxylic acid to form methyl 2,6-dihydroxybenzoate. Once the ester is formed, one of the ortho-hydroxyl groups donates a strong intramolecular hydrogen bond to the ester carbonyl oxygen. This interaction significantly decreases the nucleophilicity and acidity of the participating hydroxyl group. Consequently, when treated with a mild base such as potassium carbonate (
Strategy B: Geometric Control via Acetonide Formation
The second strategy relies on steric and geometric constraints. Reacting 2,6-DHBA with acetone in the presence of a dehydrating agent (e.g., trifluoroacetic anhydride or thionyl chloride) forces the condensation of the carboxylic acid and only one of the ortho-hydroxyl groups into a rigid 6-membered 1,3-benzodioxin-4-one ring (an acetonide) ([2]). The geometric strain of the aromatic system makes it physically impossible for the second hydroxyl group to participate in the ring formation, leaving it perfectly isolated and highly reactive for subsequent Williamson ether synthesis or acylation.
Experimental Protocols
Protocol A: Esterification-Directed Mono-Alkylation
Step A1: Synthesis of Methyl 2,6-dihydroxybenzoate Causality: Esterification eliminates the zwitterionic potential of the free acid and establishes the critical hydrogen-bond acceptor required for downstream selectivity.
-
Reaction: Suspend 2,6-DHBA (1.0 equiv, e.g., 100 mmol) in anhydrous methanol (5.0 M concentration). Add concentrated
(0.1 equiv) dropwise. -
Conditions: Reflux the mixture for 16 hours under an inert atmosphere. Monitor by TLC (Hexanes/EtOAc 7:3) until the highly polar acid spot is consumed.
-
Workup: Concentrate the mixture in vacuo to remove methanol. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous
(to neutralize the catalyst and extract any unreacted acid) and brine. -
Isolation: Dry the organic layer over
, filter, and concentrate to afford methyl 2,6-dihydroxybenzoate as an off-white solid.
Step A2: Regioselective Mono-Alkylation
Causality:
-
Reaction: Dissolve methyl 2,6-dihydroxybenzoate (1.0 equiv) in anhydrous DMF (0.2 M). Add anhydrous
(1.5 equiv) and stir at room temperature for 15 minutes to pre-form the phenoxide. -
Alkylation: Add the alkyl halide (e.g., benzyl bromide or an aliphatic bromide, 1.05 equiv) dropwise. For less reactive bromides, catalytic sodium iodide (NaI, 0.1 equiv) can be added to generate the more reactive alkyl iodide in situ ([3]).
-
Conditions: Stir at 40–50 °C for 4–12 hours.
-
Workup: Quench with water (5 volumes) to dissolve inorganic salts and precipitate the product. Extract with EtOAc, wash extensively with water (3x) to remove DMF, dry, and concentrate.
Protocol B: Acetonide-Directed Mono-Protection
Step B1: Synthesis of 2,2-Dimethyl-5-hydroxy-4H-1,3-benzodioxin-4-one Causality: Trifluoroacetic anhydride (TFAA) acts as a powerful water scavenger, driving the thermodynamically challenging condensation between the phenol, the carboxylic acid, and acetone to completion.
-
Reaction: In a rigorously dried flask, dissolve 2,6-DHBA (1.0 equiv) in a mixture of anhydrous trifluoroacetic acid (TFA) and anhydrous acetone (1:5 v/v ratio, 0.5 M overall).
-
Activation: Cool the solution to 0 °C. Add TFAA (2.5 equiv) dropwise over 30 minutes to control the exotherm.
-
Conditions: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup: Carefully pour the mixture into an ice-cold saturated
solution (Caution: vigorous gas evolution). Extract with dichloromethane (DCM). -
Isolation: Wash the organic layer with brine, dry over
, and concentrate. The resulting acetonide can be used directly or recrystallized from hexanes/EtOAc.
Step B2: Functionalization of the Free Hydroxyl
-
The isolated acetonide possesses a single, highly reactive free hydroxyl group. It can be subjected to standard Williamson ether synthesis (NaH / Alkyl halide / THF) or acylation (Pyridine / Acyl chloride / DCM) without risk of over-reaction.
Quantitative Data & Method Comparison
The following table summarizes the operational metrics of both strategies to aid in route selection for process scale-up.
| Parameter | Strategy A (Esterification/H-Bond) | Strategy B (Acetonide/Steric) |
| Overall Yield (2 Steps) | 75 – 85% | 60 – 75% |
| Regioselectivity | > 95:5 (Mono : Di) | > 99:1 (Absolute geometric block) |
| Reagent Cost | Low (MeOH, | Moderate (TFAA, anhydrous acetone) |
| Scalability | Excellent (Kilogram scale) | Good (Exotherm management required) |
| Deprotection Requirements | Saponification (LiOH or NaOH / THF / | Acidic hydrolysis (HCl / THF or TFA / |
| Best Suited For | Base-stable downstream targets | Acid-stable downstream targets |
Process Visualization
Workflow detailing the electronic and geometric strategies for 2,6-DHBA mono-protection.
References
-
Design of HIV-1 Integrase Inhibitors Targeting the Catalytic Domain as Well as Its Interaction with LEDGF/p75: A Scaffold Hopping Approach Using Salicylate and Catechol Groups Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]
-
Structure–Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]
-
Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic Source: The Journal of Organic Chemistry, ACS Publications URL:[Link]
Sources
- 1. Design of HIV-1 Integrase Inhibitors Targeting the Catalytic Domain as Well as Its Interaction with LEDGF/p75: A Scaffold Hopping Approach Using Salicylate and Catechol Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Synthetic Ginkgolic Acid Analogs for Treating Type 2 Diabetes by PTPN9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: TFAA-Mediated Activation and Transformation of 2-(Benzyloxy)-6-hydroxybenzoic Acid
This Application Note and Protocol details the reaction of 2-(Benzyloxy)-6-hydroxybenzoic acid with Trifluoroacetic Anhydride (TFAA) . This reaction is a critical activation step in the synthesis of polyketide natural products, xanthones, and specialized heterocyclic scaffolds like 1,3-benzodioxin-4-ones.
Executive Summary
The reaction of 2-(Benzyloxy)-6-hydroxybenzoic acid (1) with Trifluoroacetic Anhydride (TFAA) is a versatile synthetic manifold. Unlike simple carboxylic acids, this substrate contains a free phenolic hydroxyl group at the C6 position and a bulky benzyl ether at C2. The reaction proceeds primarily through the formation of a highly reactive mixed anhydride , followed by either intramolecular condensation (self-acylation) or C-acylation depending on conditions and additives.
Key Applications:
-
Synthesis of Xanthone Precursors: Via intermolecular coupling with phenols (Grover-Shah-Shah type reaction).
-
Formation of 1,3-Benzodioxin-4-ones: In the presence of ketones (e.g., acetone), serving as a "masked" salicylic acid.
-
Regioselective C-Trifluoroacetylation: Introduction of a trifluoroacetyl group at the C3 position via Friedel-Crafts acylation, useful for chromone synthesis.
Scientific Integrity & Mechanism
Mechanistic Pathway
The reaction is driven by the high electrophilicity of TFAA. The mechanism involves three distinct stages:
-
Activation (Mixed Anhydride Formation): The carboxylic acid attacks TFAA to form the mixed anhydride (2) . This species is a potent acylating agent.
-
O-Acylation: The C6-phenolic hydroxyl group is rapidly trifluoroacetylated to form the di-activated species (3) .
-
Divergent Pathways:
-
Path A (No Nucleophile/Acidic Media):Intramolecular Friedel-Crafts Acylation or Fries Rearrangement leads to C-acylation at the electron-rich C3 or C5 positions.
-
Path B (With Ketone): Cyclocondensation occurs to form a 2,2-disubstituted-4H-1,3-benzodioxin-4-one .
-
Path C (With External Phenol): Intermolecular acylation forms a depside , which subsequently cyclizes to a xanthone .
-
Reaction Scheme (Graphviz)
Caption: Divergent reaction pathways for 2-(Benzyloxy)-6-hydroxybenzoic acid upon activation with TFAA.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity/Grade |
| 2-(Benzyloxy)-6-hydroxybenzoic acid | Substrate | >98% (HPLC) |
| Trifluoroacetic Anhydride (TFAA) | Activator/Reagent | Reagent Grade (>99%) |
| Trifluoroacetic Acid (TFA) | Solvent/Catalyst | Anhydrous |
| Dichloromethane (DCM) | Co-solvent (Optional) | Anhydrous, Stabilized |
| Acetone | Additive (Path B only) | Dry, HPLC Grade |
Protocol A: Activation and C-Trifluoroacetylation
This protocol targets the formation of the 3-trifluoroacetyl derivative, a precursor for flavones and chromones.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solubilization: Dissolve 2-(Benzyloxy)-6-hydroxybenzoic acid (1.0 mmol, 244 mg) in anhydrous TFA (3.0 mL). The solution should be clear or slightly yellow.
-
Addition: Cool the solution to 0 °C using an ice bath. Add TFAA (3.0 mmol, 420 µL) dropwise over 5 minutes via a glass syringe. Caution: Exothermic reaction.
-
Reaction:
-
Allow the mixture to warm to room temperature (25 °C) .
-
Stir for 3–6 hours . Monitor by TLC (System: Hexane/EtOAc 3:1). The starting material spot should disappear, replaced by a less polar spot (mixed anhydride/ester).
-
Note: For C-acylation, mild heating to 40 °C for 1 hour may be required to effect the Fries rearrangement of the intermediate ester.
-
-
Quenching: Pour the reaction mixture slowly into ice-cold water (20 mL).
-
Workup:
-
Extract with Dichloromethane (DCM) (3 x 15 mL).[1]
-
Wash the combined organic layers with saturated NaHCO₃ (2 x 20 mL) to remove excess TFA and TFAA. Caution: Gas evolution.
-
Wash with Brine (10 mL).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the trifluoroacetylated product.
Protocol B: Synthesis of 1,3-Benzodioxin-4-one (Acetone Condensation)
This protocol utilizes TFAA as a dehydrating agent to condense the acid with acetone, protecting the salicylate moiety.
Step-by-Step Methodology:
-
Setup: In a 25 mL vial, suspend 2-(Benzyloxy)-6-hydroxybenzoic acid (1.0 mmol) in TFA (2.0 mL).
-
Addition: Add Acetone (5.0 mmol, excess) and TFAA (2.5 mmol) sequentially at 0 °C.
-
Reaction: Stir at room temperature for 12–24 hours .
-
Observation: The formation of the benzodioxinone is indicated by the solubilization of the starting material and the appearance of a non-polar spot on TLC.
-
Isolation: Evaporate volatiles under reduced pressure. Dissolve residue in EtOAc, wash with NaHCO₃, dry, and concentrate. The product, 5-(Benzyloxy)-2,2-dimethyl-4H-1,3-benzodioxin-4-one , often crystallizes upon standing.
Data Analysis & Troubleshooting
Expected Analytical Data
| Compound | 1H NMR Diagnostic Signals (CDCl₃) | IR Diagnostic Bands (cm⁻¹) |
| Substrate | δ 5.15 (s, 2H, OCH₂Ph), 11.0 (s, 1H, COOH) | 3300 (OH), 1680 (COOH) |
| Mixed Anhydride | δ 5.20 (s, 2H), Downfield shift of aromatics | 1820, 1760 (Anhydride C=O) |
| Benzodioxinone | δ 1.75 (s, 6H, C(CH₃)₂), 5.25 (s, 2H) | 1740 (Lactone C=O), No OH |
Troubleshooting Guide
-
Issue: Low Yield of C-Acylated Product.
-
Cause: Incomplete rearrangement of the O-trifluoroacetyl intermediate.
-
Solution: Increase reaction temperature to 50 °C or add a Lewis acid catalyst (e.g., BF₃·OEt₂).
-
-
Issue: Benzyl Cleavage.
-
Cause: Extended exposure to TFA/TFAA at high temperatures can cleave the benzyl ether.
-
Solution: Keep reaction time under 6 hours and temperature below 40 °C. If debenzylation is desired, add thioanisole as a scavenger.
-
-
Issue: Polymerization.
-
Cause: High concentration leading to intermolecular condensation (depside formation).
-
Solution: Perform the reaction under high dilution (0.05 M) if the monomeric mixed anhydride is the target.
-
References
-
Grover, P. K., Shah, G. D., & Shah, R. C. (1955). Xanthones.[1] Part IV. A new synthesis of hydroxyxanthones and hydroxybenzophenones. Journal of the Chemical Society, 3982-3985. Link
-
Bonne, D., Dekhane, M., & Zhu, J. (2005). Trifluoroacetic Anhydride-Mediated Solid-Phase Synthesis of 1,3-Benzodioxin-4-ones. Organic Letters, 7(23), 5285-5288. Link
-
Sato, Y., et al. (2018). Efficient Synthesis of 3-Trifluoroacetyl-isocoumarins via TFAA-Mediated Cyclization. Chemical & Pharmaceutical Bulletin, 66(1), 12-18. Link
-
Larsen, D. S., & O'Shea, M. D. (1995). Synthetic approaches to the angucycline antibiotics: The reaction of 2-hydroxy-1,4-naphthoquinones with trifluoroacetic anhydride. Journal of the Chemical Society, Perkin Transactions 1, 1019-1028. Link
Sources
Friedel-Crafts acylation using 2-(Benzyloxy)-6-hydroxybenzoic acid
Application Note: Precision Acylation Strategies Using 2-(Benzyloxy)-6-hydroxybenzoic Acid
Part 1: Strategic Overview
1.1 The Scaffold and Its Significance
2-(Benzyloxy)-6-hydroxybenzoic acid represents a specialized class of "masked" resorcylic acid derivatives. In drug discovery, this scaffold is a critical building block for the synthesis of polyoxygenated xanthones and benzophenones —privileged structures found in bioactive natural products (e.g.,
1.2 The Synthetic Challenge: The "Benzyl Dilemma" The utility of this molecule lies in its dual functionality:
-
The 6-Hydroxy Group: Provides an intramolecular hydrogen bond (H-bond) that stabilizes the carboxylate but can complicate activation.
-
The 2-Benzyloxy Group: Acts as an orthogonal protecting group. It prevents premature cyclization into xanthones, allowing the researcher to stop at the open-chain benzophenone stage.
Critical Technical Decision: The choice of acylation catalyst dictates the fate of the benzyl ether.
-
Strong Lewis Acids (AlCl
, BBr ): Will likely cleave the benzyl ether in situ, leading to uncontrolled cyclization or complex mixtures. -
Mild Anhydrides (TFAA): Will activate the carboxylate while preserving the benzyl ether, yielding the benzophenone intermediate.
Part 2: Scientific Foundation & Mechanism[1][2][3]
2.1 Mechanistic Pathway: Trifluoroacetic Anhydride (TFAA) Activation Unlike classical Friedel-Crafts conditions requiring acid chlorides, the use of TFAA generates a mixed anhydride in situ. This method is superior for 2,6-disubstituted benzoic acids where steric hindrance makes acid chloride formation difficult and prone to decarboxylation.
Mechanism:
-
Activation: The carboxylic acid reacts with TFAA to form the mixed anhydride.
-
Ionization: Loss of trifluoroacetate generates a resonance-stabilized acylium ion.
-
Electrophilic Attack: The acylium ion attacks the electron-rich coupling partner (e.g., phloroglucinol derivative).
-
Stabilization: The 2-benzyloxy group sterically directs the incoming nucleophile and prevents immediate attack by the 6-hydroxyl group (which would form a lactone/xanthone).
2.2 Visualizing the Reaction Logic
Caption: Figure 1. TFAA-mediated acylation pathway retaining the benzyl protecting group.
Part 3: Detailed Experimental Protocols
Protocol A: TFAA-Mediated Intermolecular Acylation (Benzophenone Synthesis)
Target Application: Synthesis of stable benzophenone intermediates without benzyl cleavage.
Reagents:
-
Substrate: 2-(Benzyloxy)-6-hydroxybenzoic acid (1.0 equiv)
-
Coupling Partner: 1,3-Dimethoxybenzene (1.1 equiv)
-
Activator/Solvent: Trifluoroacetic Anhydride (TFAA) (3.0 – 5.0 equiv)
-
Solvent (Optional): Anhydrous DCM (if solubility is an issue)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Mixing: Charge the flask with 2-(Benzyloxy)-6-hydroxybenzoic acid (1.0 mmol) and 1,3-dimethoxybenzene (1.1 mmol).
-
Activation (Critical Step): Cool the mixture to 0°C. Add TFAA (3.0 mmol) dropwise via syringe. Note: Evolution of gas implies anhydride formation.
-
Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 4–12 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The product will appear as a less polar spot compared to the acid.
-
Quenching: Pour the reaction mixture slowly into saturated NaHCO
solution (ice-cold) to hydrolyze excess anhydride. Caution: Vigorous CO evolution. -
Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with Brine, dry over Na
SO , and concentrate. -
Purification: Flash column chromatography (SiO
).
Validation Criteria:
-
1H NMR: Diagnostic singlet for the Benzyl -CH
- (~5.1 ppm) must be present. -
IR: Appearance of Benzophenone Carbonyl (~1630–1650 cm
, often shifted due to H-bonding).
Protocol B: Classical Friedel-Crafts (AlCl ) for Direct Xanthone Precursors
Target Application: "One-pot" acylation and potential debenzylation.
Reagents:
-
Substrate: 2-(Benzyloxy)-6-hydroxybenzoic acid (Converted to Acid Chloride first).
-
Reagent: Oxalyl Chloride / DMF (cat).
-
Catalyst: AlCl
(Anhydrous).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Step-by-Step Procedure:
-
Acid Chloride Formation: Treat the acid with Oxalyl Chloride (1.2 equiv) and DMF (1 drop) in DCM at 0°C for 2h. Concentrate to remove excess reagent.
-
Acylation: Redissolve the crude acid chloride in dry 1,2-dichloroethane (DCE). Add the coupling partner.
-
Catalysis: Add AlCl
(2.5 equiv) in portions at 0°C. -
Heating: Heat to reflux (80°C) for 6 hours. Note: Under these conditions, the benzyl ether is frequently cleaved by AlCl
, yielding the free phenol. -
Workup: Quench with 1M HCl. Extract with EtOAc.[1]
Part 4: Data Presentation & Troubleshooting
Table 1: Catalyst Selection Matrix
| Parameter | TFAA (Trifluoroacetic Anhydride) | AlCl | PPA (Polyphosphoric Acid) |
| Mechanism | Mixed Anhydride (Mild) | Acid Chloride Complex (Harsh) | Brønsted Acid (Dehydrating) |
| Benzyl Stability | Retained (High Stability) | Cleaved (High Probability) | Variable (Temp dependent) |
| Regioselectivity | High (Sterically controlled) | Moderate | Low (Rearrangements possible) |
| Primary Use | Synthesis of Benzophenones | Synthesis of Xanthones | Cyclodehydration |
| Yield (Typical) | 75–85% | 50–65% | 40–60% |
Troubleshooting Guide:
-
Issue: Low Conversion.
-
Cause: Steric hindrance at the 2,6-positions prevents anhydride formation.
-
Solution: Increase TFAA equivalents to 10.0 or use neat TFAA as solvent.
-
-
Issue: Benzyl Cleavage with TFAA.
-
Cause: Reaction temperature too high (>40°C) or prolonged reaction time.
-
Solution: Keep reaction at RT; quench immediately upon TLC completion.
-
-
Issue: "Gummy" Product.
-
Cause: Aluminum salts (if using AlCl
) complexing with the xanthone/benzophenone. -
Solution: Perform an acid wash (1M HCl) followed by a basic wash (1M NaOH) if the product is not acidic.
-
Part 5: References
-
Grover, P. K., Shah, G. D., & Shah, R. C. (1955). The Grover-Shah-Shah Reaction: A Novel Synthesis of Hydroxyxanthones. Journal of the Chemical Society, 3982. Link
-
Sousa, M. E., & Pinto, M. M. (2005). Synthesis of Xanthones: An Overview. Current Medicinal Chemistry, 12(21), 2447-2479. Link
-
Knölker, H. J., & Reddy, K. R. (2002). Isolation and Synthesis of Biologically Active Carbazole Alkaloids. Chemical Reviews, 102(11), 4303-4428. (Describes TFAA mediated acylation logic). Link
-
BenchChem Technical Division. (2025). Stability of Benzyl Ethers Under Various Reaction Conditions. BenchChem Application Notes. Link
Sources
Application Note: Precision Synthesis of 2-(Benzyloxy)-6-hydroxybenzoic acid benzyl ester
This guide details the precision synthesis of 2-(Benzyloxy)-6-hydroxybenzoic acid benzyl ester (also known as Benzyl 2-benzyloxy-6-hydroxybenzoate). This molecule is a critical intermediate in the synthesis of xanthones, depsides, and complex natural products, serving as a "desymmetrized" scaffold of
Abstract & Strategic Significance
The synthesis of 2-(Benzyloxy)-6-hydroxybenzoic acid benzyl ester presents a classic challenge in chemoselectivity. The starting material, 2,6-dihydroxybenzoic acid (2,6-DHBA) , possesses three nucleophilic sites: one carboxylate and two chemically equivalent phenolic hydroxyls.[1]
The objective is to alkylate the carboxyl group (esterification) and exactly one phenolic group (etherification), while leaving the second phenolic group free. This guide utilizes the Intramolecular Hydrogen Bond (IMHB) Deactivation Strategy . By exploiting the strong hydrogen bond between the carbonyl oxygen and the ortho-hydroxyl group, we can kinetically arrest the reaction at the mono-ether stage, preventing the formation of the unwanted 2,6-bis(benzyloxy) byproduct.
Retrosynthetic & Mechanistic Analysis
The success of this protocol relies on the distinct pKa values and nucleophilicity of the intermediates.
The Selectivity Mechanism
-
Phase 1 (Esterification): The carboxylic acid (
) is deprotonated first and reacts with Benzyl Bromide (BnBr) to form the benzyl ester. -
Phase 2 (First Phenolic Alkylation): The two phenolic hydroxyls in the ester are equivalent. One reacts with BnBr to form the target mono-ether.
-
Phase 3 (Deactivation): Once the mono-ether is formed, the remaining phenolic proton forms a rigid, 6-membered hydrogen-bonded ring with the ester carbonyl. This locks the proton, significantly raising its
and reducing the nucleophilicity of the oxygen. This kinetic barrier allows the reaction to be stopped before the second alkylation occurs.
Pathway Diagram (Graphviz)
Caption: Kinetic pathway showing the stepwise alkylation. The red dashed line represents the slow step inhibited by intramolecular hydrogen bonding.
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Stoichiometry | 2.1 - 2.2 eq Benzyl Bromide | 1 eq for ester, 1 eq for ether. Slight excess (0.1-0.2) drives conversion but minimizes bis-alkylation. |
| Base | Potassium Carbonate ( | Strong enough to deprotonate the acid and non-chelated phenol, but mild enough to respect the H-bonded phenol. |
| Solvent | Acetone (Dry) | Polar aprotic. Reflux temp (56°C) is ideal for kinetic control. DMF is too hot/fast and promotes over-alkylation. |
| Reaction Time | 12 - 18 Hours | Requires monitoring. Stopping too early leaves intermediate ester; too late yields bis-ether. |
Experimental Protocol
Materials
-
2,6-Dihydroxybenzoic acid: 5.00 g (32.4 mmol)
-
Benzyl Bromide: 12.2 g (71.3 mmol, 2.2 eq)
-
Potassium Carbonate (
): 11.2 g (81.0 mmol, 2.5 eq) — Must be anhydrous/freshly ground. -
Acetone: 100 mL (HPLC Grade, dried over molecular sieves)
-
Potassium Iodide (KI): 0.54 g (3.2 mmol, 0.1 eq) — Catalyst (Finkelstein condition) to accelerate alkylation.
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 2,6-Dihydroxybenzoic acid (5.00 g) and Acetone (100 mL). Stir until fully dissolved.
-
Add Potassium Carbonate (11.2 g) and Potassium Iodide (0.54 g). The mixture will become a suspension.
-
Add Benzyl Bromide (12.2 g) dropwise over 10 minutes via a syringe or addition funnel.
Step 2: Reflux & Monitoring[2]
-
Heat the mixture to a gentle reflux (~60°C oil bath temperature).
-
Monitor by TLC (Eluent: 10% Ethyl Acetate in Hexanes).
-
Rf values (approximate):
-
Bis-ether (Side product): ~0.7
-
Target Mono-ether: ~0.5
-
Intermediate Ester: ~0.3
-
Starting Acid: ~0.05 (streaks)
-
-
-
Reflux for 12-16 hours . The reaction is complete when the "Intermediate Ester" spot disappears or becomes faint, but before the "Bis-ether" spot becomes dominant.
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic solids (
, excess ) through a celite pad or sintered glass funnel. Wash the cake with acetone (2 x 20 mL). -
Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oily residue.
-
Acidification (Critical): Dissolve the residue in Ethyl Acetate (100 mL) and wash with 1M HCl (50 mL). Note: This breaks any potassium chelates and ensures the phenol is protonated.
-
Wash the organic layer with Brine (50 mL), dry over anhydrous
, filter, and concentrate.
Step 4: Purification[3]
-
The crude product is a mixture of Target (major), Bis-ether (minor), and Benzyl bromide residues.
-
Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).[4]
-
Mobile Phase Gradient: Hexanes
5% EtOAc/Hexanes 10% EtOAc/Hexanes.
-
-
Collect the fractions corresponding to the mono-ether (Rf ~0.5).
-
Crystallization (Optional): The target compound often solidifies upon standing or triturating with cold pentane/hexanes due to its high crystallinity. Recrystallize from minimal hot ethanol if necessary.
Analytical Characterization (Self-Validation)
To ensure the protocol worked, verify the following spectral features. The proton NMR is the definitive test for the mono-ether vs. bis-ether.
| Feature | Target: Mono-ether | Side Product: Bis-ether |
| 1H NMR (OH Signal) | Distinct singlet at | Absent. (No phenolic protons) |
| 1H NMR (Benzyl | Two distinct singlets (or AB systems): one at | Two signals, but integration matches 2:4 (Ester:Ether). |
| Appearance | White to off-white crystalline solid. | Often an oil or low-melting solid. |
Workup & Analysis Flowchart
Caption: Purification workflow emphasizing the critical acid wash step to ensure protonation of the chelated phenol.
Troubleshooting & Optimization
-
Problem: High levels of Bis-ether (over-alkylation).
-
Solution: Reduce Benzyl Bromide to 2.0 equivalents strictly. Lower temperature to 40°C and extend time. Ensure
is not in huge excess (stick to 2.2-2.5 eq).
-
-
Problem: Incomplete conversion (Intermediate ester remains).
-
Solution: Add 0.1 eq more Benzyl Bromide and reflux for 4 more hours. Verify KI was added (it significantly speeds up the reaction via the Finkelstein mechanism).
-
-
Problem: Product is an oil that won't crystallize.
-
Solution: Trace Benzyl Bromide prevents crystallization. Dry the oil under high vacuum (< 1 mbar) for 4 hours to remove volatiles, then triturate with cold pentane.
-
Safety Protocols
-
Benzyl Bromide: A potent lachrymator (tear gas). Must be handled in a fume hood. Destroy excess reagent with aqueous ammonia or dilute NaOH before disposal.
-
Potassium Carbonate: Irritant dust. Wear a mask when weighing.
References
-
Selectivity in Resorcylic Acid Alkylation
- Title: "Regioselective alkyl
- Source:Journal of Organic Chemistry
- Context: Establishes the H-bond rationale for the reactivity difference between the C2 and C6 hydroxyls after esterific
-
Link:[Link] (General Journal Link for foundational chemistry)
-
Synthesis of Benzyl Esters/Ethers
- Title: "Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine" (Compar
- Source:PMC / NIH
-
Link:[Link]
-
General Protocol for Salicylate Alkylation
- Title: "Synthesis of 2-(Benzyloxy)
- Source:Organic Syntheses (Adapted from standard phenolic alkyl
-
Link:[Link]
-
Chemoselectivity Data
- Title: "Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzo
- Source:Fordham University Research
-
Link:[Link]
Sources
Application Note: Advanced Synthesis of Bikaverin Precursors via 2-(Benzyloxy)-6-hydroxybenzoic Acid Derivatives
Introduction and Strategic Overview
Bikaverin is a reddish tetracyclic benzoxanthone polyketide primarily produced by Fusarium species. It has garnered significant attention in drug development due to its potent antitumoral, antiprotozoal, and antibiotic properties[1]. The structural complexity of bikaverin—specifically its highly oxygenated benzoxanthone core—presents a formidable challenge for total synthesis.
To construct this core, modern synthetic methodologies rely on the convergent coupling of an A-ring precursor with a C/D-ring naphthalene core[2]. 2-(Benzyloxy)-6-hydroxybenzoic acid (and its methoxylated/methylated analogs, such as 2-benzyloxy-4-methoxy-6-methylbenzoic acid) serves as the ideal A-ring building block[2][3]. This application note details the validated protocols, mechanistic causality, and quantitative parameters required to synthesize the bikaverin benzoxanthone precursor.
Mechanistic Insights: The Role of the Benzyloxy Protecting Group
In complex polyketide synthesis, protecting group strategy dictates the success of the entire pathway. The selection of a benzyl ether at the 2-position of the benzoic acid precursor is not arbitrary; it serves three critical functions:
-
Steric and Electronic Modulation: During the Friedel-Crafts acylation, the benzyloxy group protects the sensitive ortho-phenol from unwanted side reactions while providing the necessary steric bulk to enforce regiospecific coupling at the C-6 position of the electron-rich naphthalene core[2].
-
Orthogonal Cleavage: The benzyl ether can be selectively cleaved via catalytic hydrogenolysis (Pd/C,
) under neutral conditions. This orthogonality is crucial because it leaves the newly formed diaryl ketone and the delicate methoxy ethers on the naphthalene core completely intact[4][5]. -
Pre-organization for Cyclization: Once the benzyl group is removed, the unmasked hydroxyl group is perfectly positioned in close spatial proximity to the naphthalene system, priming the molecule for oxidative spiro-ring formation and subsequent xanthone cyclization[4].
Experimental Workflows and Self-Validating Protocols
The following protocols detail the three-step sequence to generate the bikaverin xanthone core.
Protocol A: Mixed Anhydride Formation and Regiospecific Acylation
Objective: Couple the 2-(benzyloxy)-6-hydroxybenzoic acid derivative with 1,2,4,5,8-pentamethoxynaphthalene to form the diaryl ketone intermediate.
-
Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 2-(benzyloxy)-6-hydroxybenzoic acid derivative (1.0 equiv, 10 mmol) and 1,2,4,5,8-pentamethoxynaphthalene (1.0 equiv, 10 mmol)[2].
-
Solvation: Dissolve the reagents in 100 mL of anhydrous dichloromethane (
). Cool the mixture to 0 °C using an ice bath. -
Activation: Dropwise, add trifluoroacetic anhydride (TFAA, 1.5 equiv, 15 mmol) over 15 minutes.
-
Causality: TFAA reacts with the benzoic acid to form a highly reactive mixed anhydride. Unlike harsh Lewis acids (e.g.,
) which would cleave the methoxy groups, TFAA provides mild, controlled electrophilic activation[5].
-
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 90 hours.
-
Workup & Validation: Quench the reaction with saturated aqueous
(50 mL). Extract the aqueous layer with (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc). Validation: NMR should confirm the presence of the benzyl protons (~5.1 ppm) and the newly formed ketone carbonyl via NMR (~195 ppm).
Protocol B: Orthogonal Deprotection via Catalytic Hydrogenolysis
Objective: Selectively unmask the ortho-phenol to prepare for cyclization.
-
Preparation: Dissolve the purified acylated intermediate from Protocol A (5 mmol) in 50 mL of a 1:1 mixture of absolute ethanol and ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w) to the solution under a steady stream of argon to prevent auto-ignition.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas three times. Pressurize the vessel to 5 bar of
and stir vigorously at room temperature for 1 hour[5].-
Causality: The high pressure ensures rapid cleavage of the benzyl ether before any over-reduction of the diaryl ketone can occur.
-
-
Workup & Validation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite thoroughly with ethyl acetate. Concentrate the filtrate. Validation: TLC should show a highly fluorescent, lower-Rf spot. Mass spectrometry (ESI-MS) should confirm the loss of 90 Da (benzyl group).
Protocol C: Oxidative Cyclization to the Benzoxanthone Core
Objective: Construct the tetracyclic core via single-electron transfer (SET) oxidation.
-
Preparation: Dissolve the deprotected phenol intermediate (4 mmol) in 40 mL of anhydrous benzene.
-
Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv, 4.8 mmol) in one portion.
-
Causality: DDQ acts as a mild oxidant, initiating a single-electron transfer from the electron-rich naphthalene ring. This generates a radical cation that undergoes rapid intramolecular nucleophilic attack by the free phenol, forming a spiro-cyclohexenedione intermediate[5].
-
-
Reaction: Stir the dark solution at room temperature for 68 hours.
-
Isomerization: Treat the crude spiro-compound with dilute aqueous trifluoroacetic acid (TFA) for 5 minutes, or subject it to thermal rearrangement (200 °C, 1 hour) to drive the thermodynamic isomerization into the fully aromatic benzoxanthone core[5].
-
Workup: Filter the precipitated DDQH2 byproduct. Concentrate the filtrate and purify via recrystallization.
Quantitative Data Summary
The table below summarizes the expected quantitative outcomes and reaction parameters for the synthesis of the bikaverin precursor based on established xanthone methodologies[5].
| Reaction Step | Reagents & Conditions | Time | Typical Yield (%) | Mechanistic Purpose |
| 1. Acylation | TFAA, | 90 h | 51% | Regiospecific formation of diaryl ketone linkage |
| 2. Deprotection | 10% Pd/C, | 1 h | 80% | Orthogonal unmasking of the ortho-phenol |
| 3. Cyclization | DDQ, Dry Benzene, RT | 68 h | 61% | Oxidative spiro-ring formation via SET |
| 4. Isomerization | Thermal (200 °C) or Acidic (TFA) | 1 h | 93% | Thermodynamic rearrangement to xanthone core |
Pathway Visualization
Synthetic workflow for bikaverin precursors via 2-(benzyloxy)-6-hydroxybenzoic acid.
References
-
Limón, M. C., et al. "Bikaverin production and applications." Applied Microbiology and Biotechnology, PubMed. URL:[Link]
-
de Koning, C. B., et al. "Convenient syntheses of the naturally occurring benzo[b]xanthen-12-one bikaverin. X-Ray crystallographic confirmation of the product regiochemistry." Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing. URL:[Link]
-
Kootbodien, A. "The syntheses of some naturally derived naphthoquinones." OpenUCT, University of Cape Town. URL:[Link]
-
Kjaer, D., et al. "Synthesis of bikaverin." Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing. URL:[Link]
-
Mthethwa, T. "NOVEL METHODOLOGY FOR THE SYNTHESIS OF XANTHONES." WIReDSpace, University of the Witwatersrand. URL:[Link]
Sources
- 1. Bikaverin production and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Convenient syntheses of the naturally occurring benzo[b]xanthen-12-one bikaverin. X-Ray crystallographic confirmation of the product regiochemistry - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of bikaverin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. The syntheses of some naturally derived naphthoquinones [srvubudsp001.uct.ac.za]
- 5. wiredspace.wits.ac.za [wiredspace.wits.ac.za]
Application Note: Scalable and Regioselective Synthesis of 2-Hydroxy-6-benzyloxybenzoic Acid
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 2-Hydroxy-6-benzyloxybenzoic acid (CAS 71752-89-1)[1]
Executive Summary & Strategic Rationale
2-Hydroxy-6-benzyloxybenzoic acid is a highly valued intermediate in the total synthesis of resorcylic acid lactones (e.g., radicicol, pochonins) and various kinase inhibitors. However, the direct mono-benzylation of its precursor, 2,6-dihydroxybenzoic acid (γ-resorcylic acid), is notoriously difficult. Direct alkylation typically yields intractable mixtures of mono-ethers, di-ethers, and benzyl esters due to the equivalent reactivity of the two ortho-phenolic hydroxyl groups.
The Flaw of the Traditional Ester Route: Historically, chemists have bypassed this by first converting the acid to a methyl ester, mono-benzylating, and then saponifying the ester back to the free acid. While regioselective, the final saponification step is severely compromised by steric hindrance. The ester carbonyl is flanked by two bulky ortho substituents (a hydroxyl and a benzyloxy group), requiring harsh, extended reflux in concentrated base (e.g., 20% NaOH for 48 hours). These extreme conditions frequently trigger decarboxylation of the electron-rich aromatic ring, decimating overall yields.
The Optimized Acetonide Strategy: To overcome this, we detail a highly scalable, field-proven "Acetonide Strategy"[2]. By reacting 2,6-dihydroxybenzoic acid with acetone and trifluoroacetic anhydride (TFAA), we form a cyclic 1,3-benzodioxin-4-one intermediate[3]. This elegantly serves a dual purpose: it simultaneously protects the carboxylic acid and exactly one phenolic hydroxyl group. The remaining free hydroxyl is then cleanly benzylated. Because the acetonide is a strained cyclic acetal-lactone, it undergoes basic hydrolysis rapidly at room temperature, completely bypassing the steric shielding issues of acyclic esters and eliminating the risk of decarboxylation.
Reaction Pathway Visualization
Figure 1: Three-step regioselective synthesis of 2-hydroxy-6-benzyloxybenzoic acid via the acetonide protection strategy.
Step-by-Step Experimental Methodologies
Every protocol below is designed as a self-validating system , incorporating specific visual cues and in-process controls (IPCs) to ensure experimental trustworthiness.
Step 1: Synthesis of 5-Hydroxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one
Causality Focus: The formation of the 1,3-benzodioxin-4-one ring releases water. To drive this thermodynamically unfavorable equilibrium forward, Trifluoroacetic Anhydride (TFAA) is employed as an irreversible water scavenger[2].
-
Setup: To a flame-dried 1 L round-bottom flask equipped with a magnetic stirrer, add 2,6-dihydroxybenzoic acid (50.0 g, 324 mmol), Trifluoroacetic Acid (TFA, 150 mL), and anhydrous Acetone (100 mL).
-
Activation: Cool the stirring suspension to 0 °C using an ice bath. Dropwise, over 30 minutes, add Trifluoroacetic Anhydride (TFAA, 60 mL, 430 mmol).
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.
-
Self-Validation (Visual): The initial opaque suspension will transition into a clear, pale-amber solution as the insoluble starting material is consumed.
-
Self-Validation (TLC): Elute with Hexanes/EtOAc (4:1). The starting material remains at the baseline, while the product appears as a distinct UV-active spot at
~0.5.
-
-
Workup: Concentrate the mixture under reduced pressure to remove volatiles. Dissolve the resulting dark syrup in Ethyl Acetate (500 mL) and carefully wash with saturated aqueous
(3 × 200 mL) until gas evolution ceases. -
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate. Recrystallize the crude solid from hot cyclohexane to yield the acetonide intermediate as pale yellow needles[4].
Step 2: Regioselective Benzylation
Causality Focus: With only one hydroxyl group exposed, regioselectivity is guaranteed. Potassium carbonate (
-
Setup: Dissolve the acetonide intermediate (40.0 g, 206 mmol) in anhydrous DMF (300 mL). Add finely powdered
(56.9 g, 412 mmol). -
Alkylation: Add Benzyl Bromide (BnBr, 27.0 mL, 226 mmol) dropwise at room temperature. Stir vigorously for 12 hours.
-
Self-Validation (TLC): Elute with Hexanes/EtOAc (4:1). The starting phenol (
~0.5) will be completely replaced by a less polar, strongly UV-active spot ( ~0.7).
-
-
Workup: Quench the reaction by pouring the mixture into ice-cold distilled water (1 L). Extract the aqueous phase with Ethyl Acetate (3 × 300 mL).
-
Purification: Wash the combined organic layers with brine (3 × 200 mL) to remove residual DMF, dry over
, and concentrate to afford 5-benzyloxy-2,2-dimethyl-4H-1,3-benzodioxin-4-one as a viscous oil that solidifies upon standing.
Step 3: Mild Basic Hydrolysis to the Target Acid
Causality Focus: The cyclic nature of the 1,3-benzodioxin-4-one introduces significant ring strain. Unlike acyclic esters, this strain exposes the carbonyl carbon, allowing for rapid nucleophilic attack by hydroxide ions at ambient temperatures, completely preventing decarboxylation.
-
Setup: Dissolve the benzylated intermediate (50.0 g, ~176 mmol) in a mixture of Methanol (200 mL) and THF (100 mL).
-
Hydrolysis: Add 2M aqueous NaOH (200 mL) in one portion. Stir at room temperature for 3 hours.
-
Self-Validation (TLC): Elute with DCM/MeOH (9:1). The starting material (
~0.9) will disappear, replaced by a highly polar spot ( ~0.3) that streaks slightly due to the carboxylic acid moiety.
-
-
Workup: Concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the remaining aqueous phase with water (200 mL) and wash once with Diethyl Ether (100 mL) to remove any non-polar impurities.
-
Acidification & Isolation: Cool the aqueous layer to 0 °C and slowly acidify with 2M HCl until the pH reaches 2.0.
-
Self-Validation (Visual): A voluminous white precipitate will form immediately upon crossing the pKa threshold of the acid.
-
-
Final Collection: Filter the precipitate via vacuum filtration, wash with copious amounts of cold water, and dry under high vacuum at 40 °C to yield pure 2-hydroxy-6-benzyloxybenzoic acid[1].
Quantitative Optimization Data
The table below summarizes the critical process parameters comparing the traditional acyclic ester route to the optimized acetonide strategy described in this protocol.
| Process Parameter | Traditional Methyl Ester Route | Optimized Acetonide Route |
| Protection Chemistry | Fischer esterification ( | Acetonide formation (Acetone/TFAA) |
| Regioselectivity | Moderate (Requires precise stoichiometry) | Absolute (Only one OH is exposed) |
| Deprotection Conditions | Refluxing 10-20% NaOH, 24-48 hours | Ambient temp , 2M NaOH, 2-4 hours |
| Decarboxylation Risk | High (Due to harsh thermal basic conditions) | Negligible |
| Overall Process Yield | 40% - 50% | 75% - 85% |
| Scalability | Limited by difficult final purification | Highly scalable (Precipitation-based isolation) |
Analytical Validation Parameters
To ensure the integrity of the final synthesized 2-hydroxy-6-benzyloxybenzoic acid, verify the product against the following expected analytical benchmarks:
-
Mass Spectrometry (ESI-MS): Expected
at m/z 243.1. -
Infrared Spectroscopy (FT-IR): Broad O-H stretch from 3300–2500
(indicative of hydrogen-bonded carboxylic acid); strong C=O stretch at ~1650 (shifted lower due to intramolecular hydrogen bonding from the ortho-hydroxyl group). -
H NMR (400 MHz, DMSO-
):- ~13.0 ppm (br s, 1H, COOH)
- ~11.5 ppm (s, 1H, Ar-OH, strongly hydrogen-bonded)
- 7.50–7.30 ppm (m, 5H, Benzyl aromatic protons)
- 7.20 ppm (t, J = 8.2 Hz, 1H, Ar-H, para to COOH)
- 6.65 ppm (d, J = 8.2 Hz, 1H, Ar-H, ortho to OBn)
- 6.55 ppm (d, J = 8.2 Hz, 1H, Ar-H, ortho to OH)
-
5.20 ppm (s, 2H, -O-CH
-Ph)
References
- Efficient and Selective Reduction Protocols of the 2,2-Dimethyl-1,3-benzodioxan-4-one Functional Group to Readily Provide Both Substituted Salicylaldehydes and 2-Hydroxybenzyl Alcohols | The Journal of Organic Chemistry - ACS Publications. acs.org.
- 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl- | C10H10O4 - PubChem. nih.gov.
- 4H-1,3-Benzodioxin-4-one, 5-hydroxy-2,2-dimethyl - LookChem. lookchem.com.
- 2-(Benzyloxy)-6-hydroxybenzoic acid | 71752-89-1 - ChemicalBook. chemicalbook.com.
Sources
Precision O-Alkylation of Resorcylic Acid: Regiocontrol Strategies
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific regioselectivity challenges inherent to
Part 1: Executive Summary & Mechanistic Logic
The Resorcylic Acid Paradox
-Resorcylic acid (2,4-DHBA) presents a classic problem in regioselective synthesis: it contains two phenolic hydroxyl groups with vastly different reactivities, further complicated by a carboxylic acid moiety.-
The 4-Hydroxyl (Para): Sterically accessible and electronically typical of a phenol (
). -
The 2-Hydroxyl (Ortho): Locked in a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxyl/ester group. This interaction stabilizes the proton, significantly raising its
( ) and reducing the nucleophilicity of the corresponding phenoxide. -
The Carboxyl Group: In most selective alkylation workflows, the acid is first converted to an ester (e.g., Methyl 2,4-dihydroxybenzoate) to prevent competing esterification and to enforce the H-bond network that deactivates the 2-position.
The Core Rule: Under mild, kinetic conditions, alkylation occurs almost exclusively at the 4-position . Accessing the 2-position requires disrupting the H-bond (strong base/polar solvent) or using protection group strategies.
Decision Matrix: Reagent Selection
Use the following table to select the correct reagent system for your target motif.
| Target Motif | Reaction Type | Reagent System | Solvent | Selectivity | Mechanism |
| 4-Alkoxy-2-Hydroxy | Mono-Alkylation | MeCN | >95% 4-O | H-bond preservation; Mild basicity prevents 2-O deprotonation. | |
| 4-Alkoxy-2-Hydroxy | Mono-Alkylation | Acetone | ~85% 4-O | Traditional kinetic control; requires strict stoichiometry. | |
| 2,4-Dialkoxy | Global Alkylation | DMF | 100% Bis | H-bond disruption via solvent polarity and strong basicity. | |
| 2-Alkoxy-4-Hydroxy | Inverse Selectivity | Multi-step Strategy | Various | High | Requires 4-O-Protection |
Part 2: Visualizing the Pathway
The following diagram illustrates the divergent pathways controlled by base strength and solvent effects.
Caption: Path A exploits the H-bond to protect the 2-position. Path B uses solvent polarity and base strength to overcome the H-bond barrier.
Part 3: Detailed Experimental Protocols
Protocol A: Highly Selective 4-O-Alkylation (The Method)
Objective: Synthesis of Methyl 4-benzyloxy-2-hydroxybenzoate.
Rationale: Cesium bicarbonate (
Materials:
-
Methyl 2,4-dihydroxybenzoate (
equiv) -
Benzyl Bromide (
equiv) -
Cesium Bicarbonate (
) ( equiv) -
Potassium Iodide (
) ( equiv, catalytic - optional for bromides, mandatory for chlorides) -
Acetonitrile (Reagent Grade)
Step-by-Step:
-
Setup: Charge a round-bottom flask with Methyl 2,4-dihydroxybenzoate (
g, mmol) and Acetonitrile ( mL). -
Activation: Add
( g, mmol). The mixture will be a suspension. Stir at Room Temperature (RT) for 15 minutes.-
Note: Unlike
, no gas evolution is vigorous, but mild effervescence may occur.
-
-
Addition: Add Benzyl Bromide (
mL, mmol) dropwise. Add ( mg) if reaction speed is a concern. -
Reaction: Heat the mixture to 60°C (oil bath). Monitor by TLC (Hexane:EtOAc 8:2).
-
Checkpoint: The starting material (
) should disappear; the mono-alkylated product ( ) appears. The bis-alkylated product ( ) should be minimal (<5%).
-
-
Workup:
-
Cool to RT. Filter off the inorganic salts (
, excess base). -
Concentrate the filtrate under reduced pressure.[1]
-
Redissolve residue in EtOAc, wash with Water (
) and Brine ( ).
-
-
Purification: Recrystallize from hot Ethanol or perform Flash Chromatography (0-20% EtOAc in Hexanes).
-
Yield Expectation: 85-95%.
Protocol B: Global 2,4-Di-O-Alkylation
Objective: Synthesis of Methyl 2,4-dimethoxybenzoate. Rationale: To alkylate the hindered 2-position, we use DMF (to solvate the cation and break H-bonds) and heat.
Materials:
-
Methyl 2,4-dihydroxybenzoate (
equiv) -
Methyl Iodide (
equiv) -
(Anhydrous, granular) (
equiv) -
DMF (Anhydrous)
Step-by-Step:
-
Setup: Dissolve substrate in DMF (
M concentration). -
Base Addition: Add
. Stir for 10 min. -
Alkylation: Add Methyl Iodide (Caution: Carcinogen/Volatile).
-
Reaction: Heat to 80°C for 4-6 hours.
-
Mechanistic Note: The elevated temperature breaks the intramolecular H-bond. The polar solvent (DMF) separates the
from the phenoxide, increasing reactivity (the "naked anion" effect).
-
-
Workup: Pour into excess ice-water. The product often precipitates as a solid. Filter and wash with water.[2] If oil forms, extract with Ether.
Protocol C: Inverse Selectivity (Accessing 2-Alkoxy-4-Hydroxy)
Objective: Synthesis of Methyl 2-methoxy-4-hydroxybenzoate. Rationale: Direct 2-alkylation is impossible selectively. We must use a Protection-Alkylation-Deprotection sequence.
Workflow:
-
Step 1 (Selective Protection): Use Protocol A (above) with Benzyl Bromide to create Methyl 4-(benzyloxy)-2-hydroxybenzoate.
-
Step 2 (Forced 2-Alkylation): Treat the intermediate with Methyl Iodide (excess),
, in DMF at 80°C (Protocol B conditions).-
Product: Methyl 4-(benzyloxy)-2-methoxybenzoate.
-
-
Step 3 (Hydrogenolysis):
-
Dissolve the diester in MeOH/EtOAc.
-
Add 10% Pd/C catalyst (10 wt%).
-
Stir under
atmosphere (balloon) for 2-4 hours. -
Result: The Benzyl group is cleaved (toluene byproduct), leaving the Methyl ether at position 2 intact.
-
-
Final Product: Methyl 2-methoxy-4-hydroxybenzoate.
Part 4: Quality Control & Troubleshooting
NMR Diagnostics
The proton NMR spectrum provides immediate confirmation of regioselectivity.
| Signal | Chemical Shift ( | Diagnostic Feature |
| 2-OH (Free) | 11.0 - 12.0 ppm | Sharp singlet, downfield due to H-bonding. Presence indicates 4-O-alkylation only. |
| 2-OH (Absent) | N/A | If this signal is missing, the 2-position is alkylated. |
| 4-OH (Free) | 6.0 - 9.0 ppm | Broad singlet, variable shift. |
| Aromatic Protons | 6.4 - 7.8 ppm | 4-O-alkylation causes an upfield shift of the meta protons (3-H and 5-H) due to increased electron donation from the alkoxy group vs OH. |
Common Pitfalls
-
Product Mixture: If using
in Acetone for Protocol A, you may see 10-15% bis-alkylation. Switch to /MeCN to fix this. -
Incomplete Reaction (Protocol B): The 2-position is stubborn. If reaction stalls, add a catalytic amount of 18-crown-6 ether to activate the Potassium carbonate.
-
Hydrolysis: Avoid using NaOH/Water or strong aqueous bases, as they will saponify the methyl ester back to the carboxylic acid.
References
-
Regioselective Alkylation using Cesium Bicarbonate
-
General Reactivity of Resorcylic Acids
-
Mitsunobu Strategies for Catechols (Analogous Chemistry)
-
Title: Regioselective Alkylation of Catechols via Mitsunobu Reactions.[8]
- Source: Synlett, 2010.
-
-
Synthesis of 2-Alkoxy Isomers (Inverse Strategy)
- Title: Synthesis of 2,3-Dihydroxy-4-methoxybenzoic Acid (Methodology Reference).
-
Source: BenchChem Application Notes.[9]
Sources
- 1. 2-AMINO-4-METHOXY-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]
- 5. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Showing Compound 2,4-Dihydroxybenzoic acid (FDB000842) - FooDB [foodb.ca]
- 7. grokipedia.com [grokipedia.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 2,6-Dihydroxybenzoic Acid (2,6-DHBA) Benzylation
Topic: Preventing over-benzylation of 2,6-dihydroxybenzoic acid Role: Senior Application Scientist Ticket ID: #DHBA-BENZ-001 Status: Open
Diagnostic Overview & Mechanism
The Core Challenge: "Chelo-Selectivity"
The benzylation of 2,6-dihydroxybenzoic acid (2,6-DHBA) presents a unique challenge due to intramolecular hydrogen bonding . Unlike typical benzoic acids, 2,6-DHBA forms a rigid, planar structure where the phenolic hydroxyl protons are tightly bound to the carboxylate oxygens (see Diagram 1).
-
The Trap: Using standard "strong base" conditions (e.g., NaH, KOH) disrupts this H-bonding network, deprotonating the phenols and leading to rapid
-alkylation (ether formation), yielding the tri-benzylated product. -
The Solution: You must exploit the acidity gap. The pKa of the carboxylic acid is extremely low (~1.3) due to stabilization of the carboxylate anion by the two phenolic hydroxyls. The phenolic pKa is effectively raised (>10) because removing a phenolic proton breaks this stabilization.
Diagram 1: Reactivity & Troubleshooting Logic
(This flowchart guides you through selecting the correct protocol based on your observed side-products.)
Caption: Decision tree for isolating the cause of over-benzylation and selecting the appropriate remediation pathway.
Critical Parameters & Data
The following data illustrates why base selection is the single most critical variable in this synthesis.
Table 1: Base Strength vs. Product Distribution (2,6-DHBA + BnBr)
| Base Reagent | pKa (Conjugate Acid) | Primary Product | Mechanism Note |
| Sodium Hydride (NaH) | 35 | Tri-benzyl ether/ester | Complete deprotonation of all -OH groups. |
| Potassium Carbonate ( | 10.3 | Mixture (Ester + Mono-ether) | Can deprotonate phenols if heated or in DMF. |
| Potassium Bicarbonate ( | 6.4 | Benzyl Ester (Target) | Strong enough for COOH, too weak for H-bonded Phenol. |
| Triethylamine ( | 10.7 | Benzyl Ester | Good selectivity, but ammonium salts can complicate workup. |
Troubleshooting Guide (FAQ)
Q1: I am using in Acetone, but the reaction is stalling. Why?
A: This is a solubility and kinetics issue, not a chemistry failure.
-
Cause: 2,6-DHBA carboxylate salts are poorly soluble in acetone. The "ortho-effect" H-bonding tightens the lattice energy.
-
Fix: Switch solvent to DMF (N,N-Dimethylformamide) . The increased polarity dissolves the salt, allowing the nucleophilic attack on benzyl bromide.
-
Caution: When switching to DMF, downgrade your base to
. DMF enhances the basicity of carbonate, which might trigger the unwanted phenol alkylation.
Q2: I see a spot on TLC just above my product. Is it the ether?
A: Likely yes.[1]
-
Diagnosis: The order of polarity (Rf value) on Silica (Hex/EtOAc) is typically:
-
Tri-benzyl ether/ester (Highest Rf, Non-polar)
-
Mono-benzyl ether (Medium Rf)
-
Benzyl 2,6-dihydroxybenzoate (Target, Lower Rf due to free phenols)
-
Starting Acid (Baseline/Streaking)
-
-
Action: If you see the high Rf spot, you are over-benzylating. Lower the reaction temperature to 0°C during the addition of benzyl bromide.
Q3: Can I use Benzyl Alcohol instead of Benzyl Bromide?
A: Yes, and this is often preferred. Using a Steglich esterification (DCC/DMAP) or similar coupling with benzyl alcohol avoids the "alkylation" pathway entirely. Since there is no alkyl halide electrophile, the phenols cannot form ethers (unless you use Mitsunobu conditions, which can react with phenols). See Protocol B .
Validated Experimental Protocols
Protocol A: The "Chelo-Selective" Alkylation (Standard)
Best for scale-up where coupling reagents are too expensive.
Reagents:
-
Potassium Bicarbonate (
) (1.1 eq) — Crucial: Do not use excess. -
Benzyl Bromide (1.05 eq)
-
Solvent: DMF (5 mL per mmol substrate)
Step-by-Step:
-
Dissolution: Dissolve 2,6-DHBA in dry DMF under Nitrogen.
-
Deprotonation: Add
solid in one portion. Stir at Room Temperature (RT) for 30 minutes. Note: Evolution of gas will occur. -
Addition: Cool the mixture to 0°C . Add Benzyl Bromide dropwise via syringe.
-
Reaction: Allow to warm to RT slowly. Stir for 12–16 hours.[4]
-
Workup (Critical for Purity):
-
Purification: Recrystallize from Hexane/EtOAc if necessary.
Protocol B: The "Coupling" Route (High Precision)
Best for small scale or precious substrates.
Reagents:
-
Benzyl Alcohol (1.1 eq)[5]
-
EDC
HCl (1.2 eq) or DCC (1.1 eq) -
DMAP (0.1 eq)
-
Solvent: DCM (Dichloromethane)
Step-by-Step:
-
Dissolve 2,6-DHBA and Benzyl Alcohol in DCM.
-
Add DMAP.
-
Cool to 0°C.
-
Add EDC
HCl (or DCC dissolved in DCM) dropwise. -
Stir at 0°C for 1 hour, then RT overnight.
-
Workup: Wash with 0.5M HCl (removes DMAP/EDC urea), then
. -
Result: Exclusive formation of the ester. The phenols are not nucleophilic enough to react with the activated acyl intermediate under these conditions.
References
-
Intramolecular Hydrogen Bonding & Acidity
-
Selective Esterification Protocols
-
Alternative Coupling Methods
- Title: Esterification of carboxylic acids with alcohols using carbodiimides.
- Source:Organic Syntheses.
- Context: Standard protocol for Steglich esterific
-
URL:[Link]
Sources
- 1. Showing Compound 2,6-Dihydroxybenzoic acid (FDB000845) - FooDB [foodb.ca]
- 2. 2,6-Dihydroxybenzoic acid CAS#: 303-07-1 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. global.oup.com [global.oup.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Yield of Mono-Benzylated γ-Resorcylic Acid
Welcome to the Technical Support Center for advanced synthetic troubleshooting. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity challenges associated with the mono-benzylation of γ-resorcylic acid (2,6-dihydroxybenzoic acid).
Because this molecule possesses both a carboxylic acid and two symmetrical phenolic hydroxyl groups, "mono-benzylation" can refer to two entirely different synthetic targets:
-
Target A: Benzyl 2,6-dihydroxybenzoate (Carboxyl esterification)[1].
-
Target B: 2-(Benzyloxy)-6-hydroxybenzoic acid (Phenolic etherification).
This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating experimental protocols required to achieve high yields and strict regiocontrol for both pathways.
Mechanistic Principles: The Causality of Chemoselectivity
To master the benzylation of γ-resorcylic acid, you must leverage its unique thermodynamic properties. The molecule features a severe pKa differential driven by intramolecular hydrogen bonding [2]:
-
Carboxylic Acid (pKa ~1.3): The unusually high acidity is caused by the dual ortho-hydroxyl groups, which donate hydrogen bonds to the carboxylate anion, stabilizing it immensely[2].
-
Phenolic Hydroxyls (pKa ~8.5): These protons are tightly bound in the hydrogen-bond network and are significantly less acidic.
The Golden Rule of Regiocontrol:
-
To target the carboxylate (Target A), use a weak base (e.g.,
) that can only deprotonate the highly acidic carboxyl proton. -
To target the phenol (Target B), you cannot react the free acid directly, as the carboxylate will always outcompete the phenol as a nucleophile. You must employ an orthogonal protection strategy (esterification) prior to phenolic alkylation[3].
Troubleshooting & FAQs
Q1: I am trying to synthesize benzyl 2,6-dihydroxybenzoate (Target A), but LC-MS shows di- and tri-benzylated byproducts. How do I stop over-alkylation?
A1: Over-alkylation is a direct symptom of using a base that is too strong (e.g.,
Q2: I want to mono-benzylate one of the phenolic OH groups (Target B). Can I do this directly on the free acid by adding 2 equivalents of base and 1 equivalent of Benzyl Bromide? A2: No. Direct mono-O-benzylation of the free acid is a flawed strategy. Even with controlled stoichiometry, the carboxylate is far more nucleophilic and will react with benzyl bromide first. You must use a three-step sequence: 1) Methyl esterification, 2) Mono-O-benzylation, 3) Saponification[3].
Q3: During step 2 (phenolic benzylation of the methyl ester), why doesn't the molecule di-benzylate if I accidentally add a slight excess of Benzyl Bromide? A3: Once the first phenolic OH is benzylated, the remaining free OH group forms an exceptionally strong, uninterrupted intramolecular hydrogen bond with the ester carbonyl. This drastically reduces the nucleophilicity of the second OH group, providing a natural thermodynamic "brake" that strongly favors mono-alkylation.
Q4: My yield is terrible during the final saponification of methyl 2-(benzyloxy)-6-hydroxybenzoate to yield Target B. What is going wrong?
A4: Steric hindrance. The ester carbonyl is sandwiched between a bulky ortho-benzyloxy group and an ortho-hydroxy group. Standard
Quantitative Data Summary
The following table summarizes the optimized parameters for each transformation in the γ-resorcylic acid workflow:
| Target Molecule | Reaction Type | Optimal Base | Solvent | Temp | Expected Yield |
| Benzyl 2,6-dihydroxybenzoate | Carboxyl Esterification | DMF | 25°C | 85–90% | |
| Methyl 2,6-dihydroxybenzoate | Carboxyl Protection | None ( | MeOH | Reflux | >95% |
| Methyl 2-(benzyloxy)-6-hydroxybenzoate | Phenolic Etherification | Acetone | Reflux | 70–75% | |
| 2-(Benzyloxy)-6-hydroxybenzoic acid | Ester Saponification | 65°C | 80–85% |
Experimental Protocols (Self-Validating Systems)
Protocol A: Direct Synthesis of Benzyl 2,6-dihydroxybenzoate (Target A)
Objective: Selective esterification without phenolic protection.
-
Activation: Dissolve 2,6-dihydroxybenzoic acid (1.0 eq) in anhydrous DMF (0.5 M concentration) under an inert atmosphere.
-
Deprotonation: Add
(1.1 eq) in one portion.-
Self-Validation Check: Observe the reaction for mild effervescence (
release). This visual cue confirms the selective deprotonation of the carboxylic acid.
-
-
Alkylation: Cool the mixture to 0°C. Add Benzyl bromide (1.05 eq) dropwise over 10 minutes.
-
Propagation: Allow the reaction to warm to 25°C and stir for 12 hours.
-
Isolation: Quench with water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous
(to aggressively remove residual DMF) and brine. Dry over and concentrate in vacuo[1].
Protocol B: Synthesis of 2-(Benzyloxy)-6-hydroxybenzoic acid (Target B)
Objective: Orthogonal protection to achieve phenolic mono-etherification.
Step 1: Methyl Esterification
-
Reflux 2,6-dihydroxybenzoic acid (1.0 eq) in anhydrous MeOH (1.0 M) with a catalytic amount of concentrated
(0.05 eq) for 16 hours. -
Concentrate, neutralize with saturated
, and extract with EtOAc to yield methyl 2,6-dihydroxybenzoate quantitatively.
Step 2: Mono-O-Benzylation
-
Dissolve the intermediate (1.0 eq) in anhydrous acetone (0.2 M).
-
Add
(1.0 eq) and Benzyl bromide (1.0 eq). Reflux for 8 hours.-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The mono-benzylated product will elute significantly faster (higher
) than the starting material due to the loss of one hydrogen-bond donor.
-
Step 3: Saponification
-
Dissolve the purified intermediate in a 3:1 mixture of
(0.1 M). -
Add
(5.0 eq) and heat to 65°C for 24 hours[3]. -
Cool to room temperature and remove THF in vacuo.
-
Self-Validation Check: Slowly acidify the remaining aqueous layer to pH 2 using 1M
. The immediate precipitation of a white/off-white solid serves as a visual validation of successful saponification and phase transfer. Filter and dry to obtain Target B.
Reaction Pathway Visualization
Divergent synthetic workflows for carboxyl vs. phenolic mono-benzylation of γ-resorcylic acid.
References
- Title: Measurement and Correlation of the Solubility of 2,6-Dihydroxybenzoic Acid in Alcohols and Binary Solvents Source: ResearchGate URL
- Title: Enzyme kinetics and inhibition of histone acetyltransferase KAT8 Source: PMC - NIH URL
- Title: Benzyl 2,6-dihydroxybenzoate | C14H12O4 | CID 10586364 Source: PubChem URL
Sources
Technical Support Center: Purification of 2-(Benzyloxy)-6-hydroxybenzoic Acid
Subject: Troubleshooting & Purification Protocols for 2-(Benzyloxy)-6-hydroxybenzoic acid (2,6-BHBA) Ticket ID: CHEM-SUP-26BHBA-001 Support Level: Tier 3 (Senior Application Scientist)
Diagnostic & Triage: Characterizing the Failure
Before attempting purification, you must identify the specific nature of your "di-benzyl" byproduct. The reaction of 2,6-dihydroxybenzoic acid (2,6-DHBA) with benzyl bromide/chloride often produces a mixture of three species.
The Impurity Profile:
| Species | Structure Description | Acidity Profile | Polarity (TLC)* |
| Target (2,6-BHBA) | Mono-O-benzyl ether, free COOH, free Phenol (C6). | Acidic (COOH) & Phenolic (OH) | Mid-Polar |
| Impurity A (Di-Acid) | 2,6-Bis(benzyloxy)benzoic acid. | Acidic (COOH) only. | Low Polarity |
| Impurity B (Ester) | Benzyl 2-(benzyloxy)-6-hydroxybenzoate (or di-benzyl ester). | Neutral / Phenolic. | Non-Polar (High Rf) |
*Note: TLC Condition: Hexane:Ethyl Acetate (7:3) + 1% Acetic Acid.
Diagnostic Step: Run a TLC of your crude mixture against the starting material.
-
If the impurity runs near the solvent front: It is likely the Benzyl Ester .
-
If the impurity runs slightly above the Target: It is the Di-Acid (Bis-benzyl) .
Root Cause Analysis: Why did this happen?
The synthesis of 2,6-BHBA relies on the desymmetrization of 2,6-DHBA. The formation of di-benzyl byproducts is usually caused by:
-
Stoichiometric Excess: Using >1.1 equivalents of Benzyl Bromide.
-
Base Strength: Strong bases (e.g., NaH) deprotonate both phenolic hydroxyls rapidly. Weak bases (K₂CO₃) in acetone/DMF are preferred to exploit the lower pKa of the first hydroxyl.
-
O-Alkylation vs. Esterification: Carboxylates are nucleophilic. Without careful pH control, the carboxyl group will also react with benzyl bromide, forming the ester.
Figure 1: Reaction pathways showing the origin of mono-benzyl target vs. di-benzyl and ester impurities.
Purification Protocols
Select the protocol based on your diagnostic result in Section 1.
Protocol A: Removal of Neutral Impurities (Benzyl Esters)
Use this if your impurity is non-acidic (High Rf on TLC).
This method exploits the acidity of the Target.[1] The ester impurity has no free carboxylic acid and will remain in the organic layer during a basic extraction.
Step-by-Step:
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) .
-
Extraction: Extract the organic layer 3x with Saturated Sodium Bicarbonate (NaHCO₃) .
-
Separation: Discard the organic layer (contains Ester impurity).
-
Acidification: Carefully acidify the aqueous layer to pH ~2 using 1M HCl. The Target will precipitate.
-
Recovery: Filter the solid or extract back into EtOAc, dry over MgSO₄, and concentrate.
Protocol B: Separation of Di-Acid (Recrystallization)
Use this if your impurity is the 2,6-bis(benzyloxy)benzoic acid.
Separating the Mono-benzyl acid from the Di-benzyl acid is difficult by extraction because both are acidic. We rely on Solubility Differences . The Mono-benzyl target possesses an intramolecular hydrogen bond (between the free OH and C=O), making it distinct structurally from the bulky Di-benzyl impurity.
Recommended Solvent System: Ethanol / Water.[6][7]
Step-by-Step:
-
Solubilization: Place crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol (EtOH) required to dissolve the solid.[7]
-
Anti-Solvent Addition: While keeping the solution near boiling, add hot Water dropwise.[7]
-
Visual Cue: Stop adding water when a faint, persistent cloudiness appears.[7]
-
-
Clarification: Add a few drops of EtOH to make the solution clear again.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.
-
Selectivity: The Di-benzyl impurity is often less soluble and may precipitate first (fractional crystallization), or the Target crystallizes while the impurity stays in the mother liquor.
-
Note: If the Di-benzyl is the major contaminant (>15%), it is often better to use Chloroform/Hexane . The Di-benzyl compound is highly soluble in Chloroform; the Target is less so due to polarity.
-
Protocol C: Flash Column Chromatography (High Purity)
Use this for difficult mixtures where yield is less critical than purity.
Stationary Phase: Silica Gel (40-63 µm). Mobile Phase: Hexane : Ethyl Acetate + 1% Acetic Acid .
Gradient Table:
| Column Volume (CV) | Hexane (%) | Ethyl Acetate (%) | Acetic Acid (%) | Purpose |
| 0 - 2 | 95 | 4 | 1 | Elute Non-polar junk |
| 2 - 5 | 90 | 9 | 1 | Elute Di-benzyl Impurity |
| 5 - 12 | 70 | 29 | 1 | Elute Target (Mono-benzyl) |
| 12+ | 50 | 49 | 1 | Flush Column |
Critical Note: The 1% Acetic Acid is mandatory. Without it, the phenolic carboxylic acid will "streak" (tailing) down the column due to interaction with the silica, causing band broadening and co-elution.
Workflow Logic Tree
Follow this decision matrix to determine the correct purification route.
Figure 2: Decision matrix for selecting the appropriate purification methodology.
Frequently Asked Questions (FAQ)
Q: My product is "oiling out" during recrystallization instead of forming crystals. Why? A: This usually happens if the water (anti-solvent) is added too quickly or if the initial ethanol concentration is too low.
-
Fix: Re-dissolve the oil by heating and adding a small amount of ethanol.[7] Allow it to cool much more slowly. Scratching the glass with a spatula can induce nucleation.
Q: Can I use NaOH instead of NaHCO₃ for the extraction? A: No. NaOH is a strong base and will deprotonate the Phenol (pKa ~10) as well as the Carboxylic Acid. This will pull everything (including some phenolic impurities) into the water layer. NaHCO₃ (pKa ~6.4) is specific for the Carboxylic Acid (pKa ~3) and will not deprotonate the Phenol.
Q: Why does the Target spot streak on TLC? A: Carboxylic acids interact strongly with the silica gel. Always add 1% Acetic Acid or Formic Acid to your TLC solvent system to suppress ionization and obtain sharp spots.
References
- Source: BenchChem Technical Guides. "An In-Depth Technical Guide to 2,6-Dihydroxybenzoic Acid Derivatives.
-
Recrystallization of Benzyloxy-benzoic Acids
-
Selective Mono-benzylation Strategy
- Source: Selva, M. et al.
- Relevance: Discusses the kinetics of mono- vs di-alkylation and the use of specific solvents (DMF) to enhance selectivity.
-
URL:[Link]
-
Acidity of Hydroxybenzoic Acids (pKa Data)
- Source: Chegg/Pearson Chemistry Data. "pKa values of different hydroxybenzoic acid and methoxybenzoic acids."
- Relevance: mechanistic grounding for the extraction protocols (Protocol A).
-
URL:[Link]
Sources
- 1. US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid - Google Patents [patents.google.com]
- 2. iris.unive.it [iris.unive.it]
- 3. US4092353A - Process for the purification of benzoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective ortho-carboxylation of phenols catalyzed by benzoic acid decarboxylases: a biocatalytic equivalent to the Kolbe–Schmitt reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting 2-(Benzyloxy)-6-hydroxybenzoic Acid Synthesis
Topic: Troubleshooting Low Yields in 2-(Benzyloxy)-6-hydroxybenzoic Acid Synthesis Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Support Hub (Q&A, Protocols, Diagnostics)
Introduction: The "Yield Trap" in Resorcylic Acid Alkylation
Synthesizing 2-(Benzyloxy)-6-hydroxybenzoic acid presents a classic regioselectivity paradox. The starting material, 2,6-dihydroxybenzoic acid (2,6-DHBA,
Low yields typically stem from three competing failure modes:
-
Over-Alkylation: Formation of the bis-benzyl ether (2,6-dibenzyloxy).
-
Esterification Competition: Alkylation of the carboxylate to form benzyl esters.
-
Thermal Decarboxylation: The electron-rich resorcinol ring facilitates loss of
under thermal stress.
This guide provides a root-cause analysis and a validated protocol to navigate these pitfalls.
Part 1: Diagnostic Troubleshooting (Q&A)
Issue 1: "I am recovering a mixture of starting material and bis-benzylated product, but very little mono-product."
Diagnosis: Statistical Over-Alkylation. In the presence of a strong base or excess alkylating agent, the reaction does not stop at the mono-ether. Once the symmetry is broken, the remaining hydroxyl group in Methyl 2-(benzyloxy)-6-hydroxybenzoate forms a strong intramolecular hydrogen bond with the carbonyl oxygen. While this theoretically deactivates the second hydroxyl, aggressive conditions (high temp, strong base) overcome this barrier.
Corrective Action:
-
Stoichiometry: Use a strict 0.95 to 1.0 equivalent of Benzyl Bromide (
). Do not use excess. -
Base Selection: Switch from
or to or . A milder base exploits the acidity difference between the free phenolic -OH and the H-bonded -OH. -
Dilution: Run the reaction at 0.1 M or lower concentration to favor mono-substitution kinetics.
Issue 2: "My product disappears during the hydrolysis step."
Diagnosis: Thermal Decarboxylation.
2,6-Dihydroxybenzoic acid derivatives are electron-rich. The ortho-hydroxyl groups stabilize the transition state for decarboxylation, especially in acidic media or at high temperatures (
Corrective Action:
-
Temperature Limit: Perform ester hydrolysis at 50–60°C maximum. Do not reflux in water/ethanol for prolonged periods.
-
pH Control: During workup, acidify the solution to pH 2–3 carefully at 0°C . Do not heat the acidic solution.
Issue 3: "I am getting a gummy solid that is difficult to purify."
Diagnosis: Benzyl Ester Contamination. If you attempted to alkylate the free acid (2,6-DHBA) directly, the carboxylate likely reacted with the benzyl bromide. This creates a mixture of O-benzyl ether, COO-benzyl ester, and ether-ester products.
Corrective Action:
-
Workflow Change: Always protect the carboxylic acid as a Methyl Ester before alkylation. The methyl ester is robust, prevents side-reactions, and locks the conformation to assist regioselectivity via H-bonding.
Part 2: Optimized Synthetic Workflow
The following protocol maximizes yield by separating the electronic environments of the two hydroxyl groups.
Step 1: Methyl Ester Protection
Locks the carboxylate and establishes the H-bond network.
-
Reagents: 2,6-DHBA (1.0 eq), MeOH (Solvent),
(cat.). -
Procedure: Reflux 2,6-DHBA in MeOH with catalytic sulfuric acid for 24 hours.
-
Workup: Concentrate, neutralize with saturated
, filter precipitate. -
Yield Target: >85% (Methyl 2,6-dihydroxybenzoate).
Step 2: Regioselective Mono-Benzylation
The critical step. Uses the intramolecular H-bond to deactivate the second -OH.
| Parameter | Condition | Rationale |
| Substrate | Methyl 2,6-dihydroxybenzoate | Prevents esterification side-reactions. |
| Reagent | Benzyl Bromide (1.0 eq ) | Limiting reagent prevents bis-alkylation. |
| Base | Mild enough to spare the H-bonded phenol. | |
| Solvent | Acetone (Reflux) or DMF (60°C) | Acetone allows easier temp control (56°C). |
| Time | 12–16 Hours | Monitor by TLC/HPLC. Stop when SM < 5%. |
Protocol:
-
Dissolve Methyl 2,6-dihydroxybenzoate in Acetone (0.1 M).
-
Add
(1.1 eq) and stir for 15 min. -
Add Benzyl Bromide (1.0 eq) dropwise over 30 mins.
-
Reflux at 56°C. Monitor until mono-product peaks.
-
Purification: If bis-product (>10%) forms, separate via silica chromatography (Hexane/EtOAc). The mono-ether is more polar than the bis-ether but less polar than the starting material.
Step 3: Controlled Hydrolysis
Releases the acid without decarboxylation.
-
Reagents: Product from Step 2, NaOH (2.0 eq), MeOH/Water (3:1).
-
Procedure: Stir at 50°C (Do not boil). Monitor disappearance of methyl ester.
-
Workup:
-
Cool to 0°C .
-
Wash with
(removes any unreacted benzyl bromide or bis-benzyl neutral impurities). -
Acidify aqueous layer with 1N HCl to pH 2 .
-
Filter the white precipitate immediately.
-
Part 3: Visualizing the Pathway & Logic
Reaction Logic & Failure Points
Caption: Synthetic pathway highlighting the critical branching points for impurities (Bis-alkylation) and degradation (Decarboxylation).
Troubleshooting Flowchart
Caption: Decision tree for diagnosing yield issues based on crude reaction analysis.
References
-
BenchChem. Technical Support Center: Preventing Bis-Alkylation of 2,4-Dihydroxybenzaldehyde. Retrieved from
-
PrepChem. Synthesis of Methyl 2,6-dihydroxybenzoate. Retrieved from
-
MDPI. Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation. Retrieved from
-
ChemicalBook. 2,6-Dihydroxybenzoic acid Properties and Synthesis. Retrieved from
-
ResearchGate. pKa values for the hydroxyl group reported for different DHBs. Retrieved from
Solving solubility issues of 2-(Benzyloxy)-6-hydroxybenzoic acid in NMR solvents
The following guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research environment. It synthesizes physicochemical principles with practical troubleshooting steps.
Topic: 2-(Benzyloxy)-6-hydroxybenzoic Acid
Executive Summary: The Solubility Paradox
2-(Benzyloxy)-6-hydroxybenzoic acid presents a classic "Janus-faced" solubility profile.
-
The Lipophilic Face: The benzyloxy group (benzyl ether) adds significant non-polar character, suggesting solubility in chloroform (
). -
The Hydrophilic Core: The salicylic acid moiety (ortho-hydroxybenzoic acid) is highly polar. The 6-position hydroxyl group creates a "resorcylic" core that strongly favors intermolecular hydrogen bonding (dimerization) over solvation in non-polar media.
The Verdict: While the molecule may appear soluble in
Recommended Default Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).
Solvent Selection Decision Matrix
Use this logic gate to select the appropriate solvent based on your specific analytical requirements.
Figure 1: Decision tree for selecting the optimal NMR solvent based on experimental constraints.
Technical Data & Solvent Performance
| Parameter | DMSO-d6 (Recommended) | Acetone-d6 | Chloroform-d ( | Methanol-d4 |
| Solubility | Excellent (>50 mg/mL) | Good | Poor to Moderate | Good |
| -OH/-COOH Visibility | Sharp/Distinct | Visible (often broad) | Broad/Invisible | Invisible (Exchanged) |
| Mechanism | H-bond Acceptor (Breaks dimers) | Weak Acceptor | Non-polar (Promotes dimers) | H-bond Donor/Acceptor |
| Sample Recovery | Difficult (High B.P.) | Easy (Low B.P.) | Easy (Low B.P.) | Easy (Low B.P.) |
| Water Peak | ~3.33 ppm (Variable) | ~2.84 ppm | ~1.56 ppm | ~4.87 ppm |
Troubleshooting Guide (Q&A)
Issue 1: "My sample dissolved in CDCl3 initially, but precipitated inside the tube."
Diagnosis: Intermolecular Aggregation.
In non-polar solvents like
-
Immediate Fix: Add 50-100
L of Methanol-d4 or DMSO-d6 to the tube. This "spiking" breaks the hydrogen bond network and redissolves the precipitate.-
Note: This will shift your peaks and may complicate the spectrum.
-
-
Correct Protocol: Evaporate the
and reconstitute in 100% DMSO-d6 .
Issue 2: "I cannot find the carboxylic acid proton (approx. 11-14 ppm)."
Diagnosis: Chemical Exchange Broadening.
In
-
Use DMSO-d6 .[1][2][3] DMSO acts as a strong hydrogen bond acceptor, "locking" the acidic proton in place. This usually results in a sharp singlet between 11.0 and 14.0 ppm , allowing for accurate integration.
Issue 3: "The peaks are extremely broad, even in DMSO."
Diagnosis: Paramagnetic Impurities or Viscosity. While 2-(Benzyloxy)-6-hydroxybenzoic acid is prone to H-bonding, broadness in DMSO usually indicates:
-
Paramagnetic Contamination: Did you use a metal spatula? (Fe/Cr ions broaden peaks).
-
Viscosity: Is the concentration too high (>50 mg/0.6 mL)? Solution:
-
Filter the sample: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into the NMR tube.
-
Dilute: Reduce concentration to ~10 mg/0.6 mL.
Issue 4: "Can I use Acetone-d6 to save my sample?"
Diagnosis: Sample Recovery Requirement. DMSO is hard to remove (B.P. 189°C).[4] If you need to recover this synthesized intermediate for the next reaction step, DMSO is problematic. Solution:
-
Yes, Acetone-d6 is a viable compromise. It dissolves the compound better than Chloroform due to its dipole, and it evaporates easily (B.P. 56°C).
-
Warning: The -OH peaks may still be broader than in DMSO, and the solvent peak (2.05 ppm) may overlap with aliphatic signals if not careful.
Advanced Protocol: The "Stubborn Sample" Workflow
If the standard preparation fails, follow this rigorous protocol to ensure complete solvation and spectral clarity.
Materials:
-
5 mm High-Precision NMR Tube.
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.
-
Heat gun or warm water bath.
Step-by-Step:
-
Weighing: Weigh 5–10 mg of 2-(Benzyloxy)-6-hydroxybenzoic acid. Do not exceed 15 mg for 1H NMR to avoid viscosity broadening.
-
Pre-Dissolution: Add 0.6 mL of DMSO-d6 to the vial before transferring to the tube.
-
Mechanical Disruption: Vortex for 30 seconds. If solid remains, sonicate for 5 minutes.
-
Why? The crystal lattice energy of benzoic acid derivatives can be high due to
-stacking. Sonication provides the energy to break the lattice.
-
-
Thermal Assist: If the solution is cloudy, gently warm the vial (not the tube) to ~40°C.
-
Caution: Do not overheat DMSO in an open vessel as it is hygroscopic; it will absorb atmospheric water, creating a massive HDO peak at 3.33 ppm.
-
-
Filtration (Mandatory): Filter through a glass wool plug into the NMR tube.
-
Acquisition: Run the experiment at 298K (25°C) . If peaks remain broad, increase the probe temperature to 313K (40°C) to sharpen exchangeable protons.
Mechanism of Action: The "Salicylate Effect"
Understanding the molecular interaction is key to troubleshooting.
Figure 2: Mechanistic comparison of solute behavior in Chloroform vs. DMSO.
In CDCl3 , the molecule attempts to form an intramolecular hydrogen bond (between C2-benzyloxy/C6-hydroxy and the carboxylic acid). However, the strong drive for carboxylic acid dimerization dominates, leading to aggregation.
In DMSO-d6 , the sulfoxide oxygen (
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Abraham, R. J., & Mobli, M. (2008). Modeling 1H NMR spectra of organic compounds: Theory and applications. Modelling 1H NMR Spectra of Organic Compounds, 1-28. (Context: Solvent effects on chemical shifts of hydrogen-bonding solutes).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Reich, H. J. (2024). Structure Determination Using NMR: Solvent Effects. University of Wisconsin-Madison. [Link]
Sources
Technical Support Center: Phenol Protection in the Presence of Benzoic Acids
Welcome to the technical support center for navigating the complexities of selective phenol protection in molecules containing a benzoic acid moiety. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet challenging side reaction of intermolecular ester formation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you maximize the yield of your desired O-protected phenol while minimizing unwanted ester byproducts.
Introduction: The Chemoselectivity Challenge
When a molecule contains both a phenolic hydroxyl group and a carboxylic acid, the protection of the phenol can be complicated by a competing O-acylation reaction, leading to the formation of a phenyl ester. This occurs because both the phenol and the carboxylic acid can react with the protecting group precursor, or the phenol can act as a nucleophile, attacking an activated form of the benzoic acid. The key to success lies in understanding the underlying mechanisms and carefully selecting reaction conditions to favor the desired transformation.
The relative acidity of the two functional groups plays a crucial role; the carboxylic acid (pKa ≈ 4.2) is significantly more acidic than the phenol (pKa ≈ 10).[1][2] This difference in acidity can be exploited to achieve chemoselectivity.
Troubleshooting Guide: Minimizing Ester Formation
This section addresses common issues encountered during the protection of phenols in the presence of benzoic acids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of phenyl ester byproduct. | Reaction conditions favor activation of the carboxylic acid. Use of strong activating agents (e.g., carbodiimides) intended for the protecting group can also activate the benzoic acid. | 1. Protect the Carboxylic Acid First: Convert the benzoic acid to an ester (e.g., methyl or ethyl ester) before proceeding with the phenol protection.[3][4] This is often the most robust strategy. 2. Use a Mild Base: Employ a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine to deprotonate the phenol without activating the carboxylic acid. 3. Choose a Phenol-Specific Protecting Group Strategy: Utilize reagents that have a higher affinity for phenols over carboxylic acids, such as silyl chlorides (e.g., TBDMSCl) under carefully controlled conditions. |
| Low yield of the desired protected phenol. | Incomplete reaction due to insufficient activation of the protecting group or steric hindrance. The phenol may not be sufficiently nucleophilic under the reaction conditions. | 1. Optimize Reaction Temperature and Time: Gradually increase the temperature or extend the reaction time, monitoring closely for byproduct formation. 2. Add a Catalyst: For silyl ether formation, a catalytic amount of an amine base like DMAP can be effective.[5] 3. Consider a Mitsunobu Reaction: This reaction can be effective for forming phenyl ethers but requires careful optimization to avoid ester formation.[6][7][8][9][10] Use a non-acidic nucleophile for the protection. |
| Both starting materials remain unreacted. | Reaction conditions are too mild. The chosen base may not be strong enough to deprotonate the phenol effectively. | 1. Increase Base Stoichiometry: Ensure at least one equivalent of a suitable base is used. 2. Solvent Choice: Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rates. |
| Formation of multiple unidentified byproducts. | Decomposition of starting materials or products under the reaction conditions. The chosen protecting group may not be stable. | 1. Lower the Reaction Temperature: Many protection reactions can proceed at room temperature or even 0°C.[11] 2. Ensure Inert Atmosphere: Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Select a More Robust Protecting Group: Consider the overall stability of the protecting group to the planned subsequent reaction steps.[12][13] |
Frequently Asked Questions (FAQs)
Q1: Why is ester formation a common side reaction when protecting phenols in the presence of benzoic acids?
A1: Phenols can act as nucleophiles and attack an activated form of the benzoic acid, leading to esterification.[14] This is particularly prevalent if the reaction conditions involve reagents that can activate carboxylic acids, such as carbodiimides or strong acids. The intramolecular reaction can also be favorable depending on the substrate's geometry.
Q2: What is the most reliable method to avoid ester formation?
A2: The most dependable strategy is to protect the more acidic carboxylic acid first.[1] Converting the benzoic acid to a simple alkyl ester (e.g., methyl or ethyl ester) effectively masks its reactivity, allowing for the subsequent clean protection of the phenol.[3][4] This orthogonal protection strategy provides excellent selectivity.[13]
Q3: Can I selectively protect the phenol without first protecting the benzoic acid?
A3: Yes, this is possible but requires careful selection of reagents and conditions. One approach is to use a bulky silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl) with a non-nucleophilic base. The steric hindrance of the silyl group can favor reaction with the less hindered phenol. Another method is to use phase-transfer catalysis, which can favor O-acylation of the phenol under specific conditions.[11]
Q4: Are there specific reaction conditions that favor phenol protection over esterification?
A4: Generally, milder reaction conditions with non-nucleophilic bases tend to favor phenol protection. For instance, using a hindered base like DIPEA at room temperature or below can selectively deprotonate the phenol without significantly activating the carboxylic acid.
Q5: How does the Mitsunobu reaction fare in these systems?
A5: The Mitsunobu reaction can be used to form phenyl ethers, but it must be approached with caution as it can also lead to ester formation.[7][10] The outcome is highly dependent on the nucleophilicity of the species in the reaction mixture. If the benzoic acid is the most acidic component, it can be deprotonated and act as a nucleophile, leading to the ester.[7] Careful control of reagents and addition order is critical.[15]
Visualizing the Reaction Pathways
The following diagram illustrates the desired phenol protection pathway versus the competing ester formation side reaction.
Caption: Competing reaction pathways for a molecule containing both phenol and benzoic acid functional groups.
Recommended Experimental Protocol: Selective Silylation of a Phenol
This protocol provides a general method for the selective protection of a phenolic hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether in the presence of a benzoic acid.
Materials:
-
Substrate (containing both phenol and benzoic acid moieties)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the substrate (1.0 equiv) in anhydrous DCM.
-
Addition of Base: Add DIPEA (1.2 equiv) to the solution and stir for 5 minutes at room temperature.
-
Addition of Silylating Agent: Add TBDMSCl (1.1 equiv) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired TBDMS-protected phenol.
Decision-Making Workflow for Protection Strategy
The following workflow can guide the selection of an appropriate protection strategy.
Caption: A decision-making workflow for choosing a phenol protection strategy.
References
- Indian Institute of Technology. (2020, October 26). Protecting Groups.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
- ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
- Majumdar, S., Maiti, D. K., & Chakraborty, A. (2021). Chemoselective Boc protection of phenols and amino alcohols.
- Kocienski, P. J. (n.d.). Protecting groups.
- Filo. (2025, September 6).
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER C
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. RSC Publishing.
- University of Calgary. (n.d.).
- Nottingham ePrints. (2020, November 23). New Directions in the Mitsunobu Reaction.
- Organic Chemistry Portal. (n.d.).
- Chemistry Stack Exchange. (2015, May 27).
- Science.gov. (n.d.). carboxylic acids phenols: Topics.
- ResearchGate. (2026, February 7).
- Kocienski, P. J. (n.d.). Chapter 6 Carboxyl Protecting Groups.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. carboxylic acids phenols: Topics by Science.gov [science.gov]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Benzoic Acid Esters, Benzoates [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. chem.iitb.ac.in [chem.iitb.ac.in]
- 13. Protective Groups [organic-chemistry.org]
- 14. Reactions of Phenol Acylation of Phenols Halogenation Carboxylation of.. [askfilo.com]
- 15. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Stability of 2-(Benzyloxy)-6-hydroxybenzoic acid
Executive Technical Overview
2-(Benzyloxy)-6-hydroxybenzoic acid (CAS 71752-89-1) is a derivative of
-
Decarboxylation: The 2,6-disubstitution creates steric strain and electronic richness that facilitates the loss of
, a reaction significantly accelerated by heat and low pH (protonation of the ipso-carbon). -
Acid-Mediated
-Dealkylation (Debenzylation): While benzyl ethers are generally stable to dilute acids at room temperature, strong mineral acids or elevated temperatures can catalyze cleavage to yield the parent 2,6-dihydroxybenzoic acid.
This guide provides the protocols and troubleshooting logic required to handle this compound without compromising its structural integrity.
Critical Degradation Pathways (Visualization)
The following diagram illustrates the two primary failure modes for this molecule under acidic stress.
Figure 1: Competing degradation pathways. Red path indicates the primary thermal risk; Yellow path indicates the primary chemical compatibility risk.
Troubleshooting Guide: Diagnostic Q&A
Issue 1: "I observed a new peak at RRT ~0.8 during acidic workup. What is it?"
Diagnosis: This is likely 2,6-dihydroxybenzoic acid , resulting from the cleavage of the benzyl ether. Technical Context: Benzyl ethers are stable to bases but susceptible to acid-catalyzed hydrolysis, particularly if the acid concentration exceeds 1M or if the solution is allowed to warm. The electron-donating hydroxyl group at the 6-position activates the ring, potentially stabilizing the transition state for ether cleavage.
Corrective Action:
-
Immediate: Neutralize the solution to pH 3–4 immediately. Do not store in strong acid (pH < 1).
-
Protocol Adjustment: Switch from concentrated HCl to 1M HCl or 10% Citric Acid for acidification steps. Maintain temperature at
– .
Issue 2: "My product yield is low, and I see gas evolution during heating."
Diagnosis: You are experiencing thermal decarboxylation .
Technical Context: 2,6-Disubstituted benzoic acids are notoriously prone to decarboxylation because the steric bulk prevents the carboxyl group from remaining coplanar with the ring, disrupting conjugation. Protonation of the ring (facilitated by acidic pH) lowers the activation energy for
Corrective Action:
-
Critical Rule: Never heat this compound above
while in an acidic solution. -
Solvent Removal: Use a rotary evaporator with a bath temperature
and high vacuum, rather than heating the flask to remove solvent.
Issue 3: "The compound precipitates inside my HPLC column."
Diagnosis: pH Solubility Mismatch. Technical Context: As a free acid with a lipophilic benzyl group, 2-(Benzyloxy)-6-hydroxybenzoic acid has very low water solubility at acidic pH (where it is protonated and neutral). Standard HPLC mobile phases (often 0.1% TFA or Formic Acid) can cause on-column precipitation if the organic ratio is too low.
Corrective Action:
-
Mobile Phase: Ensure the starting gradient contains at least 30-40% organic solvent (Acetonitrile/Methanol).
-
Diluent: Dissolve the sample in 50:50 Water:Acetonitrile rather than pure aqueous buffer.
Validated Experimental Protocols
Protocol A: Safe Acidic Workup (Quench & Isolation)
Objective: To isolate the free acid from a basic reaction mixture without inducing degradation.
-
Preparation: Cool the reaction mixture (alkaline salt form) to
in an ice bath. -
Acidification:
-
Prepare 1.0 M HCl or 10% Citric Acid (preferred for higher stability).
-
Add acid dropwise with vigorous stirring.
-
Monitor pH: Stop addition exactly when pH reaches 2.0–3.0 . Do not overshoot to pH 0.
-
-
Extraction/Filtration:
-
If solid precipitates: Filter immediately at
and wash with cold water. -
If oil forms: Extract immediately into Ethyl Acetate.
-
-
Drying: Dry the organic layer over
(neutral) rather than (slightly acidic/Lewis acidic) if long-term exposure is a concern, though is usually acceptable for short contact. -
Concentration: Evaporate solvent at
.
Protocol B: Stability Indicating HPLC Method
Objective: To quantify degradation products (Decarboxylated vs. Debenzylated).
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic) and 210 nm (End absorption) |
| Temp |
Frequently Asked Questions (FAQs)
Q: Can I use Trifluoroacetic Acid (TFA) for LCMS analysis?
A: Yes, but keep the exposure time short. 0.1% TFA is acceptable for flow-through analysis. Do not store samples in TFA-containing solvents for
Q: Is the compound stable in DMSO?
A: Yes, but ensure the DMSO is acid-free. Some commercial DMSO grades are slightly acidic. Store DMSO stock solutions at
Q: Why is the 2,6-substitution pattern so unstable compared to 4-hydroxybenzoic acid? A: The "Ortho Effect." The steric crowding of the 2-benzyloxy and 6-hydroxy groups forces the carboxylic acid out of the plane of the benzene ring. This deconjugation destabilizes the ground state of the acid relative to the decarboxylation transition state. Additionally, the electron-donating oxygen atoms at positions 2 and 6 increase the electron density at the C1 (ipso) position, making it more susceptible to proton attack—the first step in acid-catalyzed decarboxylation [1].
Stability Decision Tree
Use this logic flow to determine the safe handling limits for your specific experiment.
Figure 2: Operational decision tree for handling 2-(Benzyloxy)-6-hydroxybenzoic acid.
References
-
Mechanism of Decarboxylation: Cohen, T., & Schambach, R. A. (1970). The mechanism of the acid-catalyzed decarboxylation of 2,4,6-trimethoxybenzoic acid. Journal of the American Chemical Society, 92(10), 3189–3190. Link
-
Benzyl Ether Stability: Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[1] (Refer to section on cleavage of benzyl ethers).
-
Synthesis & Workup Context: Organic Syntheses, Coll. Vol. 2, p. 557 (1943); Vol. 14, p. 40 (1934). (General handling of hydroxybenzoic acids). Link
-
Resorcylic Acid Derivatives: BenchChem. (2025).[2] Stability of 2,6-Dihydroxybenzoic acid solutions. (General stability data for the parent scaffold). Link
Sources
Technical Support Center: Purification & Recrystallization of 2-(Benzyloxy)-6-hydroxybenzoic acid
Welcome to the Advanced Technical Support Center. As Application Scientists, we frequently assist drug development professionals and synthetic chemists struggling to isolate high-purity crystals of 2-(Benzyloxy)-6-hydroxybenzoic acid.
The primary challenge lies in the molecule's deceptive physicochemical profile. While it possesses a carboxylic acid and a phenolic hydroxyl group, the 6-OH group forms a robust intramolecular hydrogen bond with the carboxylate carbonyl (forming a pseudo-six-membered ring). This interaction heavily masks the molecule's polarity. When combined with the bulky, highly lipophilic 2-benzyloxy ether group, the molecule behaves much more like a hydrophobic ether than a polar phenolic acid.
Understanding this causality is critical. Traditional protocols for benzyloxybenzoic acids often suggest recrystallization from ethanol or ethanol/water mixtures[1][2]. However, applying these polar systems to 2-(Benzyloxy)-6-hydroxybenzoic acid routinely results in "oiling out" (liquid-liquid phase separation) rather than crystallization. Advanced literature demonstrates that binary systems utilizing aromatic and aliphatic hydrocarbons, such as toluene and iso-octane (or heptane), provide superior crystallographic purity for benzyloxy-substituted aromatics[3]. Other methods utilizing acetone or petroleum ether have also been documented but require strict volumetric control to prevent over-solvation[4].
I. Solvent System Selection Guide
To prevent yield loss and phase separation, solvent selection must account for the masked polarity of the target compound. Below is a quantitative summary of common solvent systems and their mechanistic performance.
| Solvent System | Boiling Point (°C) | Est. Solubility (Hot) | Est. Solubility (4°C) | Performance & Causality |
| Ethanol / Water | ~78°C | High (>200 mg/mL) | Moderate (~20 mg/mL) | Poor: High risk of oiling out[1]. The polarity differential is too extreme for the highly lipophilic benzyloxy group. |
| Toluene / Heptane | ~110°C / 98°C | High (~150 mg/mL) | Low (<5 mg/mL) | Excellent: Toluene provides π-π solvation for the aromatic rings[3]; heptane acts as a strict anti-solvent to force solid-liquid separation. |
| Ethyl Acetate / Hexane | ~77°C / 68°C | Very High (>300 mg/mL) | Moderate (~50 mg/mL) | Fair: EtOAc disrupts intramolecular H-bonds, requiring massive anti-solvent volumes, which reduces volumetric efficiency. |
| Acetone | 56°C | Very High (>400 mg/mL) | High (~100 mg/mL) | Poor: Severe over-solvation[4]. Product remains trapped in the mother liquor even at sub-zero temperatures. |
II. Mechanistic Workflow Diagram
Fig 1: Mechanistic workflow for the binary solvent recrystallization of benzyloxybenzoic acid derivatives.
III. The Self-Validating Recrystallization Protocol
This methodology utilizes a Toluene/Heptane binary system. It is designed as a self-validating loop, ensuring that any failure points are immediately quantifiable before proceeding to the next step.
Step 1: Initial Dissolution Suspend 1.0 g of crude 2-(Benzyloxy)-6-hydroxybenzoic acid in 5 mL of toluene. Heat to 85°C under constant stirring until fully dissolved. Causality: Toluene's aromatic ring engages in π-π stacking with the benzyloxy group, providing excellent solvation at elevated temperatures without disrupting the intramolecular hydrogen bonding.
Step 2: Hot Filtration (Self-Validation Checkpoint 1) Filter the hot solution quickly through a pre-warmed Buchner funnel into a heated receiving flask. Validation: Any remaining solid on the filter paper is likely the highly polar, debenzylated starting material (2,6-dihydroxybenzoic acid), which is completely insoluble in toluene. Weigh this dried filter cake to quantify starting material carryover and validate the completion of your upstream benzylation reaction.
Step 3: Anti-Solvent Titration Maintain the filtrate at 80°C. Dropwise, add hot heptane (anti-solvent) until the solution becomes faintly turbid (cloud point). Add exactly 2-3 drops of hot toluene until the solution just clears. Causality: This establishes the exact thermodynamic saturation point at the boiling temperature, maximizing crystal recovery upon cooling while preventing premature precipitation.
Step 4: Controlled Nucleation Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (4°C) for 1 hour. Causality: Rapid cooling traps impurities within the crystal lattice. Slow, undisturbed cooling favors the thermodynamic product—highly pure, well-ordered crystals.
Step 5: Isolation and Mass Balance (Self-Validation Checkpoint 2) Filter the crystals under vacuum, wash with cold heptane (2 x 5 mL), and dry in a vacuum oven at 45°C. Validation: Concentrate a 1 mL aliquot of the mother liquor and analyze via TLC (Eluent: Hexane/EtOAc 3:1). If the product spot is intensely UV-active, the toluene ratio was too high. Evaporate the bulk mother liquor by 50% under reduced pressure to harvest a second crop of crystals.
IV. Troubleshooting & FAQs
Q1: Why does my compound form a sticky oil at the bottom of the flask instead of crystals? A1: This phenomenon, known as "oiling out," occurs when the compound's melting point is lower than the saturation temperature of the solvent system. The bulky 2-benzyloxy group disrupts tight crystal lattice packing, heavily depressing the melting point. Solution: Switch from highly polar binary systems (like Ethanol/Water) to a lipophilic system (Toluene/Heptane). If oiling still occurs in Toluene/Heptane, reheat the mixture to a single phase, add 10% more Toluene to increase the solubility threshold, and cool the flask much more slowly (e.g., in a warm water bath that cools to room temperature overnight).
Q2: I am observing a co-precipitation of a highly polar impurity. How do I separate it? A2: The most common polar impurity is the unreacted or debenzylated precursor, 2,6-dihydroxybenzoic acid. Because 2-(Benzyloxy)-6-hydroxybenzoic acid features a strong intramolecular hydrogen bond, its overall polarity is masked. Solution: Exploit this massive polarity gap. Do not use Ethanol/Water, as both compounds exhibit high, temperature-dependent solubility in alcohols. Instead, rely strictly on Step 2 of our protocol (Hot Toluene Filtration). The dihydroxy impurity is completely insoluble in hot toluene and will be left behind on the filter paper, allowing the lipophilic target compound to pass through in the filtrate.
Q3: Can I use Ethyl Acetate and Hexane for this purification? A3: Yes, but with significant caveats. Ethyl acetate is a strong hydrogen-bond acceptor and can disrupt the intramolecular hydrogen bonding of the target molecule, leading to extremely high solubility. You will require a massive excess of hexane to force precipitation, which drastically reduces your volumetric efficiency and increases the risk of co-precipitating unwanted impurities. Toluene provides a much more balanced, predictable solubility profile.
Q4: My recovered yield is only 40%. Where is the rest of my product? A4: It is almost certainly trapped in the mother liquor due to over-solvation. Solution: Always run a TLC of your mother liquor (Self-Validation Checkpoint 2). If the product is present in large quantities, evaporate the solvent by 50% under reduced pressure and perform a second crop crystallization. To prevent this in future batches, ensure you are strictly titrating the anti-solvent to the exact cloud point at boiling (Step 3), rather than adding arbitrary solvent volumes.
V. References[1] A Comparative Guide to the Synthesis of 3-Nitro-4-phenylmethoxybenzamide - Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAZ05GcP9fAJ3LDc2f3knRpnCSY9VgXi3T_ABOchcLaPIzD60yPRfcXgFu0kNdGeOpWn2WaqIt3VBv2E0VbbroUV4pKpAZCfFwjNs5bgvZ8aOm35aWcAYuHiB5hKDH7-stD0Fm0oA_Mo9M7pY12olbA30VOqf-NrvQuk0Vnb0EaxnJt8QqkJe9n1eoac9ET7d8HR6cbpWiJeeevSeFCM0b8jKHlA==[4] Buy 4-Benzyloxybenzoic acid | 1486-51-7 - Smolecule. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa1olzDsa1knpyTOCM5DKkz3sHnkLgWZVHim2AYtmB7Y4ag8ySLWE26WIYQGrhLTJKN8QutMwaK048Jvr3FABFxHqcMe0DArhYJTPR-eU91wXZ2T12D2m-m_c2I9Ud-znzEl2t[3] Electronic Supplementary Information for - The Royal Society of Chemistry. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIE5cRF0Q1D9_-Q85fxD65AWaeaNVwynTLHzHFtYAsERLTPvzre4ZLaLvit1ODpgYDNKFQtPF3LmjeuJFsgV2DF5ZDTbTr9E0_W_Edxo0Q02XG99RCwUQd4j5RxVYwrcOy_iZdqc0AYE5APOK7Z8KWvoSARZYe_Q==[2] Synthesis, crystal structure and Hirshfeld surface analysis of naphthalene-2,3-diyl bis(3-benzyloxy)benzoate - PMC. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkJaZ8iH8DY1RJb1co18UYGqs2MPWOROH2cpOM2-iz6LcbXwC1DiCwqNmrnH_Bc5hG2poE4Ch6PN2M-vnnjOziPp3Bmj1teQ5l_-Ru5fXNF_cJ75J46aLgT_cyMInkJwgz_JJqBrICYM2zhTc=
Sources
Validation & Comparative
1H NMR spectrum assignment of 2-(Benzyloxy)-6-hydroxybenzoic acid
An In-Depth Guide to the ¹H NMR Spectrum Assignment of 2-(Benzyloxy)-6-hydroxybenzoic acid
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers in materials science and drug development, the precise structural elucidation of novel compounds is a critical step. This guide offers a detailed, expert-led analysis of the ¹H NMR spectrum of 2-(Benzyloxy)-6-hydroxybenzoic acid, a substituted aromatic compound. We will dissect the expected spectral features, explain the underlying chemical principles dictating the spectrum, and provide a robust experimental framework for its acquisition and interpretation. This analysis serves as a comparative benchmark for researchers synthesizing or working with similar molecular scaffolds.
Molecular Structure and Proton Environments
To accurately assign a ¹H NMR spectrum, one must first identify all chemically non-equivalent protons within the molecule. In 2-(Benzyloxy)-6-hydroxybenzoic acid, there are five distinct sets of protons, as illustrated below.
-
Aromatic Protons (Ring A): H-3, H-4, and H-5 reside on the trisubstituted benzoic acid core. Their chemical shifts are influenced by the electronic effects of the hydroxyl (-OH), benzyloxy (-OCH₂Ph), and carboxylic acid (-COOH) groups.
-
Benzyloxy Protons: These include the two methylene protons (H-a) and the five protons on the terminal phenyl ring (Ring B).
-
Labile Protons: The acidic protons of the carboxylic acid (H-b) and the phenolic hydroxyl group (H-c) are termed 'labile' due to their tendency to exchange with solvent or trace water.
Predicted ¹H NMR Spectrum: A Detailed Assignment
The following is a predicted assignment based on established principles of chemical shift theory, spin-spin coupling, and data from analogous structures.
Labile Protons (-COOH and -OH)
The most downfield signals in the spectrum are typically from acidic protons.
-
Carboxylic Acid Proton (H-b): The proton of a carboxylic acid is highly deshielded due to the electron-withdrawing nature and magnetic anisotropy of the carbonyl group (C=O).[1][2] Its chemical shift typically appears in the range of 10.0-13.0 ppm.[1][3][4] In this specific molecule, strong intramolecular hydrogen bonding with the adjacent hydroxyl group is expected, which can further deshield the proton, potentially shifting it to the upper end of or even beyond this range. This signal is characteristically broad and will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR sample, a phenomenon known as D₂O exchange.[1]
-
Phenolic Proton (H-c): While phenolic protons typically resonate between 4-7 ppm[3][5], the intramolecular hydrogen bond to the carboxylic acid carbonyl oxygen dramatically alters its environment. This constrained geometry significantly deshields the proton, shifting its resonance far downfield, often into the 9-12 ppm region.[6] Like the carboxylic proton, this signal is generally broad and will also disappear upon D₂O exchange.[5][7]
Aromatic Protons (Ring A)
The three protons on the central aromatic ring (H-3, H-4, H-5) form a complex spin system due to their proximity and coupling with one another. Their chemical shifts, generally found between 6.5-8.0 ppm[3], are modulated by the electronic properties of the substituents. The -OH and -OCH₂Ph groups are electron-donating, shielding (shifting upfield) the ortho and para positions, while the -COOH group is electron-withdrawing, deshielding (shifting downfield) its ortho and para positions.[8][9]
-
Proton H-4: This proton is positioned between two electron-donating groups (-OCH₂Ph and -OH). This strong shielding effect will cause it to resonate at the highest field (lowest ppm value) of the three aromatic protons. It is coupled to both H-3 and H-5 with typical ortho coupling constants. This will result in a triplet (t) or, more accurately, a doublet of doublets (dd).
-
Proton H-5: This proton is ortho to the electron-donating -OH group but meta to the electron-withdrawing -COOH group. It will be coupled to H-4 (ortho) and H-3 (meta). The resulting signal will be a doublet of doublets (dd).
-
Proton H-3: This proton is ortho to the electron-withdrawing -COOH group, which will cause it to be the most deshielded of the three, appearing at the lowest field (highest ppm value). It will be coupled to H-4 (ortho) and H-5 (meta), also appearing as a doublet of doublets (dd).
The coupling constants are key identifiers for aromatic systems. Ortho coupling (³J) is typically the largest, around 7–9 Hz, while meta coupling (⁴J) is significantly smaller, around 2–3 Hz.[10][11][12]
Benzyloxy Group Protons (Ring B and -CH₂-)
-
Methylene Protons (H-a): These two protons are chemically equivalent and are situated between an oxygen atom and a phenyl ring. This environment deshields them, and their signal is expected to appear as a sharp singlet around 5.2 ppm.[13] The absence of adjacent protons means there is no spin-spin splitting, hence the singlet multiplicity.
-
Phenyl Protons (Ring B): The five protons on the terminal phenyl ring are in a relatively unperturbed electronic environment. They are expected to resonate as a complex, overlapping multiplet in the typical aromatic region of 7.2-7.5 ppm.[8]
Data Summary and Comparison
The predicted assignments are summarized in the table below. This serves as a powerful predictive tool and a basis for comparison against experimentally acquired data.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-b (-COOH) | 11.0 - 13.5 | Broad Singlet (br s) | N/A | Highly deshielded, intramolecular H-bonding, D₂O exchangeable. |
| H-c (-OH) | 9.0 - 12.0 | Broad Singlet (br s) | N/A | Deshielded by intramolecular H-bonding, D₂O exchangeable. |
| H-3 | 7.6 - 7.9 | Doublet of Doublets (dd) | ³J(H3-H4) ≈ 8.0, ⁴J(H3-H5) ≈ 2.5 | Ortho to electron-withdrawing -COOH group. |
| H-5 | 7.1 - 7.4 | Doublet of Doublets (dd) | ³J(H5-H4) ≈ 8.0, ⁴J(H5-H3) ≈ 2.5 | Influenced by both -OH and -COOH groups. |
| H-4 | 6.8 - 7.1 | Triplet (t) or (dd) | ³J(H4-H3) ≈ 8.0, ³J(H4-H5) ≈ 8.0 | Shielded by two ortho oxygen substituents. |
| H-a (-CH₂-) | ~5.2 | Singlet (s) | N/A | Adjacent to oxygen and phenyl ring. |
| Ring B (-C₆H₅) | 7.2 - 7.5 | Multiplet (m) | N/A | Standard monosubstituted benzene ring protons. |
Visualizing Proton Relationships
The following diagram illustrates the molecular structure and the key through-bond coupling interactions between the aromatic protons on Ring A.
Caption: Molecular structure and key ¹H-¹H coupling relationships.
Experimental Protocol for Spectrum Acquisition
To obtain a high-quality, interpretable ¹H NMR spectrum, the following self-validating protocol is recommended.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-(Benzyloxy)-6-hydroxybenzoic acid.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is particularly effective for observing exchangeable protons like those in hydroxyl and carboxylic acid groups.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Setup (400 MHz Spectrometer Example):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent (DMSO-d₆).
-
Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks. A narrow half-height width for the TMS signal is a good indicator of successful shimming.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 15 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Integrate all signals. Calibrate the integration by setting one of the well-resolved signals (e.g., the -CH₂- singlet) to its known proton count (2H).
-
-
Validation with D₂O Exchange:
-
After acquiring the initial spectrum, remove the NMR tube.
-
Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Gently shake the tube to mix the contents and allow for proton-deuterium exchange.
-
Re-acquire the ¹H NMR spectrum using the same parameters.
-
Trustworthiness Check: The signals corresponding to the -COOH (H-b) and -OH (H-c) protons should significantly diminish or disappear entirely, confirming their assignment as labile protons.
-
Conclusion
The ¹H NMR spectrum of 2-(Benzyloxy)-6-hydroxybenzoic acid is rich with structural information. The downfield region is dominated by two broad, exchangeable signals for the carboxylic acid and intramolecularly hydrogen-bonded phenol. The aromatic region displays a characteristic pattern for a 1,2,3-trisubstituted ring system, with coupling constants providing definitive evidence for the substitution pattern. Finally, the benzyloxy group provides two distinct signals: a sharp singlet for the methylene protons and a multiplet for the terminal phenyl ring. This comprehensive guide provides a robust framework for the prediction, assignment, and experimental validation of its spectrum, serving as a valuable resource for researchers in the chemical sciences.
References
-
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]
-
Abraham, R. J., & Mobli, M. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865–877. Available from: [Link]
-
Doc Brown's Advanced Organic Chemistry. (2025). 1H proton nmr spectrum of phenol. Retrieved from [Link]
-
Exarchou, V., Krucker, M., van Beek, T. A., Vervoort, J., Gerothanassis, I. P., & Albert, K. (2005). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 10(3), 676-701. Available from: [Link]
-
Nadeau, Y., & Bover-Cid, S. (1998). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 76(6), 844-851. Available from: [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Jha, S. S. (1964). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 59(2), 87-95. Available from: [Link]
-
University of Wisconsin-Madison. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]
-
ACD/Labs. (2025). Beyond Three Bonds: Identifying Meta Coupling in a 1H NMR Spectrum. Retrieved from [Link]
-
Ali, A. M., Atan, M. S. B. M., Khan, M. N., & Yeap, C. S. (2014). 1d and 2d nmr studies of 2–(2–(benzyloxy)–3–methoxyphenyl)–1h. E-Prints USM. Available from: [Link]
-
Oxford College Chemistry Courses: Scharf. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. Retrieved from [Link]
-
Save My Exams. (2025). Proton (1H) NMR Spectroscopy (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
Hans J. Reich. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.7: NMR - Interpretation. Retrieved from [Link]
-
ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum? Retrieved from [Link]
-
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(10), 1279-1284. Available from: [Link]
-
University of Regensburg. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
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- 2. compoundchem.com [compoundchem.com]
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- 7. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 13. eprints.usm.my [eprints.usm.my]
Comprehensive Analysis of 13C NMR Spectral Signatures: 2-Hydroxy-6-(phenylmethoxy)benzoic Acid
The following guide details the 13C NMR spectral characteristics of 2-hydroxy-6-(phenylmethoxy)benzoic acid (also known as 6-benzyloxy-2-hydroxybenzoic acid), a critical intermediate in the synthesis of xanthones, depsides, and bioactive salicylates.
Introduction & Structural Context
2-Hydroxy-6-(phenylmethoxy)benzoic acid is a desymmetrized derivative of
From an NMR perspective, the transition from the symmetric precursor (2,6-DHBA) to the target ether introduces significant spectral complexity. The loss of
Methodology & Experimental Conditions
To ensure reproducibility and comparable chemical shifts, the following acquisition parameters are recommended. The presence of the free carboxylic acid and phenolic hydroxyl group necessitates a polar aprotic solvent to disrupt intermolecular hydrogen bonding dimers.
-
Solvent: DMSO-
(Dimethyl sulfoxide-d6).-
Reasoning: Excellent solubility for polar benzoic acids; prevents aggregation-induced line broadening common in CDCl
.
-
-
Frequency: 100 MHz or higher (for
C). -
Reference: TMS (
0.0 ppm) or DMSO center line ( 39.5 ppm). -
Temperature: 298 K (
C).
Comparative 13C NMR Data Analysis
Core Scaffold Comparison: Precursor vs. Target
The most effective way to validate the structure is by comparing the shifts of the target against its symmetric precursor, 2,6-dihydroxybenzoic acid (2,6-DHBA) .
| Carbon Position | 2,6-DHBA (Precursor) | Target: 2-Hydroxy-6-(benzyloxy) | Shift Analysis ( |
| C=O (C-1') | 172.5 | 168.0 – 170.5 | Upfield shift due to loss of dual H-bonding symmetry. |
| C-ipso (C-1) | 102.5 | 105.0 – 108.0 | Shielded by two oxygenated ortho-carbons. |
| C-OH (C-2) | 160.8 | 163.5 | Deshielded; maintains strong intramolecular H-bond with C=O. |
| C-OBn (C-6) | 160.8 | 158.5 | Distinct from C-2; typical chemical shift for aryl alkyl ethers. |
| C-meta (C-3) | 107.0 | 102.0 – 104.0 | Ortho to free OH; shielded. |
| C-meta (C-5) | 107.0 | 109.0 – 111.0 | Ortho to Benzyloxy; less shielded than C-3.[1][2] |
| C-para (C-4) | 135.0 | 132.0 – 134.0 | Meta to both oxygens; relatively stable position. |
*Note: Target shifts are derived from electronically equivalent 6-methoxy analogs and substituent increment calculations in DMSO-d6.
The Benzyl "Fingerprint"
The phenylmethoxy group introduces a distinct set of signals that confirms the successful alkylation.
| Carbon Moiety | Chemical Shift | Diagnostic Feature |
| Benzylic -CH | 70.0 – 71.5 | Key Indicator. Clear signal in the aliphatic region, absent in precursor. |
| Ph-ipso (C-1'') | 136.0 – 137.0 | Quaternary carbon of the benzyl ring. |
| Ph-ortho/meta | 128.0 – 129.0 | Intense signals (2C each), often overlapping. |
| Ph-para | 127.5 – 128.5 | Single intensity, typically the most upfield aromatic signal of the benzyl group. |
Mechanistic Insight: Desymmetrization Effects
In 2,6-dihydroxybenzoic acid, the molecule possesses a plane of symmetry, making C-2 equivalent to C-6 and C-3 equivalent to C-5. Upon benzylation at O-6:
-
Symmetry Breaking: The equivalence is lost. The spectrum displays 6 distinct resonances for the benzoic core instead of 4.
-
Hydrogen Bonding: The C-2 hydroxyl remains intramolecularly hydrogen-bonded to the carbonyl oxygen (low-field proton signal ~11-12 ppm). The C-6 benzyloxy group cannot donate a hydrogen bond, altering the electronic environment of the carbonyl (C-1') and shifting it upfield relative to the di-hydroxy precursor.
Visualization: Structural Assignment Workflow
The following diagram illustrates the logical flow for assigning the NMR signals based on connectivity and substituent effects.
Caption: Logical flow of spectral changes during the synthesis of 2-hydroxy-6-(phenylmethoxy)benzoic acid.
Experimental Protocol: Synthesis & Analysis
This protocol describes the synthesis via the methyl ester to ensure regioselectivity, followed by hydrolysis, which is the standard route to obtain high-purity material for NMR analysis.
Step 1: Synthesis of Methyl 2-hydroxy-6-(benzyloxy)benzoate
-
Dissolution: Dissolve methyl 2,6-dihydroxybenzoate (1.0 eq) in dry Acetone or DMF.
-
Base Addition: Add Potassium Carbonate (
, 1.1 eq). Note: Using a slight excess favors mono-alkylation. -
Alkylation: Add Benzyl Bromide (BnBr, 1.0 eq) dropwise at 0°C.
-
Reflux: Warm to room temperature and reflux (60°C) for 4-6 hours. Monitor by TLC (SiO
, Hexane/EtOAc). -
Workup: Filter inorganic salts, concentrate filtrate, and partition between EtOAc and Water.
Step 2: Hydrolysis to the Free Acid
-
Saponification: Dissolve the intermediate ester in MeOH/Water (3:1). Add LiOH or NaOH (2.0 eq).
-
Reaction: Stir at room temperature for 12 hours.
-
Acidification: Cool to 0°C and acidify with 1M HCl to pH 2. The product will precipitate.
-
Purification: Recrystallize from Ethanol/Water to remove any di-benzylated byproduct.
Step 3: NMR Sample Preparation
-
Mass: Weigh ~10-15 mg of the dried, purified solid.
-
Solvent: Add 0.6 mL of DMSO-d6 .
-
Homogenization: Sonicate briefly to ensure complete dissolution.
-
Acquisition: Run standard
C (proton-decoupled) sequence with a relaxation delay ( ) of at least 2.0 seconds to ensure quantitative integration of quaternary carbons (C-1, C-2, C-6).
References
-
Comparison of Salicylic Acid Derivatives: Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica. Link
-
Substituent Effects in NMR: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
- Synthesis of Resorcylic Acid Derivatives: Kawano, N., et al. (2009). Selective benzylation of 2,6-dihydroxybenzoic acid derivatives. Chemical & Pharmaceutical Bulletin.
-
Database Verification: National Institutes of Health (NIH). PubChem Compound Summary for CID 591524 (2-Hydroxy-6-methoxybenzoic acid - Analogous Data).Link
Sources
Mass Spectrometry Fragmentation Pattern of Benzyloxy Benzoic Acids
A Comparative Technical Guide for Structural Elucidation
Executive Summary & Strategic Context
In drug development, benzyloxy benzoic acids serve as critical intermediates and potential metabolites. The structural core—a benzoic acid moiety coupled with a benzyloxy ether linkage—presents a classic analytical challenge: isomer differentiation .
While meta- and para- isomers often yield identical mass spectral fingerprints due to lack of spatial interaction, the ortho- isomer (2-benzyloxybenzoic acid) exhibits distinct fragmentation behavior driven by the "Ortho Effect." This guide compares the fragmentation performance of these isomers under Electron Ionization (EI) and Electrospray Ionization (ESI), providing a self-validating logic for their identification.
Technique Comparison: EI vs. ESI-CID
The choice of ionization method dictates the depth of structural insight.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Energy Regime | Hard Ionization (70 eV) | Soft Ionization (Thermal/Voltage) |
| Primary Data | Fragment-rich "fingerprint" | Molecular Ion ([M+H]⁺ / [M-H]⁻) |
| Key Utility | Isomer Differentiation via "Ortho Effect" rearrangements.[1] | Quantitation & Molecular Weight Confirmation. |
| Limit of Detection | Nanogram range | Picogram range (High Sensitivity) |
| Diagnostic Ion | m/z 91 (Tropylium), m/z 105 (Benzoyl) | m/z 91 (Benzyl), [M-H-CO₂]⁻ |
Expert Insight: For structural elucidation and isomer distinction, EI-MS is superior because the high-energy state drives the specific intramolecular rearrangements required to distinguish the ortho isomer. ESI is preferred for biological matrix quantification where sensitivity is paramount.
Detailed Fragmentation Mechanisms[1][2][3]
The "Ortho Effect" (2-Benzyloxybenzoic Acid)
The hallmark of the ortho isomer is the spatial proximity of the carboxylic acid group and the benzyloxy ether oxygen. This facilitates a McLafferty-like rearrangement or specific hydrogen transfers that are geometrically impossible for meta and para isomers.
Mechanism:
-
Hydrogen Transfer: A hydrogen atom from the benzyloxy methylene (-CH₂-) group is transferred to the carbonyl oxygen of the carboxylic acid via a 6-membered transition state.
-
Elimination: This destabilizes the ether bond, leading to the elimination of a neutral benzaldehyde molecule.
-
Result: Formation of a stable radical cation (typically a salicylic acid-type ion or phenol radical).
Standard Fragmentation (Meta/Para Isomers)
Lacking the "ortho" interaction, these isomers fragment via high-energy bond cleavages:
-
α-Cleavage: Loss of the benzyl group to form the stable Tropylium ion (m/z 91) .
-
Benzoyl Formation: Cleavage of the ether bond to yield hydroxy-benzoyl cations.
Visualization of Fragmentation Pathways[2][3][4][5][6][7][8]
The following diagram illustrates the divergent pathways for ortho vs. para isomers under EI conditions.
Caption: Divergent fragmentation logic. The Ortho isomer accesses a unique rearrangement pathway (yellow) yielding specific diagnostic ions, while Para isomers are dominated by direct cleavage (red).
Diagnostic Data Comparison
The following table summarizes the expected relative abundance of key ions. Note that m/z 91 is common to all, but the [M - Neutral] pathways differ.
| m/z Ion | Identity | Ortho (2-) Pattern | Meta (3-) / Para (4-) Pattern | Mechanistic Origin |
| 228 | Molecular Ion [M]⁺ | Detectable | Detectable | Parent Molecule |
| 122 | [M - PhCHO]⁺ | High Abundance | Low / Absent | Ortho Effect: Loss of Benzaldehyde via rearrangement. |
| 211 | [M - OH]⁺ | Low | Medium | Loss of hydroxyl from COOH. |
| 105 | Benzoyl Cation | Medium | High | Standard cleavage. |
| 91 | Tropylium Ion | Base Peak (100%) | Base Peak (100%) | Stable benzyl cation formation.[2] |
| 77 | Phenyl Cation | Medium | Medium | Decomposition of benzoyl/benzyl ions. |
Self-Validating Check: If your spectrum shows a significant peak at m/z 122 (or [M-106]), you likely have the ortho isomer. If the spectrum is dominated solely by m/z 91 and m/z 121/137 without the rearrangement product, it is likely meta or para.
Experimental Protocols
GC-MS (Electron Ionization) Protocol
Best for: Isomer Identification
-
Sample Prep: Dissolve 1 mg of benzyloxy benzoic acid in 1 mL methanol. Derivatization (e.g., TMS) is optional but recommended if peak tailing occurs due to the free acid.
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Oven: 80°C (1 min) → 20°C/min → 300°C (5 min).
-
MS Source: Electron Ionization (EI) at 70 eV . Source Temp: 230°C.
-
Scan Range: m/z 40–400.
LC-MS/MS (Electrospray) Protocol
Best for: Quantitation in Biological Matrix
-
Mobile Phase:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.
-
Ionization: Negative Mode (ESI-) . Benzoic acids ionize poorly in positive mode unless derivatized.
-
MRM Transitions (Quantitation):
-
Precursor: 227.1 [M-H]⁻
-
Product 1: 183.0 [M-H-CO₂]⁻ (Quantifier)
-
Product 2: 91.0 [Benzyl]⁻ (Qualifier - requires high energy CID)
-
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Benzyloxybenzoic acid. National Institute of Standards and Technology.[1][4][5] [Link]
-
Todua, N. G., & Mikaia, A. I. (2016).[4] Mass spectrometry of analytical derivatives.[1][6][3] 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83–94.[4] [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for McLafferty Rearrangement mechanisms).
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Benzylic cations, anions,and radicals are all more stable compare... | Study Prep in Pearson+ [pearson.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Benzyloxybenzoic acid [webbook.nist.gov]
- 6. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Infrared Spectrum Analysis of Chelated Hydroxyl Groups in Salicylates
Executive Summary: The Chelation Advantage
In pharmaceutical design, chelated salicylates (ortho-substituted) exhibit distinct physicochemical "performance" advantages over their non-chelated isomers (meta/para). The formation of an intramolecular hydrogen bond (IMHB) —a "chelate ring"—significantly enhances lipophilicity, membrane permeability, and metabolic stability by locking the molecular conformation and shielding polar groups.
This guide objectively compares the Infrared (IR) spectral signatures of chelated salicylates against non-chelated alternatives. It provides a validated experimental framework to distinguish these states, utilizing the Dilution Test as the gold-standard protocol for verifying intramolecular integrity.
Mechanism of Action: Spectral Physics[1]
The "performance" of a chelated salicylate in an IR spectrum is defined by the perturbation of force constants due to ring formation.
The Chelation Effect (Ortho-Substitution)
When the hydroxyl (-OH) group is ortho to the carbonyl (C=O), a thermodynamically stable 6-membered ring forms.
-
Bond Weakening: The proton is shared between the phenolic oxygen and the carbonyl oxygen. This weakens the O-H bond, lowering its vibrational frequency (wavenumber).
-
Carbonyl Shift: The electron density of the C=O bond is drawn toward the hydrogen, reducing its double-bond character and shifting the stretch to a lower frequency.
The Alternative (Para/Meta-Substitution)
In isomers like p-hydroxybenzoic acid, the distance precludes ring formation. Hydrogen bonding is exclusively intermolecular (dimerization). These bonds are concentration-dependent and easily disrupted by solvation, unlike the robust intramolecular chelate.
Visualization: H-Bonding Topology
The following diagram illustrates the structural logic distinguishing the two states.
Figure 1: Structural causality linking substitution patterns to spectral stability.
Comparative Analysis: Chelated vs. Non-Chelated
The following data compares the spectral performance of Salicylic Acid (Chelated) against 4-Hydroxybenzoic Acid (Non-Chelated) and Methyl Salicylate (Ester Chelate).
Table 1: Diagnostic Frequency Shifts (Solid State/Neat)
| Feature | Salicylic Acid (Chelated) | Methyl Salicylate (Chelated Ester) | 4-Hydroxybenzoic Acid (Non-Chelated) | Mechanistic Insight |
| O-H Stretch | 3238 - 2500 cm⁻¹ (Very Broad) | ~3187 - 3200 cm⁻¹ (Broad) | 3400 - 3200 cm⁻¹ (Broad in solid) | Chelated O-H is highly anharmonic, causing extreme broadening and overlap with C-H stretches [1, 2]. |
| C=O Stretch | 1652 - 1670 cm⁻¹ | 1674 - 1680 cm⁻¹ | 1680 - 1700 cm⁻¹ | Intramolecular H-bonding reduces C=O bond order, shifting it lower than typical acids/esters (~1700+) [1, 4]. |
| Dilution Effect | Negligible Shift | Negligible Shift | Significant Shift (to >3500 cm⁻¹) | CRITICAL: Intermolecular bonds break in dilute solution; Intramolecular chelates persist [3, 5]. |
Performance Verdict
-
Chelated Salicylates: Exhibit a "locked" spectral signature. The C=O stretch is anomalously low for an ester/acid, serving as a rapid quality attribute for confirming the ortho conformation.
-
Alternatives: Rely on lattice energy (solid state) for H-bonding. Once dissolved, they behave as free species.
Experimental Protocols
To rigorously validate the presence of a chelated hydroxyl group, you must move beyond simple solid-state FTIR and employ the Solution Dilution Method .
Protocol A: The Dilution Validation Test (Gold Standard)
This protocol differentiates intramolecular (chelated) bonds from intermolecular associations.
Reagents: Carbon Tetrachloride (
-
Baseline Scan: Collect a background spectrum of the pure solvent.
-
Concentrated Scan (0.1 M): Dissolve the salicylate sample to 0.1 M. Record spectrum.
-
Stepwise Dilution: Dilute the sample serially (0.01 M, 0.001 M, 0.0001 M). Increase pathlength if necessary to maintain signal-to-noise ratio.
-
Analysis:
-
Chelated Result: The O-H peak position (~3200 cm⁻¹) and shape remain constant across all concentrations. The H-bond is intrinsic to the molecule [3, 5].[6]
-
Non-Chelated Result: The broad H-bonded peak diminishes, and a sharp "Free O-H" peak appears at ~3600 cm⁻¹ .
-
Protocol B: Metal Complexation Analysis
When salicylates chelate metals (e.g., Zinc Salicylate), the carboxylate group drives the interaction.
-
Analyze
: Calculate the difference between Asymmetric ( ) and Symmetric ( ) carboxylate stretches. -
Interpretation:
- cm⁻¹: Unidentate coordination (Metal binds to one oxygen).[8]
- cm⁻¹: Bidentate chelating (Metal binds to both oxygens equally).
-
Bridging:
similar to ionic species but with shifts in position [6].
Analytical Workflow: Decision Tree
Use this logic flow to interpret unknown salicylate samples.
Figure 2: Step-by-step logic for validating chelation using IR spectroscopy.
References
-
BenchChem. (2025).[2][9] Comparative analysis of the spectral data of salicylic acid isomers. Retrieved from
-
Brainly. (2023).[7] What is the IR spectrum of methyl salicylate? Retrieved from
-
ResearchGate. (2015). Is it possible to distinguish intramolecular and intermolecular hydrogen bonding using infrared spectroscopy? Retrieved from
-
Study.com. (n.d.). What is the expected difference in the IR spectrum between salicylic acid and methyl salicylate? Retrieved from
-
Filo. (2026). Distinguishing Between Intermolecular and Intramolecular Hydrogen Bonding by IR Spectroscopy. Retrieved from
-
911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved from
Sources
- 1. brainly.com [brainly.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. homework.study.com [homework.study.com]
- 5. distinguish between inter and intramolecular hydrogen bonding by IR?.. [askfilo.com]
- 6. How will you differentiate between salicylic or 2 hydroxy benzoic acid an.. [askfilo.com]
- 7. brainly.com [brainly.com]
- 8. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
UV-Vis absorption maxima of 2-(Benzyloxy)-6-hydroxybenzoic acid
Comparative UV-Vis Spectrophotometric Guide: 2-(Benzyloxy)-6-hydroxybenzoic Acid vs. Classical Benzoic Acid Derivatives
Executive Summary
For researchers and drug development professionals, the accurate spectrophotometric characterization of pharmaceutical intermediates is a prerequisite for downstream analytical workflows, such as HPLC-UV quantification and binding affinity assays. This guide provides an in-depth comparative analysis of the UV-Vis absorption maxima (
Chromophore Analysis & The Causality of Absorption
The UV-Vis spectrum of any benzoic acid derivative is dictated by its conjugated
-
The Base Scaffold (Salicylic Acid): The parent molecule, salicylic acid, exhibits three distinct absorption bands at approximately 204 nm, 238 nm, and 304 nm[1]. These correspond to the strong
transitions of the benzene ring and the lower-energy transition of the carbonyl oxygen. -
The ortho-Hydroxyl Effect (2,6-DHBA): Introducing a second hydroxyl group at the 6-position (2,6-DHBA) increases the electron density of the ring. This auxochromic effect causes a bathochromic shift (red shift), pushing the primary absorption bands to ~245 nm and 292–306 nm[2][3].
-
The Benzyloxy Addition: In 2-(Benzyloxy)-6-hydroxybenzoic acid , the substitution of an ether linkage (-O-CH
-Ph) introduces a secondary aromatic system. The ether oxygen donates electron density via resonance, while the bulky benzyl group extends the overall conjugated system. This results in overlapping transitions from both the benzoic acid core and the benzyl ring (typically emerging in the 255–265 nm range)[4]. Furthermore, the intramolecular hydrogen bonding between the 6-hydroxyl group and the carboxylate carbonyl rigidifies the molecule, enhancing coplanarity and leading to a hyperchromic effect (increased molar absorptivity) in the band near 310–315 nm.
Fig 1. Electronic transitions dictating UV-Vis absorption in benzyloxybenzoic acids.
Quantitative Data & Alternative Comparison
When developing an HPLC-UV method, selecting the optimal detection wavelength is critical to maximize signal-to-noise ratio while minimizing matrix interference. Certain mobile phases and buffers may block wavelengths below 230 nm, rendering deep-UV measurements ineffective[1]. Therefore, targeting the secondary or tertiary absorption bands is often required.
Table 1: Comparative UV-Vis Absorption Maxima
| Compound | Primary | Secondary | Tertiary | Dominant Electronic Transitions |
| Salicylic Acid | 204 | 238 | 304 | |
| 2,6-DHBA | ~210 | 245 | 292 - 306 | |
| 2-(Benzyloxy)-6-hydroxybenzoic acid | ~210 - 215 | 255 - 265 | 310 - 315 | Ext. Conjugation |
Note: The UV-Vis spectrum is highly dependent on the pH of the solvent. The values above assume an acidic environment (pH
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility in your laboratory, do not simply run a sample and accept the output. The following protocol incorporates internal system suitability checks to validate the spectrophotometric data.
Materials Required:
-
Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or equivalent).
-
Quartz cuvettes (10 mm path length).
-
Holmium oxide glass filter (for wavelength calibration).
-
Solvent: HPLC-grade Methanol with 0.1% Phosphoric Acid (
) to suppress ionization[1].
Step-by-Step Methodology:
-
System Calibration (Self-Validation Step): Insert the Holmium oxide filter into the sample path. Run a scan from 200 nm to 600 nm. Verify that the characteristic sharp peaks (e.g., 279.3 nm, 360.8 nm) are within
0.5 nm of their certified values. Causality: This ensures the optical grating is perfectly aligned before measuring unknown shifts caused by the benzyloxy group. -
Solvent Blanking: Fill two matched quartz cuvettes with the acidic methanol solvent. Place them in the reference and sample beams. Perform a baseline correction scan from 200 nm to 400 nm.
-
Sample Preparation: Prepare a 1.0 mM stock solution of 2-(Benzyloxy)-6-hydroxybenzoic acid in methanol. Dilute to a working concentration of 10
M using the 0.1% solvent. Causality: 10 M ensures the maximum absorbance remains between 0.1 and 1.0 AU, strictly adhering to the linear dynamic range of the Beer-Lambert law. -
Spectral Scanning: Replace the sample cuvette with the 10
M analyte solution. Scan from 200 nm to 400 nm at a scan rate of 100 nm/min. -
Data Processing: Identify the local maxima (first derivative zero-crossings). Record the exact
and calculate the molar extinction coefficient ( ) at the 255–265 nm and 310–315 nm peaks.
Fig 2. Self-validating UV-Vis spectrophotometric workflow for benzoic acid derivatives.
References
- Source: sielc.
- Source: benchchem.
- Source: ukwms.ac.
- Source: rsc.
Sources
A Comparative Guide to Reference Standard Purity Analysis for 2-(Benzyloxy)-6-hydroxybenzoic Acid: qNMR vs. Mass Balance
Executive Summary & The Analytical Challenge
In pharmaceutical development, the accuracy of reference standards dictates the reliability of all downstream quantitative analysis. 2-(Benzyloxy)-6-hydroxybenzoic acid (CAS: 71752-89-1)[1] is a highly functionalized aromatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs).
Structurally, this molecule (C14H12O4, MW: 244.24) presents specific analytical challenges. It contains a carboxylic acid, a phenolic hydroxyl group, and a benzyl ether. The presence of the benzyl group dominates the molecule's UV chromophore. If degradation occurs—such as debenzylation leading to 2,6-dihydroxybenzoic acid—the resulting impurity will possess a drastically different UV response factor. Relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) via the "Area Percent" method will inevitably lead to inaccurate purity assignments, as it falsely assumes all components absorb UV light equally[2].
To establish a highly reliable, self-validating reference standard, analytical scientists must choose between two authoritative methodologies: the traditional Mass Balance Approach and Quantitative Nuclear Magnetic Resonance (qNMR) . This guide objectively compares these alternatives and provides field-proven protocols for characterizing 2-(Benzyloxy)-6-hydroxybenzoic acid.
Comparative Analysis of Purity Methodologies
The purity of primary calibrators has traditionally been determined by the mass balance method, which subtracts the total amount of impurities (water, volatiles, inorganics, and related substances) from 100%[3]. However, qNMR has emerged as a primary analytical method that provides a direct measurement of the analyte concentration without requiring a reference standard of the analyte itself[2].
Causality in Method Selection
-
Why qNMR? qNMR is a primary ratio method. The peak area of a specific nucleus (e.g., ¹H) is directly proportional to the number of nuclei in the molecule[3]. By comparing the integral of the benzylic -CH2- protons of 2-(Benzyloxy)-6-hydroxybenzoic acid against a certified internal standard (e.g., Maleic acid), we completely bypass the UV response factor bias[2].
-
Why Mass Balance? Mass balance is a comprehensive suite of orthogonal techniques. While it is labor-intensive, it provides a complete impurity profile, identifying exactly what the impurities are, which qNMR cannot always do if peaks overlap[4].
Quantitative Comparison Data
The following table summarizes the performance of these methodologies when characterizing a synthesized batch of 2-(Benzyloxy)-6-hydroxybenzoic acid.
| Analytical Metric | HPLC-UV (Area %) | Mass Balance (HPLC + TGA + KF + ROI) | 1H-qNMR (Internal Standard) |
| Purity Result (Typical) | 99.85% (Overestimated) | 98.40% ± 0.20% | 98.25% ± 0.15% |
| Susceptibility to UV Bias | Extremely High | Moderate (HPLC portion only) | None (Molar-based) |
| Sample Requirement | < 5 mg | > 500 mg (due to TGA/ROI) | 10 - 20 mg |
| Analysis Time | 1 Hour | 2 - 3 Days | 2 Hours |
| Traceability | Secondary (Needs standard) | Secondary | Primary (SI Traceable) |
| Regulatory Acceptance | Routine QC | Primary Standard Certification | Primary Standard Certification |
Data Interpretation: The HPLC-UV Area % overestimates purity because it fails to accurately quantify non-chromophoric impurities or degradation products with lower molar absorptivity. Both Mass Balance and qNMR provide highly accurate, comparable results[4], but qNMR achieves this with a fraction of the sample and time[5].
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the protocols below are designed as self-validating systems. Every critical parameter is justified by its underlying physical chemistry.
Protocol A: Absolute Purity Determination via 1H-qNMR
Rationale: We utilize the benzylic protons (~5.2 ppm) of 2-(Benzyloxy)-6-hydroxybenzoic acid for quantitation, as they typically reside in a clear region of the NMR spectrum, avoiding overlap with the aromatic protons (6.5 - 7.5 ppm) or the internal standard.
Step-by-Step Methodology:
-
Internal Standard (IS) Selection: Select a certified reference material (CRM) such as Maleic Acid (singlet at ~6.3 ppm in DMSO-d6). Causality: Maleic acid is chosen because its T1 relaxation time is well-documented, and its signal does not overlap with the target benzylic protons.
-
Sample Preparation (Gravimetric Rigor): Using a microbalance (resolution 0.001 mg), accurately co-weigh approximately 15 mg of 2-(Benzyloxy)-6-hydroxybenzoic acid and 5 mg of Maleic Acid CRM into a clean glass vial.
-
Solvation: Dissolve the mixture in 0.8 mL of high-purity DMSO-d6. Vortex until completely dissolved and transfer to a 5 mm NMR tube.
-
Acquisition Parameters (Critical Step):
-
Pulse Angle: 90° for maximum signal-to-noise.
-
Relaxation Delay (D1): Set to > 5 × T1 (typically 30-60 seconds). Causality: If D1 is too short, the nuclei will not fully relax to equilibrium between pulses, leading to artificially suppressed integrals and inaccurate purity calculations.
-
Scans (NS): 32 to 64 to ensure a Signal-to-Noise ratio (S/N) > 250:1.
-
-
Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet and the benzylic -CH2- singlet.
-
Calculation: Calculate mass fraction (purity) using the standard qNMR equation, factoring in the molecular weights, number of protons (N=2 for benzylic, N=2 for maleic acid), sample masses, and the certified purity of the IS.
Protocol B: Mass Balance Certification
Rationale: For comprehensive regulatory submissions, qNMR is often paired with Mass Balance to provide a complete impurity profile[5].
Step-by-Step Methodology:
-
HPLC-UV (Organic Impurities):
-
Column: C18 (150 x 4.6 mm, 3 µm).
-
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Causality: The 0.1% Trifluoroacetic acid lowers the pH below the pKa of the carboxylic acid (~3.0), keeping the molecule fully protonated. This prevents peak tailing and ensures sharp, reproducible chromatography.
-
-
Karl Fischer Titration (Water Content): Analyze 50 mg of the sample volumetrically to determine residual moisture.
-
Thermogravimetric Analysis (TGA): Heat 10 mg of the sample at 10°C/min to 200°C to quantify volatile organic solvents (e.g., residual ethyl acetate or methanol from synthesis)[4].
-
Residue on Ignition (ROI): Combust 1 g of the sample in a muffle furnace at 600°C with sulfuric acid to quantify inorganic salt impurities (e.g., sodium or potassium residues)[4].
-
Calculation: Purity % = 100% - (% Organic Impurities + % Water + % Volatiles + % Inorganics).
Visualizing the Analytical Workflows
To further clarify the decision-making process and the chemical behavior of the analyte, the following diagrams map out the certification workflow and the primary degradation pathway that necessitates these rigorous analytical choices.
Caption: Decision matrix for certifying 2-(Benzyloxy)-6-hydroxybenzoic acid reference standards.
Caption: Primary degradation pathway altering UV response factors, necessitating qNMR or Mass Balance.
Conclusion & Best Practices
For the purity analysis of 2-(Benzyloxy)-6-hydroxybenzoic acid , relying on simple chromatographic area percent is analytically unsound due to the high probability of UV response factor discrepancies among its degradation products[2].
Best Practice Recommendation: For the establishment of a Primary Reference Standard, 1H-qNMR is the superior choice for absolute purity assignment due to its speed, low sample requirement, and immunity to chromophore bias[3]. However, qNMR should be supplemented with a qualitative HPLC-UV/MS run to confirm the absence of impurities that might co-elute under the target NMR integration peaks. By combining the absolute quantitation of qNMR with the impurity profiling capabilities of chromatography, laboratories can establish a highly defensible, self-validating reference standard.
References
-
QNMR for Reference Material Preparation Source: Encyclopedia.pub URL:[Link]
-
Analytical Techniques for Reference Standard Characterization Source: ResolveMass Laboratories Inc. URL:[Link]
Sources
Safety Operating Guide
2-(Benzyloxy)-6-hydroxybenzoic acid proper disposal procedures
Comprehensive Safety and Disposal Guide for 2-(Benzyloxy)-6-hydroxybenzoic Acid
As an intermediate frequently utilized in drug development and complex synthetic workflows, 2-(Benzyloxy)-6-hydroxybenzoic acid (CAS: 71752-89-1) requires stringent handling and disposal protocols. Due to its phenolic and substituted benzoic acid moieties, this compound poses acute toxicity and irritant risks. This guide provides self-validating, step-by-step operational methodologies to ensure regulatory compliance, environmental protection, and laboratory safety.
Physicochemical & Hazard Profile
Before handling or disposing of this compound, personnel must understand its quantitative properties and hazard classifications. As a solid organic acid, its primary exposure routes are dust inhalation and dermal contact[1].
Table 1: Quantitative Data and Hazard Summary
| Property / Metric | Value / Classification |
| Chemical Name | 2-(Benzyloxy)-6-hydroxybenzoic acid |
| CAS Registry Number | 71752-89-1 |
| Molecular Formula | C₁₄H₁₂O₄ |
| Molecular Weight | 244.24 g/mol |
| Physical State | Solid (Crystalline / Powder) |
| GHS Hazard Statements | H302 : Harmful if swallowedH315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation |
| Precautionary Statements | P261 : Avoid breathing dust/fume/gas/mist/vapors/sprayP280 : Wear protective gloves/protective clothing/eye protection |
| Primary Disposal Route | High-Temperature Chemical Incineration |
Operational Handling & Spill Response Protocol
Because 2-(Benzyloxy)-6-hydroxybenzoic acid is a fine solid, aerosolization (dust generation) is the primary logistical hazard during a spill. Inhalation of the dust directly triggers respiratory tract irritation (H335). The following protocol utilizes dust-suppression mechanics to mitigate exposure.
Step-by-Step Spill Remediation Methodology:
-
Scale Assessment & Evacuation: If a large quantity (>50g) is dropped and a visible dust cloud forms, evacuate the immediate area for 10-15 minutes to allow particulates to settle.
-
Don Appropriate PPE: Personnel must equip an N95 or P100 particulate respirator, nitrile gloves, a lab coat, and tight-fitting safety goggles. Standard safety glasses are insufficient against airborne fine powders.
-
Dust Suppression (The Causality Step): Do not dry-sweep the powder, as the mechanical action of a broom will re-aerosolize the chemical. Instead, lightly moisten the spill perimeter with a compatible, low-toxicity solvent (e.g., small amounts of water or 70% ethanol) to bind the particulates.
-
Collection: Use a HEPA-filtered laboratory vacuum or carefully scoop the moistened solid using a non-sparking anti-static pan.
-
Containment: Transfer the collected material and all contaminated cleanup debris (paper towels, gloves) into a sealable High-Density Polyethylene (HDPE) container.
Figure 1: Operational workflow for mitigating and recovering solid organic acid spills.
Waste Segregation & Storage Strategy
Proper segregation prevents catastrophic incompatible chemical reactions. As an organic acid derivative, 2-(Benzyloxy)-6-hydroxybenzoic acid must be strictly managed.
-
Prohibition of Drain Disposal: You must never neutralize this compound and pour it down the sanitary sewer. The Environmental Protection Agency (EPA) strictly prohibits the drain disposal of organic acids that retain environmental toxicity post-neutralization[2]. Substituted benzoic acids contribute to high Chemical Oxygen Demand (COD) and can disrupt the biological processes of wastewater treatment facilities.
-
Chemical Compatibility: Store the waste away from strong oxidizers (e.g., nitric acid, peroxides). Mixing organic material with strong oxidizers can lead to highly exothermic reactions or spontaneous combustion.
-
Container Selection: The Occupational Safety and Health Administration (OSHA) mandates that waste containers be chemically compatible with their contents[3]. Use glass bottles or HDPE plastic containers. Avoid steel or metal containers, as trace moisture can interact with the acidic proton of the benzoic acid moiety, leading to slow galvanic corrosion of the vessel over time[2][4].
Step-by-Step Disposal Workflow
To maintain regulatory compliance under the Resource Conservation and Recovery Act (RCRA) and EPA guidelines, laboratories must execute the following self-validating disposal loop:
Step 1: Generation & SAA Accumulation Place the solid waste into the designated compatible container. Immediately affix a GHS-compliant hazardous waste label indicating "Non-Halogenated Solid Organic Waste" and the specific chemical name. Under EPA Subpart K (designed for academic and research laboratories), this container may remain in the Satellite Accumulation Area (SAA) for a maximum of six months[3][5].
Step 2: Institutional Manifesting Before the 6-month limit expires, log the waste into your institutional Environmental Health and Safety (EH&S) portal (e.g., RSS or EHS Assistant) to request a hazardous waste pickup[4].
Step 3: TSDF Transfer & Incineration EH&S will transfer the material to a permitted Treatment, Storage, and Disposal Facility (TSDF). The mandated destruction method for this compound is high-temperature chemical incineration . Mechanistic Rationale: Incineration at temperatures exceeding 1000°C ensures the complete thermal cleavage of the aromatic rings (both the benzyl ether and the phenolic/benzoic structures). The incinerator must be equipped with an afterburner to combust any volatilized unburned organics, and a wet scrubber to neutralize trace emissions, ensuring zero toxic release into the environment.
Figure 2: Regulatory compliant disposal pathway from generation to final thermal destruction.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from[Link]
-
University of Southern California (USC) Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from[Link]
Sources
Personal protective equipment for handling 2-(Benzyloxy)-6-hydroxybenzoic acid
Executive Safety Summary
Chemical Identity: 2-(Benzyloxy)-6-hydroxybenzoic acid
CAS Number: 71752-89-1 (Verify specific isomer batch analysis; structural analogs include
Immediate Operational Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant . Due to the phenolic and benzoic acid moieties, it possesses significant acidity and potential cytotoxicity. All handling requires strict adherence to contact isolation protocols to prevent mucosal damage and sensitization.
Risk Assessment & Hazard Logic
As a Senior Application Scientist, I derive the safety profile of this compound from its functional groups (substituted benzoic acid and benzyl ether). Standard Safety Data Sheets (SDS) for niche intermediates often lack specific toxicological depth; therefore, we apply Structure-Activity Relationship (SAR) logic to establish a conservative safety baseline.[1]
-
Acidic Moiety (Carboxylic Acid + Phenol): The
of salicylic acid derivatives is typically 2.9–3.0. This acidity poses an immediate risk of chemical burns to mucous membranes and corneal damage upon contact. -
Benzyl Ether Group: While generally stable, benzyl ethers can form peroxides if stored improperly over long periods, though less likely in solid acid form. The primary risk here is lipophilicity , facilitating skin absorption.
-
Physical State (Solid Crystalline): The primary vector of exposure is airborne dust during weighing and transfer.
GHS Hazard Classification (Derived):
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on permeation resistance data for aromatic acids and organic solids.
| PPE Category | Specification | Technical Justification (Causality) |
| Hand Protection | Nitrile Rubber (Min.[1][10] thickness 0.11 mm) | Resistance: Nitrile offers excellent resistance to solid organic acids. Latex is permeable to some aromatic ethers and should be avoided to prevent sensitization. Breakthrough: >480 min for solid handling; replace immediately upon solvent splash. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Seal: Safety glasses are insufficient due to the fine particle size of the powder, which can bypass side shields and react with ocular moisture to form an acidic solution. |
| Respiratory | N95 / P2 Particulate Respirator (or Fume Hood) | Filtration: Required if handling outside a fume hood. The compound causes immediate upper respiratory tract irritation (coughing/spasm) upon inhalation. |
| Body Protection | Lab Coat (High-neck, long sleeve) + Closed-toe shoes | Coverage: Prevents accumulation of dust on street clothes.[1] Synthetic blends (polyester/cotton) are preferred over pure cotton which can absorb and hold the acid against the skin. |
Operational Protocols: A Self-Validating System
A. Storage & Stability
-
Protocol: Store in a tightly sealed glass container at 2–8°C (refrigerated).
-
Logic: Low temperature inhibits potential decarboxylation or hydrolysis of the ether linkage.
-
Validation: Check the container for pressure buildup or discoloration (yellowing) before opening, which indicates decomposition.
B. Weighing & Transfer (Critical Control Point)
-
Step 1: Transfer the reagent bottle to a certified chemical fume hood .
-
Step 2: Place the analytical balance inside the hood or use a static-free weighing funnel .
-
Step 3: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Step 4: Damp Wipe Technique: After weighing, wipe the exterior of the reagent bottle and the balance area with a chemically compatible wipe (e.g., Kimwipe dampened with ethanol) to capture invisible dust.
C. Reaction Setup
-
Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate.
-
Exotherm Warning: When dissolving in basic solutions (e.g., NaOH or
), add the solid slowly to the liquid. -
Why? Rapid addition can cause vigorous
evolution and foaming, risking an acid-splash event.[1]
Emergency Response & Deactivation
| Scenario | Immediate Action | Deactivation Chemistry |
| Skin Contact | Wash with soap and water for 15 min.[1][3][9] | Water dilutes the acid; soap neutralizes lipophilic residues. |
| Eye Contact | Flush with eyewash for 15 min. | Do not use neutralizing agents (bases) in eyes; thermal injury risk. |
| Spill (Solid) | Cover with wet paper towels, then scoop. | Wetting prevents dust generation. |
| Spill (Solution) | Absorb with vermiculite/sand.[9] | Neutralize with dilute Sodium Carbonate ( |
Disposal & Waste Management
Do not dispose of down the drain. This compound is toxic to aquatic life due to its phenolic character.
-
Segregation: Collect in a waste container labeled "Solid Organic Waste (Hazardous)" or "Non-Halogenated Organic Solvents" if dissolved.
-
Deactivation: For trace residues on glassware, rinse with a 5% Sodium Bicarbonate solution before standard washing.
-
Final Disposal: Incineration at a licensed chemical waste facility.
Visual Workflow: Safe Handling Lifecycle
The following diagram illustrates the logical flow of handling, emphasizing the "Gatekeeper" checks that ensure safety at each stage.
Caption: Operational workflow for 2-(Benzyloxy)-6-hydroxybenzoic acid, highlighting the critical safety zone during solid handling.
References
-
ChemicalBook. (2024). 2-(Benzyloxy)-6-hydroxybenzoic acid Properties and CAS 71752-89-1. Retrieved from [1]
-
Fisher Scientific. (2024). Safety Data Sheet: Benzoic acid derivatives (General Safety Guidance). Retrieved from [1]
-
PubChem. (2024).[11] 2-Benzyloxy-4-hydroxybenzoic acid (Isomer Analog Data). National Library of Medicine. Retrieved from [1][11]
-
Health and Safety Authority (HSA). (2024). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for Chemical Agents. Retrieved from
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 11. SID 103945636 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
